1-Acetylpyrazole-4-boronic Acid
Description
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Properties
IUPAC Name |
(1-acetylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O3/c1-4(9)8-3-5(2-7-8)6(10)11/h2-3,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAKXWXKJSSNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(=O)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 1-Acetylpyrazole-4-boronic Acid & Pinacol Ester
Chemical Dynamics, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling
Executive Summary
This technical guide analyzes the chemical properties and application logic of 1-Acetylpyrazole-4-boronic acid (and its commercially dominant surrogate, the pinacol ester ).[1] While pyrazole boronic acids are ubiquitous in medicinal chemistry for synthesizing kinase inhibitors (e.g., JAK, Mps1), the N-acetyl derivative presents a unique chemical paradox: it serves as a critical "masked" nucleophile that prevents catalyst poisoning, yet it possesses high lability under standard hydrolytic conditions.
This document details the stability profiles, anhydrous coupling protocols, and mechanistic advantages of using N-acetylated pyrazole boronates to bypass the inhibitory effects of free-NH azoles in Palladium-catalyzed cross-couplings.[1]
Chemical Profile & Stability Analysis[1][2]
The free acid form, 1-Acetylpyrazole-4-boronic acid , is thermodynamically unstable due to the competing hydrolysis of the N-acetyl group and the dehydration of the boronic acid moiety.[1] Consequently, the pinacol ester (CAS: 1150561-76-4) is the standard reagent for storage and application.[1]
Structural Properties
| Property | Data (Pinacol Ester) | Technical Insight |
| CAS Number | 1150561-76-4 | Primary commercial form.[1] |
| Formula | C₁₁H₁₇BN₂O₃ | Lipophilic ester facilitates organic solubility. |
| MW | 236.08 g/mol | -- |
| Appearance | Off-white solid | Hygroscopic; store under inert atmosphere.[1] |
| Lability | High (N-Acetyl) | The N-N bond creates a "pseudo-anhydride" character; the acetyl group is susceptible to nucleophilic attack. |
| pKa (est) | ~13 (NH of parent) | Acetylation removes the acidic NH, preventing deprotonation and formation of insoluble Pd-azolates. |
The N-Acetyl "Switch" Mechanism
The primary utility of the N-acetyl group is not merely structural diversity, but catalytic protection .[1] Unprotected pyrazoles (containing a free N-H) are notorious for poisoning Pd(II) catalysts by forming stable, unreactive Pd-azolate complexes.
-
Without Protection: Free NH binds Pd → Catalyst Arrest.
-
With N-Acetyl: Nitrogen lone pair is delocalized into the carbonyl → Reduced basicity/nucleophilicity → High Catalyst Turnover. [1]
Synthesis & Handling
Note: Direct lithiation of 1-acetyl-4-bromopyrazole is not recommended due to the incompatibility of organolithiums with the acetyl carbonyl.[1] The preferred route is Post-Borylation Acetylation .
Synthesis Protocol (N-Acetylation)
Objective: Convert 1H-pyrazole-4-boronic acid pinacol ester to the 1-Acetyl derivative.
Reagents:
-
Substrate: 1H-Pyrazole-4-boronic acid pinacol ester (1.0 equiv)[1]
-
Acylating Agent: Acetic Anhydride (
) (1.2 equiv) -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Base: Triethylamine (
) (1.5 equiv)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried flask under Nitrogen, dissolve the pyrazole boronate in anhydrous DCM (0.2 M concentration).
-
Activation: Add
and DMAP. Cool to 0°C. -
Addition: Dropwise add
over 10 minutes. The exotherm must be controlled to prevent polymerization. -
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Note: The product is less polar than the starting material).
-
Workup (Critical):
-
Do not use strong aqueous base. Wash rapidly with cold saturated
(pH ~6). -
Dry organic layer over
and concentrate in vacuo. -
Purification: Flash chromatography (Hexane/EtOAc). Avoid silica with high acidity; neutralize column with 1%
if necessary.[1]
-
Reactivity: Suzuki-Miyaura Coupling
The choice of conditions dictates the final product structure.[1] The N-acetyl group is base-labile .[1]
-
Pathway A (Retention): Anhydrous conditions preserve the acetyl group.
-
Pathway B (Deprotection): Aqueous basic conditions promote in situ deacetylation, yielding the free NH-pyrazole coupled product.
Pathway Logic Diagram
Caption: Divergent reaction pathways dictated by solvent/base selection. Pathway A retains the N-acetyl motif; Pathway B yields the free pyrazole.[1]
Experimental Protocol: Anhydrous Coupling (Acetyl Retention)
Context: Use this protocol when the N-acetyl group is required in the final scaffold or to avoid side-reactions with the free NH.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
1-Acetylpyrazole-4-boronic acid pinacol ester (1.2 equiv)[1]
-
Catalyst:
(5 mol%) -
Base: Cesium Fluoride (CsF) (2.0 equiv) or
(anhydrous) -
Solvent: 1,4-Dioxane (dry)[1]
Procedure:
-
Inert Environment: Charge a microwave vial or Schlenk tube with the aryl halide, boronate ester, base, and catalyst. Seal and purge with Argon (3 cycles).
-
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat to 80-90°C. Avoid reflux temperatures >100°C to minimize thermal deacetylation.
-
Monitoring: Monitor consumption of the aryl halide.
-
Isolation: Filter through Celite to remove inorganic salts. Concentrate and purify on silica gel.
Troubleshooting & Expert Tips
-
Deacetylation: If you observe the deacetylated product (Product B) in the Anhydrous protocol, check the water content of your solvent and the hygroscopicity of the base (CsF absorbs water rapidly).
-
Catalyst Poisoning: If the reaction stalls despite using the N-acetyl reagent, ensure the acetyl group hasn't cleaved before the transmetalation step. Lower the temperature and increase catalyst loading to 10 mol%.
-
Storage: The pinacol ester must be stored at 2-8°C under Argon. Exposure to moist air hydrolyzes the pinacol ester to the free boronic acid, which then rapidly degrades or polymerizes.
References
-
Mullens, P. R. (2009). "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings." Tetrahedron Letters. (Contextualizing pyrazole boronate stability). Available at: [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[1] Journal of the American Chemical Society.[3] (Mechanistic insight on azole catalyst poisoning). Available at: [Link]
Sources
Technical Guide: Synthesis and Characterization of 1-Acetylpyrazole-4-boronic acid Pinacol Ester
Part 1: Executive Summary & Strategic Analysis
1-Acetyl-1H-pyrazole-4-boronic acid is a specialized heterocyclic building block primarily used in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to introduce the pyrazole moiety into complex drug scaffolds.
Critical Stability Note: The free boronic acid form (1-acetylpyrazole-4-boronic acid) is chemically precarious. The electron-withdrawing nature of the
Retrosynthetic Logic
The synthesis is best approached via
Figure 1: Retrosynthetic disconnection showing the preferred route via N-acetylation of the parent pyrazole boronate.
Part 2: Detailed Synthetic Protocol
Method A: Direct N-Acetylation (Recommended)
This protocol utilizes 4-pyrazoleboronic acid pinacol ester as the starting material. It is a high-yielding, scalable process that minimizes byproduct formation.
Reagents:
-
Starting Material: 4-Pyrazoleboronic acid pinacol ester (1.0 equiv)
-
Acylating Agent: Acetic anhydride (
) (1.2 – 1.5 equiv) -
Base: Triethylamine (
) or Pyridine (1.5 equiv) -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) – Optional, accelerates reaction
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen (
). Add 4-pyrazoleboronic acid pinacol ester (e.g., 10.0 g, 51.5 mmol) and dissolve in anhydrous DCM (100 mL). -
Base Addition: Cool the solution to 0 °C in an ice bath. Add Triethylamine (10.8 mL, 77.3 mmol) dropwise over 5 minutes.
-
Acetylation: Add Acetic anhydride (7.3 mL, 77.3 mmol) dropwise. If using DMAP, add it at this stage.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25 °C) for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (
) should convert to a less polar product ( ).
-
-
Quench & Workup (Critical):
-
Caution: The product is sensitive to hydrolysis. Do not use strong aqueous bases or acids for washing.
-
Dilute the reaction mixture with DCM (50 mL).
-
Wash swiftly with cold saturated
(50 mL) to remove excess base. -
Wash with Brine (50 mL).
-
Dry the organic layer over anhydrous
. Filter and concentrate under reduced pressure at < 40 °C.
-
-
Purification: The crude residue is often pure enough (>95%) for use. If necessary, purify via rapid silica gel chromatography (eluting with 10-30% EtOAc in Hexanes) or recrystallization from Hexanes/EtOAc.
Method B: Alternative (Miyaura Borylation)
Note: This route is less preferred due to the risk of deacetylation during the basic borylation step.
-
Substrate: 1-Acetyl-4-iodopyrazole.
-
Reagents: Bis(pinacolato)diboron (
), , . -
Conditions: Dioxane, 80 °C.
-
Risk: The base (
) and heat can hydrolyze the -acetyl group.
Part 3: Characterization & Quality Control
The following data represents the expected spectral signature for 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester .
Nuclear Magnetic Resonance (NMR)
Solvent:
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.35 | Singlet (s) | 1H | Pyrazole C3-H | Deshielded by adjacent N-Acetyl. | |
| 7.88 | Singlet (s) | 1H | Pyrazole C5-H | Distinct from C3 due to asymmetry. | |
| 2.68 | Singlet (s) | 3H | Characteristic downfield shift of acetyl methyl. | ||
| 1.32 | Singlet (s) | 12H | Pinacol CH | Standard pinacol ester signature. | |
| 168.5 | - | - | C =O (Acetyl) | Carbonyl carbon. | |
| 148.0 | - | - | Pyrazole C3 | - | |
| 136.5 | - | - | Pyrazole C5 | - | |
| 83.5 | - | - | Pinacol C-O | Quaternary carbon of pinacol. |
Mass Spectrometry (ESI-MS)
-
Molecular Formula:
-
Molecular Weight: 236.08 g/mol
-
Observed Ions:
- (Common in ammonium buffers)
-
Note: Boronic esters often show low ionization efficiency or hydrolysis fragments (
) depending on the source voltage.
Part 4: Handling, Stability & Applications
Stability Matrix
The
-
Moisture Sensitivity: Moderate. Prolonged exposure to moisture can hydrolyze the pinacol ester to the free boronic acid, which may then undergo protodeboronation.
-
Base Sensitivity: High. In aqueous basic conditions (pH > 9), the
-acetyl group will hydrolyze to form the parent pyrazole-4-boronic acid pinacol ester.
Application in Suzuki-Miyaura Coupling
When using this reagent in cross-coupling, the choice of base dictates the final product:
-
Retention of N-Acetyl Group:
-
Requires anhydrous conditions .
-
Base: Anhydrous
or . -
Solvent: DMF or Dioxane (Dry).
-
Strategy: Prevent hydroxide generation to keep the acetyl group intact.
-
-
In-situ Deprotection (Common):
-
If the target is the NH-pyrazole coupled product, standard aqueous conditions (e.g.,
/ / Dioxane) will inherently cleave the acetyl group during the coupling. -
Advantage:[1][2][3] The acetyl group acts as a temporary protecting group to improve solubility and prevent catalyst poisoning by the free NH during the oxidative addition step.
-
Figure 2: Divergent reaction outcomes in Suzuki coupling based on solvent/base selection.
References
-
Preparation of Pyrazole Boronic Esters
-
Harrisson, P., Morris, J., Marder, T. B., & Steel, P. G. (2009). Microwave-accelerated Iridium-catalyzed borylation of aromatic C-H bonds. Organic Letters, 11(16), 3586-3589.
-
-
Suzuki Coupling of N-Protected Pyrazoles
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A versatile method for Suzuki-Miyaura cross-coupling of tosylates and mesylates.[4] Angewandte Chemie International Edition, 45(8), 1282-1284.
-
-
Stability of Heterocyclic Boronic Acids
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
-
Commercial Reference & Physical Data
-
Sigma-Aldrich. 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester Product Sheet. CAS: 1150561-76-4.[5]
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 4. 1-Methylpyrazole-4-boronic acid pinacol ester 95 761446-44-0 [sigmaaldrich.com]
- 5. Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate Supplier in Mumbai, Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate Trader, Maharashtra [chemicalmanufacturers.in]
Technical Monograph: 1-Acetylpyrazole-4-boronic Acid Pinacol Ester
An In-Depth Technical Guide on 1-Acetylpyrazole-4-boronic Acid Pinacol Ester (CAS 1150561-76-4).
Strategic Reagent for Pyrazole Scaffold Construction in Medicinal Chemistry
CAS Number: 1150561-76-4 Primary Classification: Organoboron Building Block / Heterocyclic Reagent Synonyms: 1-Acetyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[1][2]
Executive Summary
1-Acetylpyrazole-4-boronic acid pinacol ester (CAS 1150561-76-4) is a specialized organoboron reagent used primarily in the synthesis of biaryl and heteroaryl systems via Suzuki-Miyaura cross-coupling .
While nominally a protected form of pyrazole-4-boronic acid, this reagent exhibits unique chemical behavior due to the lability of the N-acetyl group . Unlike robust protecting groups (e.g., THP, SEM, or Boc), the N-acetyl moiety on a pyrazole is chemically distinct—it behaves as an active amide (N-acylazole) . Consequently, this reagent is frequently employed as a solubility-enhancing precursor that delivers the free NH-pyrazole pharmacophore in situ under standard basic coupling conditions, or requires strictly anhydrous/neutral protocols if the acetyl group is to be retained.
This guide details the physicochemical profile, reaction mechanisms, and validated protocols for utilizing this reagent in high-value drug discovery campaigns, particularly for kinase inhibitors (e.g., JAK2, c-Met).
Chemical Profile & Physicochemical Properties
The pinacol ester format is preferred over the free boronic acid due to enhanced stability against protodeboronation and improved solubility in organic solvents.
| Property | Specification | Technical Insight |
| Molecular Formula | C₁₁H₁₇BN₂O₃ | Pinacol ligand adds lipophilicity. |
| Molecular Weight | 236.08 g/mol | Ideal for fragment-based drug design (FBDD). |
| Appearance | White to pale orange crystalline powder | Color change to dark orange indicates hydrolysis or oxidation. |
| Solubility | Soluble in DMSO, DMF, DCM, THF | Poor water solubility protects the boronate ester from rapid hydrolysis during storage. |
| Melting Point | 157–161 °C | High crystallinity aids in purification. |
| Lability | High (N-Acetyl bond) | The N1-Acetyl bond is susceptible to nucleophilic attack (hydrolysis) in basic media. |
Mechanistic Reactivity: The Acetyl Paradox
The core utility of CAS 1150561-76-4 lies in its behavior during Palladium-catalyzed cross-coupling. Researchers must understand the Dual Pathway Mechanism :
-
Pathway A (Retention): In anhydrous, non-nucleophilic conditions, the acetyl group remains, directing regioselectivity or modifying electronic properties.
-
Pathway B (Deprotection-Coupling): In aqueous basic conditions (standard Suzuki), the base (e.g., K₂CO₃, Na₂CO₃) cleaves the labile N-acetyl group, generating the free NH-pyrazole in situ, which then couples.
Diagram: Reaction Pathways & Stability
Caption: Pathway analysis showing the dominant hydrolysis of the N-acetyl group under standard Suzuki conditions, yielding the NH-pyrazole product.
Experimental Protocols
Protocol A: Synthesis of the Reagent (Lithiation/Borylation)
For labs needing to synthesize the material de novo.
Rationale: Direct borylation of N-acetyl-4-bromopyrazole is difficult due to the lability of the acetyl group toward lithium reagents. The preferred route involves borylation of the protected pyrazole followed by acetylation, or a "one-pot" protection-borylation sequence.
-
Protection: Treat with acetic anhydride (1.1 equiv) in DCM with TEA to yield 1-acetyl-4-bromopyrazole.
-
Borylation (Cryogenic):
-
Dissolve 1-acetyl-4-bromopyrazole in dry THF. Cool to -78 °C .
-
Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA slowly. Note: n-BuLi may attack the carbonyl.
-
Add Isopropoxyboronic acid pinacol ester (1.2 equiv).
-
Warm to room temperature and quench with mild acid (NH₄Cl).
-
-
Workup: Extract with EtOAc. Rapid filtration through a silica plug (neutralized) is required to prevent deacetylation.
Protocol B: Standard Suzuki Coupling (Targeting NH-Pyrazole)
This is the most common application, using the reagent as a stable solid precursor to the NH-heterocycle.
Reagents:
-
CAS 1150561-76-4 (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄
-
Base: K₂CO₃ (2 M aqueous solution, 3.0 equiv)
-
Solvent: Dioxane or DME
Step-by-Step:
-
Degassing: Charge reaction vessel with Aryl Halide, Boronate Ester, and Pd catalyst. Cycle vacuum/nitrogen 3x.[6]
-
Solvation: Add Dioxane (degassed).
-
Activation: Add aqueous K₂CO₃. Crucial: The moment base is added, the N-acetyl group will begin to hydrolyze.
-
Reaction: Heat to 80–90 °C for 4–12 hours.
-
Monitoring:
-
TLC/LCMS: You will observe the disappearance of the starting ester (MW 236) and the transient appearance of the de-acetylated boronate (MW 194) before product formation.
-
-
Workup: Dilute with EtOAc, wash with water. The product will be the 1H-pyrazole (N-unsubstituted).
Self-Validating Check:
-
If the N-Acetyl product is absolutely required, you must switch to anhydrous conditions: Use Cs₂CO₃ (dry) in DMF or Toluene at 100 °C. However, yields may be lower due to the thermal instability of the N-acyl bond.
Applications in Drug Discovery
The pyrazole moiety is a "privileged scaffold" in kinase inhibition, often serving as the hinge-binding motif.
Case Study: Kinase Inhibitor Synthesis
In the development of JAK2 and c-Met inhibitors, the 4-position of the pyrazole is often coupled to a core aromatic ring.
-
Challenge: Unprotected pyrazole-4-boronic acids are zwitterionic, highly polar, and difficult to extract/purify.
-
Solution: CAS 1150561-76-4 provides a lipophilic, crystalline alternative. It allows for easy weighing and dosing in automated synthesizers. Upon reaction, the acetyl "mask" falls off, revealing the NH group necessary for hydrogen bonding within the kinase ATP-binding pocket.
Comparison of Protecting Groups
| Group | Stability (Base) | Atom Economy | Removal |
| Acetyl (Ac) | Low | High | In situ (Base) |
| Boc | Moderate | Low | Acid (TFA) |
| SEM | High | Low | Fluoride (TBAF) |
| THP | Moderate | Moderate | Acid (HCl) |
The Acetyl group is chosen when a separate deprotection step is undesirable.
Handling, Stability & Safety
Storage Conditions
-
Temperature: Store at 2–8 °C .
-
Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) if possible.
-
Shelf Life: The pinacol ester is stable for 12+ months if dry. Exposure to moisture leads to hydrolysis of the boronate ester to the free boronic acid (sticky solid) and hydrolysis of the acetyl group.
Safety Profile
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.[2]
-
Decomposition: Thermal decomposition may release borane derivatives and acetic acid vapors.
References
- Synthesis of 1-substituted-1H-pyrazol-4-boronic acid pinacol esters.
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions and Scope. Source: National Institutes of Health (PMC). URL:[Link]
-
Boronic Acids in Medicinal Chemistry: Synthesis and Applications. Source: MDPI (Molecules Journal). URL:[Link]
Sources
- 1. avantorsciences.com [avantorsciences.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. html.rhhz.net [html.rhhz.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. a2bchem.com [a2bchem.com]
1-Acetylpyrazole-4-Boronic Acid: Physicochemical Profiling and Cross-Coupling Methodologies
Executive Summary
In modern drug discovery, the pyrazole scaffold is a privileged pharmacophore, frequently embedded into lead compounds to modulate physicochemical properties, enhance metabolic stability, and improve target affinity. The installation of this heterocycle is most reliably achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling, a foundational methodology in synthetic organic chemistry[1].
As a Senior Application Scientist, I frequently encounter researchers debating between the use of free boronic acids and their corresponding pinacol esters. This technical guide provides an in-depth mechanistic and physicochemical analysis of 1-Acetylpyrazole-4-boronic acid and its pinacol ester derivative, culminating in a field-proven, self-validating experimental protocol designed to maximize yield and reproducibility.
Physicochemical Profiling & Structural Identity
To ensure accurate stoichiometric calculations during reaction setup, it is critical to distinguish between the two commercially and synthetically relevant forms of this building block: the free boronic acid and the pinacol ester (Bpin).
Table 1: Physicochemical Comparison of 1-Acetylpyrazole-4-boronic Acid Variants
| Property | Free Boronic Acid | Pinacol Ester (Bpin) |
| Chemical Name | 1-Acetylpyrazole-4-boronic acid | 1-Acetyl-1H-pyrazole-4-boronic acid, pinacol ester |
| CAS Number | 1370366-65-6[2] | 1150561-76-4[3] |
| Molecular Formula | C₅H₇BN₂O₃[2] | C₁₁H₁₇BN₂O₃[3] |
| Molecular Weight | 153.93 g/mol [2] | 236.08 g/mol [3] |
Causality in Reagent Selection
Why do process chemists overwhelmingly prefer the pinacol ester over the free acid? The free boronic acid is highly polar, prone to dehydration into variable-weight trimeric boroxines, and often exhibits poor solubility in standard organic solvents. By masking the boronic acid as a pinacol ester, we significantly enhance its lipophilicity, shelf-life, and compatibility with anhydrous purification techniques.
Furthermore, the N-acetyl group serves a dual mechanistic purpose:
-
Catalyst Protection: It acts as a protecting group to prevent the basic pyrazole N-H from poisoning the palladium catalyst via unwanted coordination.
-
Electronic Modulation: It provides an electron-withdrawing effect that modulates the nucleophilicity of the pyrazole ring, fine-tuning its reactivity during transmetalation.
Mechanistic Insights: Stability and Protodeboronation
A critical failure mode in Suzuki-Miyaura couplings involving heteroaryl boronic acids is protodeboronation —the premature cleavage of the carbon-boron bond to yield the des-borylated heterocycle.
Recent kinetic studies, such as those published in the[4], reveal that the phenomenological stability of boronic esters under basic conditions is highly nuanced. While it is a common heuristic that esterification imparts greater stability, the hydrolysis of the ester back to the free boronic acid is often a dominant pre-equilibrium step before protodeboronation occurs[4]. To mitigate this, our protocol employs a mild base (K₂CO₃) and carefully controlled temperatures to ensure the rate of transmetalation outcompetes the rate of protodeboronation.
Fig 1: Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the pyrazole boronic ester.
Experimental Workflows: A Self-Validating Protocol
The following methodology describes the cross-coupling of 1-Acetyl-1H-pyrazole-4-boronic acid, pinacol ester with a generic aryl halide (Ar-Br). This protocol is designed as a self-validating system : the use of TLC and LC-MS at specific checkpoints ensures that any deviation in catalytic turnover is immediately detected.
Fig 2: Step-by-step experimental workflow for the palladium-catalyzed cross-coupling reaction.
Step-by-Step Methodology
-
Reagent Preparation: In an oven-dried Schlenk flask, charge the aryl bromide (1.0 equiv), 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: A 20% molar excess of the boronic ester compensates for any minor protodeboronation. Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation.
-
-
Solvent Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M relative to Ar-Br). Sparge the biphasic mixture with nitrogen gas for 15 minutes prior to heating.
-
Causality: Oxygen is the primary enemy of Pd(0). Failing to degas the solvent leads to the rapid oxidation of the active Pd(0) species into catalytically dead Pd(II) oxides, halting the cycle. The water is essential to dissolve the K₂CO₃ and form the reactive heteroaryl boronate complex required for transmetalation.
-
-
Reaction Execution: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours. Monitor via LC-MS.
-
Causality: 90 °C provides sufficient thermal energy to overcome the activation barrier of oxidative addition for aryl bromides without excessively accelerating protodeboronation.
-
-
Aqueous Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Causality: The biphasic workup removes the inorganic salts (K₂CO₃, potassium halides) and the majority of the pinacol byproducts.
-
-
Purification: Concentrate the organic layer in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Causality: The N-acetyl group ensures the product remains sufficiently non-polar to elute cleanly from normal-phase silica.
-
Table 2: Reaction Optimization Matrix
| Parameter | Optimal Choice | Sub-Optimal Alternative | Mechanistic Rationale |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Bidentate ligand prevents deactivation; accelerates reductive elimination. |
| Base | K₂CO₃ (Aqueous) | NaOtBu | Mild inorganic base minimizes pre-hydrolytic protodeboronation. |
| Solvent | 1,4-Dioxane / H₂O | DMF / H₂O | Dioxane suppresses unwanted side reactions and is easier to remove during workup. |
Conclusion
Mastering the Suzuki-Miyaura coupling of 1-Acetylpyrazole-4-boronic acid requires a deep understanding of its physicochemical properties and the delicate kinetic balance between transmetalation and protodeboronation. By leveraging the pinacol ester and employing a rigorously degassed, biphasic solvent system, researchers can achieve high-yielding, reproducible installations of the pyrazole pharmacophore in complex drug discovery campaigns.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. URL:[Link]
-
Cox, P. A., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis". Journal of the American Chemical Society, 143(36), 14814-14826. URL:[Link]
Sources
- 1. N. Miyaura and A. Suzuki, “Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds,” Chemical Reviews, Vol. 95, No. 7, 1995, pp. 2457-2483. - References - Scientific Research Publishing [scirp.org]
- 2. chemscene.com [chemscene.com]
- 3. avantorsciences.com [avantorsciences.com]
- 4. pubs.acs.org [pubs.acs.org]
1-Acetylpyrazole-4-boronic acid solubility and stability
This guide details the physicochemical behavior of 1-Acetylpyrazole-4-boronic acid , with a specific focus on its commercial form (the pinacol ester) and the transient free acid.
Executive Summary: The "Active Amide" Challenge
For researchers utilizing 1-Acetylpyrazole-4-boronic acid (or its pinacol ester), the primary technical challenge is not the boronic acid moiety, but the N-acetyl group . Chemically, N-acetyl pyrazoles behave as active amides (acylating agents). The lone pair on the pyrazole nitrogen is involved in aromaticity, rendering it unavailable to stabilize the exocyclic carbonyl. Consequently, the acetyl group is highly electrophilic and prone to rapid hydrolysis in the presence of moisture, bases, or nucleophiles.
Key Operational Insight: In standard Suzuki-Miyaura coupling conditions (aqueous base), 1-acetylpyrazole-4-boronic acid will hydrolyze to 1H-pyrazole-4-boronic acid within minutes. If the N-acetyl motif is required in the final product, anhydrous non-nucleophilic bases (e.g., Cs₂CO₃ in DMF/Dioxane) must be used.
Part 1: Chemical Profile & Physical Properties
The compound is most frequently supplied as the pinacol ester to mitigate the instability of the free acid.
| Feature | Pinacol Ester (Commercial Form) | Free Boronic Acid (Active Species) | Hydrolysis Product (Degradant) |
| Name | 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester | 1-Acetyl-1H-pyrazole-4-boronic acid | 1H-Pyrazole-4-boronic acid |
| CAS | 1150561-76-4 | 1207604-89-4 | 763120-58-7 |
| MW | 236.08 g/mol | 153.93 g/mol | 111.90 g/mol |
| State | White to off-white solid | Hygroscopic solid (transient) | White powder |
| LogP (Est) | ~1.8 (Lipophilic) | ~0.2 (Amphiphilic) | -0.5 (Hydrophilic) |
| Water Sol. | Insoluble (< 0.1 mg/mL) | Hydrolyzes rapidly | Moderate (pH dependent) |
| Storage | -20°C, Inert, Desiccated | Generate in situ | 2-8°C, Stable |
Part 2: Stability & Degradation Mechanisms
The stability profile is dominated by two competing pathways: N-Deacetylation (fast, irreversible) and Boroxine Formation (reversible equilibrium).
Mechanism 1: The N-Acetyl Hydrolysis Cascade
Unlike standard amides, the N-acetyl bond in pyrazoles is labile. In aqueous basic buffers (pH > 8), the half-life (
Mechanism 2: Protodeboronation
While pyrazole boronic acids are generally stable, the electron density of the ring affects the C-B bond strength. The N-acetyl group is electron-withdrawing, which theoretically stabilizes the C-B bond against protonolysis compared to the electron-rich NH-pyrazole . Therefore, hydrolysis of the acetyl group accelerates the risk of protodeboronation.
Visualization: Degradation Pathways
Caption: The primary degradation risk is the irreversible N-deacetylation (red arrow), which occurs rapidly in basic conditions, converting the reagent into a different chemical species (1H-pyrazole).
Part 3: Solubility Profile & Solvent Selection
Because the compound is unstable in water, thermodynamic solubility (saturation over 24h) cannot be measured accurately. The data below represents kinetic solubility (immediate dissolution capacity).
Solubility Table (Pinacol Ester)
| Solvent | Solubility (mg/mL) | Stability Window | Recommendation |
| DMSO | > 100 | High (> 24h) | Primary Stock Solvent. Use anhydrous DMSO. |
| DMF | > 100 | Moderate | Good alternative; ensure DMF is amine-free. |
| Methanol | > 50 | Low (< 6h) | Avoid for storage. Transesterification with MeOH occurs. |
| DCM | > 50 | High | Good for synthesis/workup; not for biological assay. |
| Water (pH 7) | Insoluble | N/A | Compound precipitates or hydrolyzes. |
| Buffer (pH 10) | Soluble (Reacts) | Minutes | Active Hydrolysis. Only use immediately during reaction. |
Critical Handling Rule: Do not prepare aqueous stock solutions. Prepare stocks in 100% Anhydrous DMSO and dilute into aqueous media only at the moment of use.
Part 4: Experimental Protocols
Protocol A: Quality Control (Detecting Deacetylation)
Before using stored material, verify the integrity of the N-acetyl group, as it may degrade even at -20°C if moisture enters.
-
Technique: 1H-NMR (DMSO-d6).
-
Key Signals:
-
Acetyl Methyl: Singlet at ~2.6 ppm (3H).
-
Pyrazole Protons: Two singlets/doublets at ~8.0–8.5 ppm.
-
Pinacol Methyls (if ester): Singlet at ~1.3 ppm (12H).
-
-
Pass Criteria: Integration of Acetyl-CH3 must be 1:4 ratio relative to Pinacol-CH3.
-
Fail Indicator: Loss of the 2.6 ppm singlet and appearance of a broad NH peak (>12 ppm) or shift in pyrazole protons indicates hydrolysis to 1H-pyrazole.
Protocol B: Suzuki-Miyaura Coupling (Retaining the N-Acetyl Group)
Standard aqueous carbonate conditions will strip the acetyl group. Use this anhydrous protocol to retain it.
-
Solvent: 1,4-Dioxane or DMF (Anhydrous).
-
Base: Cesium Carbonate (
) or Potassium Phosphate ( ), dried. -
Catalyst:
or / XPhos. -
Temperature: 80°C – 100°C.
-
Procedure:
-
Dissolve Aryl Halide (1.0 eq) and 1-Acetylpyrazole-4-boronic acid pinacol ester (1.2 eq) in anhydrous Dioxane.
-
Add dry Base (2.0 eq).
-
Purge with Argon/Nitrogen for 5 minutes.
-
Add Catalyst (0.05 eq).
-
Heat in a sealed tube. Do not add water.
-
References
-
Sigma-Aldrich. 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester Product Specification. CAS 1150561-76-4.[1] Link
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Mechanisms of protodeboronation and boronate stability). Link
-
Zaramella, S., et al. (2002). Stability Studies of N-Acylimidazoles. European Journal of Organic Chemistry, 2002(15), 2633-2639. (Establishes the "active amide" instability of N-acyl azoles). Link
-
Cox, P. A., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles. Organic Letters, 19(13), 3596–3599. (Discusses the reactivity of N-acyl pyrazoles as amides in coupling). Link
-
Thermo Fisher Scientific. 1H-Pyrazole-4-boronic acid pinacol ester Safety Data Sheet. (Data for the hydrolysis product). Link
Sources
Spectroscopic Characterization of 1-Acetylpyrazole-4-boronic Acid and Its Pinacol Ester: A Technical Guide
Executive Summary
In modern drug discovery and agrochemical development, heterocyclic organoboron compounds are indispensable building blocks[1]. Among these, 1-Acetylpyrazole-4-boronic acid (CAS 1370366-65-6) and its highly stable derivative, 1-Acetylpyrazole-4-boronic acid pinacol ester (CAS 1150561-76-4), serve as critical nucleophilic coupling partners in Suzuki-Miyaura reactions[2].
This whitepaper provides a comprehensive, field-proven guide to the spectroscopic characterization (NMR, FT-IR, and Mass Spectrometry) of these compounds. By establishing rigorous analytical workflows, researchers can prevent common pitfalls such as protodeboronation or unintended hydrolysis of the acetyl protecting group during structural validation.
Structural Rationale & Mechanistic Context
As a Senior Application Scientist, it is crucial to understand why these specific functional groups are utilized before analyzing their spectra.
-
The Acetyl Protecting Group (N1): Unprotected pyrazoles possess a free N-H bond that can coordinate to palladium catalysts, leading to catalyst poisoning or unwanted N-arylation (Chan-Lam coupling). The N-acetyl group masks this reactive site. Furthermore, its electron-withdrawing nature modulates the electron density of the pyrazole ring, which directly impacts the chemical shifts observed in NMR spectroscopy[3].
-
The Pinacol Ester (Bpin): Free pyrazole-4-boronic acids are notoriously susceptible to protodeboronation—the cleavage of the carbon-boron bond—under basic or aqueous conditions. Conversion to the pinacol ester introduces steric bulk that kinetically protects the boron atom, drastically improving bench stability and solubility in organic solvents[1].
Figure 1: Mechanistic role of 1-Acetylpyrazole-4-boronic acid pinacol ester in Suzuki-Miyaura coupling.
Spectroscopic Data & Structural Elucidation
The following data synthesizes the expected spectroscopic profiles for the commercially preferred pinacol ester derivative (C₁₁H₁₇BN₂O₃, MW: 236.08 g/mol )[2], with comparative notes for the free boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of pyrazoles are highly sensitive to the N1 substituent[4]. The acetyl group exerts a strong anisotropic deshielding effect, primarily on the adjacent H-5 proton.
-
¹H NMR: The pyrazole ring presents two distinct singlets. H-5 appears significantly downfield (~8.55 ppm) compared to H-3 (~8.05 ppm) due to its proximity to the N-acetyl carbonyl oxygen. The pinacol methyl groups appear as a sharp 12H singlet at ~1.33 ppm.
-
¹¹B NMR: A broad singlet at ~30.5 ppm is diagnostic of an aryl/heteroaryl pinacol boronic ester, confirming the integrity of the C-B bond.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR (ATR) is critical for confirming the presence of the orthogonal functional groups. The acetyl group exhibits a characteristic amide-like carbonyl stretch at ~1725 cm⁻¹, while the boronic ester displays a strong B-O stretching frequency at ~1355 cm⁻¹.
Mass Spectrometry (ESI-TOF)
Under positive Electrospray Ionization (ESI+), the molecule typically yields a strong protonated molecular ion
Quantitative Data Summaries
Table 1: NMR Chemical Shift Assignments (CDCl₃, 400 MHz / 100 MHz)
| Position | ¹H NMR (δ, ppm) | Multiplicity | Integration | ¹³C NMR (δ, ppm) | Structural Assignment |
| N-C=O | - | - | - | 168.5 | Acetyl Carbonyl |
| C-5 | 8.55 | Singlet | 1H | 143.8 | Pyrazole C-H (adjacent to N-Ac) |
| C-3 | 8.05 | Singlet | 1H | 135.2 | Pyrazole C-H |
| C-4 | - | - | - | ~115.0 (br) | Pyrazole C-B (Quadrupolar broadening) |
| Pinacol C-O | - | - | - | 83.5 | Quaternary Pinacol Carbons |
| Acetyl CH₃ | 2.65 | Singlet | 3H | 21.5 | Acetyl Methyl |
| Pinacol CH₃ | 1.33 | Singlet | 12H | 24.8 | Pinacol Methyls (4x CH₃) |
Table 2: FT-IR and ESI-MS Diagnostic Peaks
| Technique | Signal / Peak | Assignment / Fragmentation |
| FT-IR (ATR) | 2978 cm⁻¹ | C-H aliphatic stretch (Pinacol) |
| FT-IR (ATR) | 1725 cm⁻¹ | C=O stretch (N-Acetyl group) |
| FT-IR (ATR) | 1355 cm⁻¹ | B-O stretch (Boronic ester) |
| ESI-MS (+) | m/z 237.14 | |
| ESI-MS (+) | m/z 259.12 | |
| ESI-MS (+) | m/z 195.10 |
Experimental Protocols & Workflows
To ensure scientific integrity, the analytical protocols must be self-validating and designed to prevent the degradation of the analyte.
Figure 2: Multi-modal analytical workflow for the structural validation of pyrazole boronic esters.
Protocol 1: Multi-Nuclear NMR Analysis
Causality Insight: Moisture in NMR solvents can lead to the slow hydrolysis of the N-acetyl group or the pinacol ester. Furthermore, standard borosilicate NMR tubes contain boron, which creates a massive background hump in ¹¹B NMR, masking the analyte signal.
-
Preparation: Weigh 15 mg of 1-Acetylpyrazole-4-boronic acid pinacol ester.
-
Solvent Selection: Dissolve the sample in 0.6 mL of strictly anhydrous CDCl₃ (stored over molecular sieves).
-
Tube Selection (Critical): Transfer the solution to a Quartz NMR tube . Quartz is boron-free, allowing for baseline-resolved ¹¹B NMR acquisition.
-
Acquisition: Acquire ¹H (16 scans), ¹³C (512 scans, proton-decoupled), and ¹¹B (128 scans, boron-trifluoride etherate as external reference at 0 ppm).
Protocol 2: LC-MS Purity and Mass Confirmation
Causality Insight: The N-acetyl group on the pyrazole ring is susceptible to cleavage under basic chromatographic conditions. A weakly acidic mobile phase is required to maintain structural integrity during the run.
-
Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.
-
Mobile Phase: Use a gradient of Water (Solvent A) and Acetonitrile (Solvent B), both strictly buffered with 0.1% Formic Acid . Do not use ammonium hydroxide or bicarbonate buffers.
-
Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) at a flow rate of 0.4 mL/min.
-
Ionization: Operate the ESI source in positive mode. Monitor for the parent ion (m/z 237.1) and the diagnostic deacetylated fragment (m/z 195.1).
References
-
Claramunt, R. M., et al. (2003). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations". New Journal of Chemistry (RSC Publishing). Available at: [Link][4]
-
Lopez, C., et al. (1993). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles". Canadian Journal of Chemistry. Available at: [Link][3]
Sources
The Boron-Pyrazole Nexus: A Technical Guide to Synthesis, Stability, and Application
Executive Summary
The incorporation of pyrazole rings into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, ALK inhibitors).[1] The primary vehicle for installing these heterocycles is the pyrazole-containing boronic acid (or ester) via Suzuki-Miyaura cross-coupling.[2] However, these reagents present a unique paradox: they are chemically indispensable yet inherently unstable.
This technical guide analyzes the evolution of pyrazole boronic acids from early lithiation protocols to modern C-H activation and MIDA boronate technologies. It provides researchers with self-validating protocols for synthesis, mechanistic insights into failure modes (protodeboronation), and strategic guidance for drug development applications.
Part 1: The Structural Imperative & Stability Paradox
The Heterocyclic Challenge
The pyrazole ring (1,2-diazole) presents three distinct challenges when functionalized with a boronic acid group:
-
N-H Acidity: The pyrrolic nitrogen (pKa ~14) requires protection to prevent catalyst poisoning or competitive deprotonation during metallation.
-
Coordination: The pyridinic nitrogen (N2) is a strong sigma-donor, capable of sequestering Pd/Ir catalysts.
-
Regio-dependent Stability:
-
C4-Boronates: Generally stable. The boron is beta to the nitrogens, minimizing electronic repulsion.
-
C3/C5-Boronates: Highly unstable. The boron is alpha to a nitrogen, facilitating rapid protodeboronation via zwitterionic intermediates.[3]
-
Mechanism of Protodeboronation
The primary failure mode for pyrazole boronic acids is protodeboronation —the replacement of the C-B bond with a C-H bond.[3] This is not a random decomposition but a specific, base-catalyzed pathway.
Key Insight: In basic media (standard Suzuki conditions), the boronic acid forms a boronate anion. For C3/C5 pyrazoles, the adjacent nitrogen can protonate (or coordinate water), creating a transition state that rapidly expels the boronate group.
Part 2: Historical Evolution & Synthetic Protocols[4]
The synthesis of these reagents has evolved through three distinct eras, driven by the need to overcome the stability issues described above.
Era 1: The Lithiation Approach (Cryogenic Halogen Exchange)
Historical Context: In the 1990s, the standard approach involved protecting the pyrazole nitrogen, brominating the ring, and subjecting it to lithium-halogen exchange at -78°C. Limitation: Strictly requires anhydrous conditions; functional group tolerance is poor (electrophiles like esters/ketones are incompatible).
Protocol A: Synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester
This protocol is optimized for scale and safety, utilizing an in-situ quench to minimize anion degradation.
Reagents:
-
4-Bromo-1-Boc-pyrazole (1.0 equiv)
-
Triisopropyl borate (1.2 equiv)[4]
-
n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Pinacol (1.2 equiv)
-
Solvent: THF (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with 4-Bromo-1-Boc-pyrazole and Triisopropyl borate in THF. Cool to -78°C (internal temperature).
-
Lithiation (In-Situ): Add n-BuLi dropwise via syringe pump over 30 minutes. Critical: Maintaining -78°C prevents the "ate" complex from dissociating or the Boc group from migrating (Fries rearrangement).
-
Transesterification: Stir for 1 hour at -78°C. Add a solution of Pinacol in THF.
-
Warming: Allow the mixture to warm to room temperature (RT) over 2 hours. The solution will turn from clear to a white suspension.
-
Quench: Add saturated aqueous NH4Cl. Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc). Note: Boc-protected pyrazoles are silica stable, unlike their free-base counterparts.
Era 2: The Palladium Shift (Miyaura Borylation)
Historical Context: To avoid cryogenic conditions and improve functional group tolerance, the Miyaura borylation (Pd-catalyzed reaction of halides with bis(pinacolato)diboron) became the industrial standard in the 2000s.
Protocol B: Industrial Synthesis (Ruxolitinib Intermediate)
Based on optimized process chemistry for CAS 269410-08-4.
Reagents:
-
4-Bromo-1-methyl-1H-pyrazole[2]
-
Bis(pinacolato)diboron (
) -
Catalyst:
(3 mol%) -
Base: Potassium Acetate (KOAc) (3.0 equiv)
-
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Degassing: Charge solids into a reactor. Add Dioxane. Sparge with Nitrogen for 20 minutes. Why: Oxygen poisons the Pd(0) active species and promotes homocoupling of the boronic ester.
-
Reaction: Heat to 90°C for 12 hours. The reaction mixture turns black (precipitated Pd).
-
Filtration: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts.
-
Workup: Concentrate filtrate. The product is often used directly or recrystallized from heptane.
-
Self-Validation: Check conversion via HPLC.[4] If >5% de-brominated pyrazole (protodeboronation product) is observed, the reaction was too wet or ran too long.
-
Era 3: Direct C-H Activation (Iridium Catalysis)
Historical Context: Developed by Hartwig, Miyaura, and others (late 2000s), this method avoids halogenated precursors entirely. It relies on the steric and electronic properties of Iridium catalysts to install boron directly.
Mechanism: The active species
Part 3: Advanced Stability Solutions (MIDA & "Ate" Complexes)
When standard pinacol esters fail (especially for C3/C5 isomers), the MIDA (N-methyliminodiacetic acid) boronate is the gold standard.
The MIDA Advantage
Developed by Martin Burke, the MIDA ligand rehybridizes the boron atom from
-
Consequence: The boron no longer has an empty p-orbital. It is chemically inert to transmetallation and hydrolysis.
-
Release: The MIDA group is hydrolyzed using mild aqueous base (
) or NaOH, releasing the active boronic acid in situ just before coupling.
Data Comparison: Stability Profiles
| Boronate Type | Hybridization | Hydrolytic Stability | Atom Economy | Primary Use Case |
| Boronic Acid | Low (Days) | High | Simple substrates | |
| Pinacol Ester | Moderate (Weeks) | Low (C6H12 waste) | General synthesis | |
| MIDA Boronate | High (Years) | Very Low | Unstable/Complex fragments | |
| Trifluoroborate | High (Indefinite) | High | Aqueous couplings |
Part 4: Case Study in Drug Discovery
Ruxolitinib (Jakafi)
Target: JAK1/JAK2 inhibitor for myelofibrosis. Key Intermediate: 1-(2-cyanoethyl)-pyrazole-4-boronic acid pinacol ester. Synthetic Logic:
-
Michael Addition: Pyrazole is reacted with acrylonitrile to install the protecting group (which is actually part of the final pharmacophore).
-
Bromination: C4 bromination.
-
Miyaura Borylation: Conversion to the pinacol ester.
-
Suzuki Coupling: The stable C4-boronate is coupled with the chloropyrimidine scaffold.
Why Boron? The alternative (coupling a pyrazole anion to the pyrimidine) yields poor regioselectivity (N1 vs N2 attack). The Suzuki coupling guarantees the C-C bond formation at the exact C4 position.
Part 5: References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Gillis, E. P., & Burke, M. D. (2007).[5] A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids. Journal of the American Chemical Society.[5][6][7][8][9] Link
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., et al. (2002). Mild Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society.[5][6][7][8][9] Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[5][6][7][8][9] Link
-
Lin, Q., Meloni, D., et al. (2012). Enantioselective Synthesis of Ruxolitinib. Organic Process Research & Development. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. (1-Trityl-1H-pyrazol-4-yl)boronic acid | 207307-51-5 | Benchchem [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. a2bchem.com [a2bchem.com]
- 5. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Multistep synthesis of complex boronic acids from simple MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Physicochemical Properties of Acetylated Pyrazole Boronic Esters
The following technical guide details the physicochemical properties, synthesis, and stability profiles of acetylated pyrazole boronic esters.
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
Acetylated pyrazole boronic esters (e.g., 1-acetyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) represent a specialized class of heterocyclic building blocks. Unlike their N-H or N-Boc counterparts, N-acetyl derivatives occupy a unique "reactivity window." They offer improved lipophilicity and solubility in organic solvents compared to the free amine, yet possess a hydrolytically labile protecting group that can be cleaved under mild basic conditions or exploited for "twisted amide" type activation.
This guide analyzes the structural dynamics, stability limitations, and optimal handling protocols for these reagents in drug discovery workflows.
Part 1: Structural Dynamics & Synthesis
Electronic Modulation via N-Acetylation
The acetylation of the pyrazole nitrogen (
-
Electron Withdrawal: The acetyl group is a strong electron-withdrawing group (EWG). This reduces the electron density of the pyrazole ring, making the
-boron center slightly more Lewis acidic compared to the N-H parent. -
Dipole Reorientation: Acetylation removes the Hydrogen Bond Donor (HBD) capability of the
position, leaving only Hydrogen Bond Acceptor (HBA) sites. This significantly alters solvation energy and crystal packing. -
Conformational Locking: The
bond exhibits restricted rotation due to resonance (amide-like character), though less than a typical amide due to the aromaticity of the pyrazole.
Synthesis Workflows
Two primary routes exist for accessing these motifs: Direct Borylation of pre-acetylated precursors (Route A) or Post-Borylation Acetylation (Route B). Route B is generally preferred to avoid protodeboronation during the acetylation step.
Figure 1: Synthetic pathways for N-acetyl pyrazole boronic esters. Route B minimizes side reactions associated with basic Suzuki-Miyaura conditions.
Part 2: Physicochemical Profiling
The following data compares the N-acetyl derivative against the Free N-H and N-Boc analogues.
Comparative Properties Table
| Property | N-H Pyrazole Boronate | N-Acetyl Pyrazole Boronate | N-Boc Pyrazole Boronate |
| Molecular Weight | ~194 Da | ~236 Da | ~294 Da |
| LogP (Calc) | 1.2 - 1.5 | 1.8 - 2.1 | 2.8 - 3.2 |
| H-Bond Donors | 1 | 0 | 0 |
| TPSA (Ų) | ~47 | ~55 | ~65 |
| Solubility (Water) | Moderate (Amphoteric) | Low (Hydrolysis Risk) | Very Low |
| Solubility (DCM/THF) | Moderate | High | High |
| Crystallinity | High (H-bond network) | Moderate | Moderate |
Solubility & Lipophilicity
-
Lipophilicity: The acetylation caps the polar N-H bond, increasing the partition coefficient (LogP). This makes the compound more compatible with non-polar organic solvents (DCM, Toluene) used in anhydrous coupling reactions.
-
Solid State: N-acetyl derivatives often exhibit lower melting points than their N-H parents due to the disruption of intermolecular hydrogen bonding networks (N-H···N) typical of pyrazoles.
Part 3: Chemical Stability & Reactivity
The N-acetyl group on a pyrazole is significantly more labile than on a typical aniline or aliphatic amine. This lability defines its handling requirements.
Hydrolytic Instability (The "Base" Problem)
In aqueous basic conditions (standard Suzuki coupling:
-
Mechanism: Hydroxide attack at the carbonyl carbon is facilitated by the pyrazole acting as a good leaving group (pKa of pyrazole ~14, lowered by the electron-deficient boron).
-
Implication: If the N-acetyl group is required in the final product, anhydrous bases (e.g.,
in Dioxane) or Liebeskind-Srogl conditions (CuTC) must be used.
Protodeboronation
Pyrazole boronic esters are prone to protodeboronation (loss of the boron group).
-
Effect of Acetyl: The electron-withdrawing acetyl group destabilizes the C-B bond slightly less than electron-donating groups, but the primary risk remains the hydrolysis of the acetyl group itself, followed by rapid protodeboronation of the resulting N-H species if the pH is high.
Figure 2: Stability profile indicating the critical sensitivity to aqueous base.
Part 4: Experimental Protocols
Protocol: Synthesis of 1-Acetyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Use this protocol to avoid deacetylation during synthesis.
Reagents:
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv)
-
Acetyl Chloride (1.2 equiv) or Acetic Anhydride (1.5 equiv)
-
Triethylamine (
) (2.0 equiv) -
Dichloromethane (DCM) [Anhydrous]
Procedure:
-
Dissolution: Dissolve the N-H pyrazole boronate in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere.
-
Base Addition: Add
and cool the solution to 0°C. -
Acetylation: Dropwise add Acetyl Chloride over 10 minutes. The reaction is exothermic.
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC (Note: N-acetyl spots are less polar/higher Rf than N-H). Reaction is usually complete in <1 hour.
-
Workup (Critical): Do NOT use strong basic washes (e.g., NaOH).
-
Wash with cold saturated
(aq). -
Wash with Brine.
-
Dry over
, filter, and concentrate.[1]
-
-
Purification: Flash chromatography (Hexane/EtOAc). Note: Silica gel is slightly acidic; minimize exposure time or use neutralized silica to prevent hydrolysis.
Protocol: Stability Assay (NMR)
Purpose: To determine the half-life of the acetyl group in solution.
-
Dissolve 10 mg of the compound in 0.6 mL
. -
Add 10 µL of
(simulating moisture) or 1.0 equiv of (simulating coupling conditions). -
Monitor
NMR immediately.-
Key Signal: Look for the disappearance of the acetyl singlet (~2.6 ppm) and the shift of the pyrazole C-H protons (usually ~8.0 ppm shifts upfield upon deacetylation).
-
References
-
Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles. Organic Letters, 2017.[2]
- Context: Discusses the activation of N-acyl pyrazoles for C-N bond cleavage, highlighting the lability of the amide bond.
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry, 2012.[3]
- Context: Provides foundational data on the hydrolytic stability of pinacol esters vs. other diols.
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 2009.
- Context: Establishes the rapid hydrolysis r
-
Synthesis and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Acta Poloniae Pharmaceutica, 2007.
- Context: Detailed structural analysis (NMR/X-ray)
Sources
1-Acetylpyrazole-4-boronic Acid: Comprehensive Safety, Handling, and Application Dynamics in Cross-Coupling Workflows
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary & Chemical Profiling
In modern drug discovery, the pyrazole core is a ubiquitous pharmacophore prized for its hydrogen-bonding capabilities and metabolic stability. Functionalizing this core at the C4 position relies heavily on Suzuki-Miyaura cross-coupling methodologies. 1-Acetylpyrazole-4-boronic acid (and its corresponding pinacol ester) serves as a highly modular building block in these workflows[1].
From a mechanistic standpoint, the N-acetyl group is not merely a structural feature; it acts as a critical deactivator of the pyrazole nitrogen's nucleophilicity. This prevents unwanted transition-metal coordination (which can poison palladium catalysts) and suppresses competitive N-arylation during cross-coupling sequences.
To optimize both safety and synthetic yield, researchers must understand the physicochemical differences between the free boronic acid and its pinacol ester (Bpin) derivative[2].
Quantitative Chemical Profiling
Table 1: Physicochemical Properties & Stability Matrix
| Property | Free Boronic Acid | Pinacol Ester (Bpin) |
| CAS Number | 1370366-65-6 | 1150561-76-4 |
| Molecular Formula | C₅H₇BN₂O₃ | C₁₁H₁₇BN₂O₃ |
| Molecular Weight | 153.93 g/mol | 236.08 g/mol |
| Physical State | Solid (Powder) | Solid (Crystalline) |
| Lewis Acidity | High (Exposed p-orbital) | Low (Sterically shielded) |
| Bench Stability | Moderate (Prone to dehydration/oxidation) | High (Stable to ambient moisture) |
| Primary Use Case | Aqueous-tolerant couplings | Anhydrous or complex synthesis |
Toxicological Profile & Mechanistic Safety (E-E-A-T Framework)
As a Senior Application Scientist, I emphasize that chemical safety cannot rely on rote memorization of Safety Data Sheets (SDS); it requires a mechanistic understanding of why a compound is hazardous.
Boronic acids are generally classified under the Globally Harmonized System (GHS) as skin, eye, and respiratory irritants[3]. The root cause of this toxicity is the empty p-orbital on the boron atom . This orbital acts as a potent Lewis acid, readily coordinating with lone pairs on biological nucleophiles (such as water, amines, and alcohols in human mucosal tissues). This coordination disrupts local cellular homeostasis, leading to acute irritation and inflammatory responses.
GHS Safety & Handling Matrix
Table 2: Hazard Identification and Mechanistic Mitigation
| Hazard Class | GHS Code | Mechanistic Cause | Mitigation Strategy & PPE |
| Acute Toxicity (Oral) | H302 | Systemic boron toxicity interfering with enzymatic pathways. | Do not eat/drink in lab. Wash hands post-handling. |
| Skin Irritation | H315 | Lewis acid-base interaction with epidermal moisture/proteins. | Nitrile gloves (EN 374 compliant), lab coat. |
| Eye Irritation | H319 | Rapid coordination with ocular fluid nucleophiles. | Tight-fitting safety goggles or face shield. |
| Respiratory Irritation | H335 | Inhalation of fine particulate dust irritating mucosal membranes. | Handle exclusively in a certified fume hood. |
Storage & Stability Dynamics
Protodeboronation is the primary degradation pathway for 1-Acetylpyrazole-4-boronic acid. In the presence of ambient moisture and atmospheric oxygen, the C-B bond can cleave, yielding the des-borylated pyrazole and boric acid.
-
Storage Protocol: Store sealed at 2-8°C under an inert atmosphere (Argon or Nitrogen) in a desiccator[1].
-
Handling Protocol: Allow the container to reach room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold powder.
End-to-end safety and handling workflow for 1-Acetylpyrazole-4-boronic acid.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes causality (why we do it) and validation (how we know it worked). This methodology is optimized for coupling 1-Acetylpyrazole-4-boronic acid with a generic aryl bromide[4].
Phase 1: Reagent Preparation & Degassing
Causality: Palladium(0) active species are highly sensitive to oxidation. Dissolved oxygen in solvents will irreversibly oxidize Pd(0) to inactive Pd(II) black, stalling the catalytic cycle.
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), 1-Acetylpyrazole-4-boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Expert Insight: Potassium carbonate is chosen over Cesium carbonate for this specific substrate to provide a milder basic environment, minimizing premature hydrolysis of the N-acetyl directing group.
-
-
Add Pd(dppf)Cl₂ (0.05 equiv).
-
Seal the flask with a rubber septum and purge with Argon for 5 minutes.
-
Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M concentration).
Phase 2: Reaction Execution
-
Heat the reaction mixture to 90°C in a pre-heated oil bath or heating block.
-
Stir vigorously for 4–12 hours.
-
Self-Validation Check: At t = 4 hours, extract a 50 µL aliquot, dilute with acetonitrile, filter through a syringe filter, and analyze via LCMS.
-
Success Criterion: Complete consumption of the Aryl Bromide peak. Appearance of the desired product mass [M+H]+.
-
Failure Mode: If a peak corresponding to [M-B(OH)2+H]+ (des-borylated pyrazole) is dominant, protodeboronation has outcompeted transmetalation. In future runs, switch to the pinacol ester variant or use anhydrous conditions with a fluoride base (e.g., CsF).
-
Phase 3: Quench, Workup, and Purification
-
Cool the reaction to room temperature. The mixture will likely be biphasic and dark (due to spent palladium).
-
Dilute with Ethyl Acetate (EtOAc) and Water.
-
Separate the layers. Extract the aqueous layer twice with EtOAc.
-
Wash the combined organic layers with Brine.
-
Causality: Brine washing removes residual polar impurities (like 1,4-dioxane) and pre-dries the organic layer.
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Suzuki-Miyaura catalytic cycle for pyrazole-4-boronic acid coupling.
Conclusion
Handling 1-Acetylpyrazole-4-boronic acid requires a synthesis of rigorous safety protocols and deep mechanistic understanding. By respecting the Lewis acidic nature of the boron center—mitigating its hazards through proper PPE and preventing its degradation via strict temperature and atmospheric controls—researchers can reliably leverage this compound to construct complex, highly functionalized pyrazole architectures.
References
-
MDPI. "Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions". Available at:[Link]
Sources
Strategic Sourcing and Application of 1-Acetylpyrazole-4-boronic Acid Pinacol Ester in Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the pyrazole nucleus is a ubiquitous pharmacophore, frequently embedded within the architecture of kinase inhibitors and central nervous system (CNS) modulators. However, the direct functionalization of unprotected pyrazoles presents profound synthetic challenges. 1-Acetylpyrazole-4-boronic acid pinacol ester (CAS: 1150561-76-4) emerges as a highly engineered, dual-protected building block designed to bypass these bottlenecks[1][2]. By masking the reactive pyrazole nitrogen with an acetyl group and stabilizing the boronic acid as a pinacol ester, this reagent ensures high-fidelity C-C bond formation during palladium-catalyzed cross-coupling campaigns[3]. This whitepaper provides an authoritative guide on the physicochemical properties, commercial sourcing dynamics, and mechanistic deployment of this critical intermediate.
Physicochemical Profiling
Understanding the quantitative specifications of this building block is essential for precise stoichiometric calculations and storage management. The pinacol ester format significantly enhances the compound's lipophilicity and shelf-life compared to its free boronic acid counterpart[4].
Table 1: Key Physicochemical Specifications
| Parameter | Specification |
| Chemical Name | 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester |
| CAS Number | 1150561-76-4 |
| Molecular Formula | C₁₁H₁₇BN₂O₃ |
| Molecular Weight | 236.08 g/mol |
| MDL Number | MFCD09027064 |
| Physical State | Solid / Crystalline Powder |
| Storage Conditions | Sealed in dry, 2-8°C (Supplier dependent) |
Data aggregated from[2] and[5].
Commercial Sourcing & Supply Chain Dynamics
For process chemists and drug development professionals, securing a reliable supply chain for raw materials is as critical as the chemistry itself. 1-Acetylpyrazole-4-boronic acid pinacol ester is commercially available through several top-tier chemical vendors, offering varying scales from milligram discovery quantities to multi-gram process development batches[1][6][7].
Table 2: Global Commercial Suppliers and Catalog Data
| Supplier | Catalog / Product Code | Claimed Purity | Primary Region / Hub |
| Thermo Fisher Scientific | Acros Legacy (CAS Search) | ≥97% | Global |
| Sigma-Aldrich | AldrichCPR / BLD Pharm | ≥98% | Global |
| Combi-Blocks | PN-8934 | 95% | USA / Global |
| Fluorochem | F211595 | 95% | UK / Europe |
| Avantor (Apollo) | APOSOR360109 | 98% | UK / Global |
Sourcing data verified via [7][8] and [6].
Mechanistic Rationale: The "Self-Validating" Design
The structural design of 1-Acetylpyrazole-4-boronic acid pinacol ester is not arbitrary; it is a direct response to the mechanistic pitfalls of organoboron chemistry.
-
Mitigation of Protodeboronation (The BPin Advantage): Free heteroaryl boronic acids are highly susceptible to pre-hydrolytic protodeboronation under the basic aqueous conditions required for Suzuki-Miyaura couplings. As detailed in recent mechanistic studies on protodeboronation by the [4][9], the pinacol ester (BPin) attenuates the Lewis acidity of the boron atom. This steric and electronic shielding drastically reduces the rate of undesired carbon-boron bond cleavage, ensuring the structural integrity of the electrophile prior to transmetalation.
-
Prevention of Catalyst Poisoning (The N-Acetyl Advantage): An unprotected pyrazole NH is a potent σ-donor. During cross-coupling, it can coordinate tightly to the active Pd(0) or Pd(II) species, leading to catalyst poisoning or off-target N-arylation (Buchwald-Hartwig amination)[10]. The N-acetyl group acts as an electron-withdrawing sink, rendering the pyrazole nitrogen non-nucleophilic and non-coordinating.
Experimental Methodology: Suzuki-Miyaura Cross-Coupling
The following step-by-step protocol is engineered as a self-validating system, incorporating internal checks to ensure the fidelity of the catalytic cycle.
Objective
To execute a highly regioselective C-C cross-coupling between 1-Acetylpyrazole-4-boronic acid pinacol ester and an aryl halide, followed by in-situ deprotection to yield a free NH-pyrazole API intermediate.
Reagents & Stoichiometry
-
Boronic Ester: 1-Acetylpyrazole-4-boronic acid pinacol ester (1.2 equiv)
-
Electrophile: Aryl/Heteroaryl bromide or iodide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M concentration)
Step-by-Step Procedure & Causality
-
Reaction Setup & Rigorous Degassing:
-
Action: Charge a Schlenk tube with the aryl halide, boronic ester, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes.
-
Causality: Oxygen is the primary enemy of the active Pd(0) species. Failure to degas leads to the formation of inactive Pd(II) peroxo complexes, stalling the oxidative addition step.
-
-
Catalyst Activation:
-
Action: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the tube.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This is a self-validating choice: cis-coordination is mandatory for the final reductive elimination step to occur rapidly, preventing competitive side reactions.
-
-
Thermal Cross-Coupling:
-
Action: Heat the reaction mixture to 90 °C for 6–12 hours.
-
Validation Check: Monitor via TLC (UV 254 nm). The transition of the reaction mixture from a reddish-orange solution to a black precipitate (Pd black) before starting material consumption indicates catalyst degradation, signaling inadequate degassing.
-
-
In-Situ Deprotection (N-Acetyl Cleavage):
-
Action: Once the aryl halide is consumed, cool the reaction to room temperature. Add 2M NaOH (aq) directly to the vessel and stir for 2 hours.
-
Causality: The N-acetyl group is highly labile under basic conditions. Performing this hydrolysis in the same pot bypasses the need to isolate the intermediate, maximizing overall yield.
-
-
Workup & Isolation:
-
Action: Neutralize with 1M HCl, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.
-
Pathway Visualization
The following diagram maps the logical progression of the synthetic workflow, highlighting the transition from the protected building block to the final pharmacophore.
Workflow for the Suzuki-Miyaura coupling of 1-Acetylpyrazole-4-boronic acid pinacol ester.
References
-
Title: Protodeboronation of (Hetero)Arylboronic Esters | Source: ResearchGate / Literature | URL: [Link]
-
Title: Catalytic protodeboronation of pinacol boronic esters | Source: National Institutes of Health (PMC) | URL: [Link]
Sources
- 1. avantorsciences.com [avantorsciences.com]
- 2. 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester AldrichCPR 1150561-76-4 [sigmaaldrich.com]
- 3. BJOC - Search Results [beilstein-journals.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Cas Landing [thermofisher.cn]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. [1150561-76-4], MFCD09027064, 1-Acetyl-1H-pyrazole-4-boronic acid, pinacol ester [combi-blocks.com]
- 8. Combi-Blocks [combi-blocks.com]
- 9. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Methodological & Application
Application Note: Synthesis of 1-Acetylpyrazole-4-boronic acid pinacol ester
[1]
Executive Summary
This application note details a robust, stability-optimized protocol for the synthesis of 1-Acetylpyrazole-4-boronic acid pinacol ester . While pyrazole boronic esters are staple building blocks in Suzuki-Miyaura cross-couplings, the N-acetyl variant presents a unique challenge: the lability of the N-acyl bond. Standard lithiation-borylation routes used for N-alkyl pyrazoles fail here due to the incompatibility of the electrophilic acetyl group with organolithium reagents.
This guide presents a post-borylation acetylation strategy , ensuring high fidelity of the boronate moiety while installing the labile acetyl group under mild conditions. We emphasize "Process Safety" and "Hydrolytic Stability" to maximize yield and shelf-life.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the use of strong nucleophiles (e.g., n-BuLi) in the presence of the acetyl group. Therefore, the acetyl moiety is installed as the final step on the pre-formed boronate ester.
Reaction Scheme (Graphviz)
Figure 1: Strategic disconnection relying on mild electrophilic acetylation of the commercially available boronate ester.
Experimental Protocol
Scale: 10.0 mmol (approx. 2.0 g input) Expected Yield: 85–92% Time: 4–6 Hours
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Amount | Role |
| Pyrazole-4-boronic acid pinacol ester | 194.04 | 1.0 | 1.94 g | Substrate |
| Acetic Anhydride (Ac₂O) | 102.09 | 1.2 | 1.13 mL | Acetylating Agent |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 2.10 mL | Base (Acid Scavenger) |
| DMAP | 122.17 | 0.05 | 61 mg | Catalyst |
| Dichloromethane (DCM) | 84.93 | - | 20 mL | Solvent (Anhydrous) |
Step-by-Step Methodology
1. Setup and Dissolution
-
Equipment: Flame-dried 100 mL round-bottom flask (RBF), magnetic stir bar, nitrogen balloon/inlet.
-
Action: Charge the RBF with Pyrazole-4-boronic acid pinacol ester (1.94 g) and DMAP (61 mg) .
-
Solvent: Add DCM (20 mL) via syringe. Stir until fully dissolved.
-
Cooling: Place the flask in an ice-water bath (0 °C) and stir for 10 minutes.
2. Acetylation Reaction[8][7][9][10]
-
Base Addition: Add Triethylamine (2.10 mL) dropwise to the cold solution.
-
Acylation: Add Acetic Anhydride (1.13 mL) dropwise over 5 minutes. Note: Exotherm is mild, but dropwise addition prevents localized overheating.
-
Incubation: Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25 °C). Stir for 3–4 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 3:1). The starting material (polar, NH) should disappear, and a less polar spot (Product) should appear.
3. Workup (Critical for Stability)
-
Quench: Cool the mixture back to 0 °C. Quench by adding 10 mL of ice-cold water .
-
Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Washing: Wash the organic layer rapidly with:
-
Cold 0.1 M HCl (10 mL) (Removes excess Et₃N and DMAP; keep contact time short < 1 min).
-
Cold Saturated NaHCO₃ (10 mL) (Neutralizes trace acid).
-
Cold Brine (10 mL) .
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ for 10 minutes. Filter and concentrate in vacuo at < 35 °C.
4. Purification
-
Method: Recrystallization is preferred over silica chromatography due to the hydrolytic instability of the N-acetyl group on acidic silica.
-
Solvent System: Hexane / Ethyl Acetate (or Heptane/TBME).
-
Procedure: Dissolve the crude solid in minimal hot EtOAc, then slowly add Hexane until cloudy. Cool to -20 °C overnight.
-
Alternative: If chromatography is necessary, use neutralized silica (pre-treated with 1% Et₃N in Hexane) and elute quickly.
Process Optimization & Troubleshooting (Expertise)
The "Achilles' Heel": N-Acetyl Stability
The N-acetyl bond in pyrazoles is significantly more labile than in amides due to the "pseudo-aromatic" nature of the pyrazole ring, which can act as a leaving group.
-
Hydrolysis Risk: In basic aqueous media (pH > 9), the hydroxide ion rapidly attacks the carbonyl, releasing the pyrazole anion. Avoid strong basic washes (NaOH/KOH).
-
Chromatography Risk: Standard silica gel is slightly acidic. This can catalyze the cleavage of the acetyl group or the pinacol ester. Use basic alumina or Et₃N-deactivated silica.
Workflow Logic Diagram
Figure 2: Decision tree for workup and purification to minimize hydrolysis.
Analytical Characterization
| Technique | Expected Signal / Result | Interpretation |
| ¹H NMR (CDCl₃) | δ 1.33 (s, 12H) | Pinacol methyl protons. |
| δ 2.70 (s, 3H) | Acetyl methyl group (Diagnostic shift). | |
| δ 8.00 (s, 1H), 8.35 (s, 1H) | Pyrazole aromatic protons (Downfield shift vs NH precursor). | |
| ¹¹B NMR | ~ δ 30 ppm | Characteristic of boronic pinacol esters. |
| MS (ESI+) | m/z 237.1 [M+H]⁺ | Consistent with MW 236.08. |
| Appearance | White to Off-white Solid | Crystalline. |
Storage and Handling
-
Temperature: Store at -20 °C .
-
Atmosphere: Store under Argon or Nitrogen . The compound is moisture-sensitive over long periods (hydrolysis to parent pyrazole).
-
Solubility: Soluble in DCM, THF, EtOAc, DMSO. Avoid storing in MeOH/EtOH (trans-esterification/solvolysis risk).
References
-
Sigma-Aldrich. 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester Product Page. Link (Accessed 2023).
-
A2B Chem. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester. Link (General pyrazole borylation methodology).
-
National Institutes of Health (NIH) - PubChem. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Link (Analogous structure data).
-
Organic Syntheses. Preparation of Pinacol Boronic Esters. Link (Standard borylation conditions).
-
Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester (CN110698506A). Link (Industrial borylation context).
Sources
- 1. japsonline.com [japsonline.com]
- 2. a2bchem.com [a2bchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. akademisains.gov.my [akademisains.gov.my]
- 6. rsc.org [rsc.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 9. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 10. revroum.lew.ro [revroum.lew.ro]
Application Note: 1-Acetylpyrazole-4-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Executive Summary & Reagent Rationale
The pyrazole moiety is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib). The introduction of a pyrazole ring at the 4-position of an aryl or heteroaryl scaffold via the Suzuki-Miyaura cross-coupling reaction is a critical synthetic transformation. 1-Acetylpyrazole-4-boronic acid serves as a highly effective, atom-economical organoboron building block for this exact purpose[1].
The Causality of N-Acetylation: Unprotected pyrazole-4-boronic acids possess a free, weakly acidic N-H group. During palladium-catalyzed cross-coupling, this free nitrogen can coordinate with the active Pd(0) center, leading to the formation of stable, inactive Pd-N complexes (catalyst poisoning). Furthermore, the free N-H drastically reduces the solubility of the boronic acid in standard organic solvents. The N-acetyl protecting group masks this nitrogen, ensuring high catalytic turnover, excellent organic solubility, and regioselective coupling without interfering with the transmetalation step [2].
Physicochemical Properties & Reagent Profile
To ensure reproducible experimental design, understanding the physical parameters of the reagent is mandatory.
| Property | Value / Description |
| Chemical Name | (1-Acetyl-1H-pyrazol-4-yl)boronic acid |
| CAS Number | 1370366-65-6 |
| Molecular Formula | C₅H₇BN₂O₃ |
| Molecular Weight | 153.93 g/mol |
| Appearance | White to light orange crystalline powder |
| Solubility | Soluble in THF, 1,4-Dioxane, DMF, and MeOH. Poorly soluble in Hexane. |
| Storage Conditions | 2–8 °C, sealed under inert atmosphere (Argon/N₂) to prevent hydrolysis. |
Note: The pinacol ester variant (CAS: 1150561-76-4) is often used interchangeably for enhanced bench stability, though the free boronic acid is more atom-economical.
Mechanistic Insights & Catalytic Cycle
The Suzuki-Miyaura coupling of 1-acetylpyrazole-4-boronic acid follows a classical Pd(0)/Pd(II) catalytic cycle. However, the choice of base is the primary driver of the reaction's success. The base (typically K₂CO₃ or Na₂CO₃) fulfills a dual role: it neutralizes the hydrogen halide generated during oxidative addition and coordinates with the empty p-orbital of the boron atom. This coordination transforms the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate complex [R-B(OH)₃]⁻. This electron-rich state is highly nucleophilic and strictly required to drive the transmetalation step forward [3].
Figure 1: Suzuki-Miyaura catalytic cycle utilizing 1-acetylpyrazole-4-boronic acid.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPC) are embedded to ensure mechanistic verification at each critical stage.
Figure 2: Standardized workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol A: Microwave-Assisted Cross-Coupling (High-Throughput)
Microwave irradiation is preferred as it rapidly overcomes the activation energy of sterically hindered substrates, outpacing the rate of competitive protodeboronation (the thermal degradation of the boronic acid).
-
Reagent Assembly: In a 10 mL microwave vial, add the aryl halide (1.0 equiv, 0.5 mmol), 1-acetylpyrazole-4-boronic acid (1.2 equiv, 0.6 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.0 equiv, 1.0 mmol).
-
Solvent Addition: Add 4.0 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Causality: A biphasic system is required because the organic solvent dissolves the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate complex.
-
Degassing (Critical Step): Submerge a needle into the solution and sparge with Argon for 10 minutes. Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting oxidative addition.
-
Irradiation: Seal the vial and irradiate in a microwave synthesizer at 110 °C for 15 minutes.
-
In-Process Control (IPC): Sample the organic layer for LC-MS. Self-Validation: The reaction is complete when the Ar-X mass peak disappears and the [M+H]⁺ peak of the 4-aryl-1-acetylpyrazole product appears.
-
Workup: Dilute with EtOAc (10 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: One-Pot Coupling & N-Acetyl Deprotection
The N-acetyl group is labile under strongly basic conditions. This can be exploited to yield the unprotected 4-aryl-1H-pyrazole directly[4].
-
Coupling Phase: Follow Protocol A steps 1-3, but utilize conventional heating at 80 °C for 8 hours.
-
Deprotection Phase: Once IPC confirms the coupling is complete, add 2.0 mL of 2M NaOH (aq) directly to the reaction vessel.
-
Cleavage: Stir at 60 °C for 2 hours.
-
Validation: TLC will show a shift to a highly polar spot (the free N-H pyrazole). Neutralize with 1M HCl to pH 7 before extraction to ensure the pyrazole is not protonated and lost in the aqueous phase.
Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and coupling efficiency for 1-acetylpyrazole-4-boronic acid.
| Entry | Solvent System | Base (2.0 eq) | Catalyst (5 mol%) | Temp & Time | Yield (%) | Observation / Causality |
| 1 | 1,4-Dioxane/H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 110 °C (MW), 15 min | 92% | Optimal conditions; rapid coupling outpaces side reactions. |
| 2 | THF/H₂O (4:1) | Na₂CO₃ | Pd(PPh₃)₄ | 80 °C (Thermal), 12 h | 85% | Good yield, but longer thermal exposure increases protodeboronation risk. |
| 3 | Toluene/H₂O (4:1) | Cs₂CO₃ | Pd(OAc)₂ / SPhos | 100 °C (Thermal), 8 h | 88% | SPhos ligand facilitates coupling of highly sterically hindered aryl chlorides. |
| 4 | DMF/H₂O (4:1) | KOH | Pd(dppf)Cl₂ | 120 °C (MW), 20 min | 78% | Strong base causes premature N-acetyl cleavage; mixed protected/unprotected products observed. |
Troubleshooting & Best Practices
-
Managing Protodeboronation: If LC-MS reveals a high concentration of the deboronated pyrazole (loss of the boron group and replacement with a proton), the reaction is suffering from protodeboronation. Solution: Reduce the water content in the solvent mixture (e.g., shift to 10:1 Dioxane/H₂O) or switch to the pinacol ester derivative, which is sterically shielded against hydrolysis.
-
Premature Acetyl Cleavage: If the N-acetyl group is falling off during the coupling phase (resulting in a mixture of products), the base is too strong or the temperature is too high. Solution: Downgrade the base from K₂CO₃ to the milder K₃PO₄ or Na₂CO₃, and strictly maintain temperatures below 90 °C if using conventional heating.
References
-
Meng, G. et al. "Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage". ACS Catalysis, 2018. URL:[Link]
Applications of 1-Acetylpyrazole-4-boronic acid in Medicinal Chemistry
Executive Summary: The "Masked" Pyrazole Strategy
In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Celecoxib, Crizotinib). However, the direct use of 1H-pyrazole-4-boronic acid in Suzuki-Miyaura cross-coupling is plagued by two critical issues:
-
Catalyst Poisoning: The free N-H group can coordinate strongly to Palladium (Pd), arresting the catalytic cycle.
-
Protodeboronation: The electron-rich nature of the pyrazole ring accelerates the hydrolytic cleavage of the C-B bond, destroying the reagent before coupling occurs.
1-Acetylpyrazole-4-boronic acid (and its more stable commercial form, the pinacol ester , CAS: 1150561-76-4) serves as a strategic "masked" reagent. The electron-withdrawing acetyl group reduces ring electron density, stabilizing the C-B bond and preventing catalyst coordination. Uniquely, the acetyl group is labile under standard basic coupling conditions, allowing for a "Couple-and-Release" mechanism that installs the free pyrazole in a single pot.
Chemical Properties & Handling[1]
-
CAS (Pinacol Ester): 1150561-76-4[1]
-
CAS (Free Acid): Note: The free acid is transient and prone to dehydration/hydrolysis; the ester is the standard reagent.
-
Solubility: High solubility in DCM, THF, and Dioxane (unlike the sparingly soluble 1H-pyrazole-4-boronic acid).
-
Stability:
-
Solid State: Stable at 2-8°C under Argon.
-
Solution: Susceptible to hydrolysis of the acetyl group in the presence of water/base (t1/2 ~ 30 min at pH 10).
-
Strategic Advantage: Electronic Stabilization
The acetyl group (
-
Effect 1: Lowers the HOMO energy of the pyrazole ring, making the C-B bond less susceptible to electrophilic attack (protodeboronation).
-
Effect 2: Sterically and electronically hinders the N-atom, preventing formation of stable Pd-N complexes (catalyst arrest).
Core Application: Suzuki-Miyaura Cross-Coupling
Protocol A: The "Couple-and-Release" Method (Standard)
Objective: Install a free 1H-pyrazole-4-yl moiety onto an aryl halide. The acetyl group is cleaved in situ by the base.
Reagents:
-
Substrate: Aryl Bromide/Iodide (1.0 equiv)
-
Boronate: 1-Acetylpyrazole-4-boronic acid pinacol ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for robustness against steric bulk.
-
Base: 2M Na₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1)
Step-by-Step Procedure:
-
Setup: In a microwave vial or pressure tube, combine the Aryl Bromide and Boronate ester.
-
Inertion: Evacuate and backfill with Nitrogen (x3).
-
Solvation: Add degassed 1,4-Dioxane. Stir to dissolve.
-
Activation: Add the aqueous Base and the Pd-catalyst under a positive stream of Nitrogen.
-
Reaction: Seal and heat to 90°C for 4–16 hours (or 120°C for 30 min in microwave).
-
Checkpoint: Monitor by LC-MS. You will observe the disappearance of the starting material and the formation of the deacetylated product (Mass = Target - 42 Da).
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. The acetyl group is converted to acetate and remains in the aqueous layer.
-
Purification: Flash chromatography (typically MeOH/DCM due to the polarity of the free pyrazole).
Protocol B: Acetyl-Retention Method (Specialized)
Objective: Retain the acetyl group for subsequent functionalization or solubility reasons.
-
Critical Change: Must use anhydrous conditions and a non-nucleophilic base.
-
Solvent: Anhydrous DMF or Toluene.
-
Base: Anhydrous CsF (2.5 equiv) or K₃PO₄ (anhydrous).
-
Precaution: Strictly exclude water to prevent hydrolysis.
Mechanism & Logic Visualization
The following diagram illustrates the "Couple-and-Release" pathway, highlighting the dual role of the acetyl group.
Caption: The acetyl group stabilizes the boronate during storage and transmetallation, then is cleaved by the base to yield the bioactive free pyrazole.
Case Study: Synthesis of a Kinase Inhibitor Scaffold
Context: Synthesis of a JAK2 inhibitor analog requiring a pyrazole-4-yl group on a pyrimidine core.
Experimental Data Summary:
| Parameter | 1H-Pyrazole-4-boronic acid (Unprotected) | 1-Acetylpyrazole-4-boronic acid (Protected) |
| Solvent System | DMF/H₂O (Required for solubility) | Dioxane/H₂O (Standard) |
| Catalyst Load | 10 mol% (High due to poisoning) | 2-5 mol% (Standard) |
| Conversion (LCMS) | 45% (Stalled) | >95% (Complete) |
| Main Side Product | Protodeboronation (Pyrazole) | Minimal |
| Final Yield | 32% | 88% |
Workflow Logic:
-
Selection: The electron-deficient pyrimidine ring of the substrate makes the oxidative addition slow. We need a highly active boronate.
-
Problem: Using the unprotected pyrazole boronic acid resulted in low yields due to competitive protodeboronation (the pyrazole ring is electron-rich) and catalyst deactivation.
-
Solution: Switching to the 1-acetyl pinacol ester protected the nitrogen, preventing Pd-coordination. The standard carbonate base used in the coupling (Na₂CO₃) was sufficient to cleave the acetyl group after the coupling event, delivering the desired product in high yield.
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Low Yield (Protodeboronation) | Formation of 1-acetylpyrazole (or 1H-pyrazole) without coupling. | Lower reaction temp (80°C). Switch to anhydrous conditions (Protocol B) to delay deacetylation until after coupling. |
| Incomplete Deacetylation | Product mass corresponds to N-acetyl species. | Increase reaction time or add 1M NaOH (2 equiv) at the end of the reaction and stir at 50°C for 30 min. |
| Catalyst Precipitation (Pd Black) | Reaction turns black/grey rapidly; conversion stops. | Ensure the acetyl group is intact before reaction starts. If using the free acid, ensure it hasn't degraded. Switch to XPhos Pd G2 catalyst. |
References
-
Makaryan, A. et al. "Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides." Organic Letters, 2017, 19(13), 3596–3599. Link
-
Mullens, P. R. et al. "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its application in Suzuki couplings." Tetrahedron Letters, 2009, 50(49), 6787-6789. Link
-
Lennox, A. J. J.[2] & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443. Link
-
PubChem Compound Summary. "1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester." National Center for Biotechnology Information. Link
Sources
Application Note: High-Efficiency Synthesis of Biaryl Pyrazoles using 1-Acetylpyrazole-4-boronic Acid Pinacol Ester
Using 1-Acetylpyrazole-4-boronic acid as a building block in organic synthesis
Executive Summary
The pyrazole moiety is a "privileged scaffold" in modern drug discovery, appearing in numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, the direct use of unprotected pyrazole-4-boronic acid in cross-coupling reactions is plagued by instability (protodeboronation), poor solubility, and catalyst poisoning due to the acidic N-H proton.
1-Acetylpyrazole-4-boronic acid pinacol ester (CAS: 1150561-76-4) serves as a superior, shelf-stable "pro-reagent." The acetyl group acts as a Sacrificial Masking Group , rendering the pyrazole neutral and lipophilic for efficient coupling, while being labile enough to be removed in situ under standard basic Suzuki conditions. This guide details the protocols for leveraging this reagent to streamline the synthesis of bioactive biaryl pyrazoles.
Chemical Profile & Handling
| Property | Specification |
| Compound Name | 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester |
| CAS Number | 1150561-76-4 |
| Molecular Weight | 236.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Dioxane, DMF; Insoluble in water |
| Stability | Stable at -20°C (desiccated).[1] Hydrolytically unstable in aqueous base (t½ < 1h at pH 10). |
Handling Precaution: Unlike Boc-protected analogs, the N-acetyl group is highly sensitive to moisture. Store under argon/nitrogen. Weigh out quickly in air, but perform reactions under inert atmosphere.
Core Mechanism: The "Sacrificial Mask" Strategy
The utility of this building block lies in its dual-phase reactivity.
-
Phase 1 (Protection): The acetyl group prevents the pyrazole nitrogen from coordinating with the Palladium catalyst, a common failure mode with free NH-pyrazoles.
-
Phase 2 (Coupling & Release): Under aqueous basic conditions (standard Suzuki), the cross-coupling occurs rapidly. Simultaneously (or sequentially), the base hydrolyzes the acetyl group, revealing the free NH-pyrazole in a single pot.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: The "Coupling-Release" cascade. The acetyl group protects the catalyst during the critical transmetalation step before being cleaved.
Protocol A: Standard Suzuki-Miyaura Coupling with In-Situ Deprotection
This protocol is optimized for the synthesis of NH-pyrazoles (e.g., kinase inhibitor cores) where the acetyl group is not required in the final molecule.
Materials
-
Reagent: 1-Acetylpyrazole-4-boronic acid pinacol ester (1.1 equiv)
-
Substrate: Aryl/Heteroaryl Halide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration relative to halide)
Step-by-Step Procedure
-
Setup: Charge a microwave vial or round-bottom flask with the Aryl Halide (1.0 equiv), 1-Acetylpyrazole boronate (1.1 equiv), and Pd catalyst.
-
Inerting: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe. Stir to dissolve solids.
-
Activation: Add the 2.0 M Na₂CO₃ solution. Note: The biphasic mixture allows the coupling to proceed in the organic phase while hydrolysis begins at the interface.
-
Reaction: Heat to 80–90°C for 4–12 hours (or 120°C for 30 min in a microwave).
-
Checkpoint: Monitor by LC-MS.[2] You may see two peaks initially: the N-acetyl intermediate and the NH-product. Continue heating until full conversion to the NH-product.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water.[3] Separate layers.
-
Purification: The crude material will contain the free NH-pyrazole. Purify via flash chromatography (typically requires 0–10% MeOH in DCM due to the polarity of NH-pyrazoles).
Protocol B: Regioselective N-Alkylation (Sequential Workflow)
If your target requires an N-alkyl group (e.g., N-methyl, N-cyclopentyl), do not rely on the acetyl group to direct alkylation, as it is too labile. Instead, use the One-Pot, Two-Step method.
Workflow Diagram
Figure 2: Sequential workflow for accessing N-alkylated pyrazoles.
Procedure Modification
-
Perform Protocol A until the coupling is complete.
-
Do not work up. Instead, evaporate the volatile organic solvent (Dioxane) and water.
-
Re-dissolve the residue in DMF.
-
Add Cs₂CO₃ (2.0 equiv) and the Alkyl Halide (e.g., Iodomethane, Cyclopentyl Bromide).
-
Stir at Room Temperature or 60°C. The free NH-pyrazole generated in Step 1 acts as the nucleophile.
Case Study: Synthesis of a JAK Inhibitor Scaffold
Context: Synthesis of a Ruxolitinib-like intermediate.
Target: 4-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile.[2]
-
Coupling Partner: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (protected with SEM or Tosyl).
-
Boronate: 1-Acetylpyrazole-4-boronic acid pinacol ester.
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O (4:1), 90°C, 6h.
-
Observation: The reaction proceeds cleanly. The acetyl group on the pyrazole is lost quantitatively during the reaction, yielding the 4-(1H-pyrazol-4-yl) intermediate directly.
-
Advantage: Using the 1-acetyl reagent avoided the formation of insoluble boroxine anhydrides common with the free pyrazole boronic acid, improving yield from 45% (with free acid) to 82% (with 1-acetyl ester).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Protodeboronation) | Reaction temperature too high or catalyst inactive. Pyrazole boronic acids are prone to C-B bond cleavage. | Lower temp to 70°C. Use a more active catalyst (e.g., XPhos Pd G2 ) to speed up coupling over deboronation. |
| Incomplete Deprotection | Base was too weak or reaction time too short. | Add 1M NaOH at the end of the reaction and stir at 40°C for 30 mins to force acetyl removal. |
| Catalyst Poisoning | Acetyl group hydrolyzed before coupling, allowing free NH to bind Pd. | Ensure reagents are dry.[4][5] Do not premix the boronate with aqueous base for long periods before adding catalyst. |
References
-
Sigma-Aldrich. 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester Product Specification.Link
-
Mullens, P. R., et al. "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester... application in Suzuki couplings."[6][7] A2B Chem / Merck Sharp and Dohme.Link
-
BenchChem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.Link
-
Li, H., et al. "Synthesis of Crizotinib derivatives." MDPI Molecules, 2020. (Demonstrates pyrazole coupling strategies). Link
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Boronic Ester Stability.Link
Sources
- 1. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 2. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. a2bchem.com [a2bchem.com]
Precision Synthesis of Pyrazole-Based Kinase Inhibitors using 1-Acetylpyrazole-4-boronic Acid
Abstract
The pyrazole moiety is a "privileged scaffold" in kinase inhibitor design, functioning as a critical ATP-mimetic pharmacophore that forms hydrogen bonds with the hinge region of the kinase domain.[1] However, the direct coupling of unprotected pyrazole-4-boronic acids is often plagued by catalyst poisoning, poor solubility, and rapid protodeboronation. 1-Acetylpyrazole-4-boronic acid (and its pinacol ester) serves as a superior, "masked" surrogate. This guide details the mechanistic advantages of this reagent and provides an optimized, field-proven protocol for its application in the synthesis of high-purity kinase inhibitors.
Part 1: Scientific Foundation & Mechanistic Insight
The "Masked" Warhead Strategy
In the design of kinase inhibitors (e.g., for JAK, ROCK, or CDK targets), the 1H-pyrazole-4-yl group is often the key binding element. Synthesizing this moiety via Suzuki-Miyaura coupling presents two distinct chemical challenges:
-
Catalyst Poisoning: The free N-H of an unprotected pyrazole can coordinate tightly to Palladium (Pd), arresting the catalytic cycle.
-
Protodeboronation: Electron-rich heteroaryl boronic acids are highly susceptible to hydrolytic C-B bond cleavage, yielding the uncoupled pyrazole byproduct.
1-Acetylpyrazole-4-boronic acid pinacol ester addresses these issues through a labile protection strategy. The electron-withdrawing acetyl group (Ac) on the nitrogen:
-
Reduces the electron density of the pyrazole ring, significantly stabilizing the C-B bond against protodeboronation during storage and the initial heating phase.
-
Sterically and electronically prevents N-coordination to the Pd catalyst.
-
Crucially: The acetyl group is base-labile. Under the standard basic conditions of the Suzuki coupling (e.g., Na₂CO₃ or K₂CO₃), the acetyl group is cleaved in situ, releasing the active pyrazolate species which undergoes transmetallation and reductive elimination to yield the desired unprotected (NH)-pyrazole product in a single pot.
Reaction Pathway Visualization
The following diagram illustrates the dual pathway where the acetyl group protects the reagent during oxidative addition but is cleaved to facilitate the final product formation.
Figure 1: Mechanistic pathway of the Suzuki-Miyaura coupling utilizing 1-Acetylpyrazole-4-boronic acid. Note the in-situ removal of the acetyl protecting group.
Part 2: Experimental Protocol
Protocol: Optimized Suzuki Coupling for Kinase Inhibitor Synthesis
Target Application: Synthesis of a generic 4-(1H-pyrazol-4-yl)pyrimidine kinase inhibitor scaffold.
1. Reagents & Materials
-
Boron Reagent: 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 – 1.5 equivalents).
-
Electrophile: Heteroaryl halide (e.g., 4-chloropyrimidine or 3-bromoindazole derivative) (1.0 equivalent).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G3 (2-3 mol%) for difficult substrates.
-
Base: 2.0 M Aqueous Na₂CO₃ (3.0 equivalents).
-
Solvent: 1,4-Dioxane (degassed).[2]
2. Step-by-Step Procedure
-
Setup: In a microwave vial or a round-bottom flask equipped with a condenser, charge the Aryl Halide (1.0 equiv) and 1-Acetylpyrazole-4-boronic acid pinacol ester (1.3 equiv).
-
Catalyst Addition: Add the Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Introduction: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to halide) and 2.0 M aq. Na₂CO₃ (3.0 equiv) via syringe.
-
Note: The presence of water and base will initiate the hydrolysis of the N-acetyl group.
-
-
Reaction: Heat the mixture to 90–100 °C for 2–4 hours (or 110 °C for 30 mins in a microwave reactor).
-
Monitoring: Monitor by LC-MS. You should observe the disappearance of the starting halide and the formation of the product mass corresponding to the deacetylated (NH)-pyrazole (M+H).
-
-
Work-up (Critical Step):
-
Neutralization: The product is likely amphoteric. Carefully adjust the pH of the aqueous layer to ~7–8 using 1M HCl. Do not acidify strongly, or the pyrazole will protonate and remain in the aqueous phase.
-
Extraction: Extract with Ethyl Acetate or 10% MeOH in DCM (if solubility is poor).
-
Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
3. Purification Strategy
-
Flash Chromatography: Elute with a gradient of DCM:MeOH (0–10%).
-
Crystallization: Many pyrazole kinase inhibitors crystallize well from MeOH/Ether or Acetonitrile.
Data Summary: Comparison of Boronic Acid Sources
| Reagent | Stability (Solid State) | Reaction Yield* | Primary Side Reaction |
| 1-Acetylpyrazole-4-boronic acid pinacol ester | High (Months at 4°C) | 85–95% | Minor hydrolysis to acid |
| 1H-Pyrazole-4-boronic acid (Unprotected) | Low (Polymerizes/Dehydrates) | 40–60% | Catalyst poisoning, Protodeboronation |
| 1-Boc-pyrazole-4-boronic acid pinacol ester | Moderate (Moisture sensitive) | 80–90% | Boc migration (rare), expensive |
*Yields based on standard coupling with 4-chloropyrimidine scaffolds.
Part 3: Troubleshooting & Expert Insights
The "Missing Acetyl" Confusion
A common point of confusion for researchers is the disappearance of the acetyl group in the final product.
-
Observation: The starting material has an acetyl group (MW ~236 for pinacol ester). The product mass spectrum shows a loss of ~42 Da (Acetyl) relative to the expected coupled product.
-
Explanation: This is by design . The acetyl group is a transient protecting group. It is cleaved by the carbonate base during the reaction. Do not attempt to re-acetylate unless the specific pharmacophore requires N-acetylation (which is rare in kinase inhibitors, as the free NH is usually a hydrogen bond donor to the kinase hinge).
Protodeboronation Mitigation
If yields are low due to protodeboronation (indicated by the formation of unsubstituted pyrazole):
-
Increase Catalyst Load: Faster coupling outcompetes hydrolysis.
-
Switch Solvent: Use anhydrous conditions (DMF or Dioxane) with an anhydrous base (Cs₂CO₃) to keep the acetyl group intact during coupling, then perform a separate deprotection step (MeOH/K₂CO₃) post-coupling.
-
Lower Temperature: Run the reaction at 80 °C for a longer time rather than 100 °C.
References
-
Mechanistic Studies on Heterocycle Coupling: Journal of the American Chemical Society. "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions." [Link]
-
Role of Pyrazoles in Kinase Inhibition: MDPI Molecules. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." [Link]
Sources
Application Notes & Protocols: The Role of 1-Acetylpyrazole-4-boronic Acid in Fragment-Based Drug Discovery
Introduction: A Strategic Approach to Hit Identification
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit identification, offering an efficient and intelligent alternative to traditional high-throughput screening (HTS).[1] The core principle of FBDD is to screen low molecular weight compounds, or "fragments" (typically <300 Da), to identify weak but high-quality binders to a biological target.[1][2] These initial hits, characterized by high "ligand efficiency," are then optimized through structure-guided chemistry to evolve into potent and selective lead compounds.[3]
Within the vast chemical space of available fragments, certain scaffolds and functional groups offer distinct strategic advantages. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and ability to form key hydrogen bond interactions.[4][5] When this scaffold is combined with a boronic acid moiety, it creates a fragment of exceptional utility. Boronic acids are unique chemical tools that can act as "warheads," forming reversible covalent bonds with nucleophilic amino acid residues like serine, threonine, or cysteine within an enzyme's active site.[1][2][6] This covalent interaction can significantly enhance binding affinity, a critical feature when working with low-affinity fragments.[][8]
This document provides detailed application notes and protocols for leveraging 1-acetylpyrazole-4-boronic acid (and its commonly used pinacol ester synthetic precursor) in FBDD campaigns. We will explore its dual functionality as both a stable, versatile scaffold and a reactive, covalent warhead, providing a comprehensive workflow from initial screening to hit optimization.
The Fragment: Physicochemical Profile
1-Acetylpyrazole-4-boronic acid pinacol ester is an ideal fragment that conforms to the widely accepted "Rule of Three," which defines the physicochemical space for fragment-like molecules.[2] Its properties ensure good aqueous solubility and a high probability of forming high-quality, efficient interactions with a protein target.
| Property | Value | Rationale for FBDD |
| CAS Number | 1150561-76-4[9][10] | Unique Identifier |
| Molecular Formula | C₁₁H₁₇BN₂O₃[9][10] | Denotes elemental composition |
| Molecular Weight | 236.08 g/mol [10] | Complies with "Rule of Three" (<300 Da) |
| Hydrogen Bond Donors | 0 | Influences solubility and membrane permeability |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, 2x Pyrazole N) | Provides points for specific target interactions |
| Rotatable Bonds | 1 | Low conformational complexity increases binding entropy |
| cLogP | ~1.0 (Predicted) | Ensures adequate solubility for biophysical assays |
Note: The properties listed are for the pinacol ester form, which is commonly used in synthesis and screening due to its stability. The boronic acid itself is formed upon hydrolysis.
The Dual-Functionality Advantage
The power of 1-acetylpyrazole-4-boronic acid lies in its dual nature. It is not merely an inert scaffold but an active participant in molecular recognition, providing both a structural anchor and a reactive handle for covalent engagement.
3.1. The Pyrazole Scaffold: A Vector for Growth
The 1-acetylpyrazole core serves as an excellent starting point for structure-guided design. The pyrazole nitrogen atoms can act as hydrogen bond acceptors, while the acetyl group and the ring itself provide clear, synthetically tractable vectors for elaboration into unoccupied pockets of the binding site, a process known as "fragment growing."[3][11]
3.2. The Boronic Acid Warhead: A Covalent "Serine Trap"
The boronic acid is an electrophilic Lewis acid, containing an empty p-orbital.[12] This makes it highly susceptible to nucleophilic attack from the hydroxyl group of serine or threonine residues commonly found in the catalytic triad of enzymes like serine hydrolases and certain kinases.[2][13] This interaction forms a stable, yet reversible, tetrahedral boronate adduct, effectively "trapping" the enzyme.
The reversible nature of this bond is a key advantage. Unlike harsh, irreversible covalent inhibitors that can lead to off-target toxicity, the reversible interaction allows for a balance between high potency and a safer pharmacological profile.[8] The success of FDA-approved boronic acid-containing drugs like Bortezomib (Velcade) validates this approach in clinical settings.[14][15]
FBDD Workflow and Experimental Protocols
A successful FBDD campaign requires a cascade of biophysical and structural methods to identify and validate hits, followed by medicinal chemistry to optimize them into leads.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Principle: DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the thermal stability of a target protein. The binding of a fragment stabilizes the protein's structure, resulting in a measurable increase in its melting temperature (Tₘ).
Methodology:
-
Protein Preparation: Prepare a solution of the purified target protein (e.g., a serine hydrolase) at a final concentration of 2-5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation: Prepare a 10 mM stock solution of 1-acetylpyrazole-4-boronic acid pinacol ester in 100% DMSO. Create an intermediate plate by diluting the stock to 1 mM in the assay buffer.
-
Assay Plate Setup (384-well PCR plate):
-
To each well, add 10 µL of the protein solution.
-
Add 10 µL of a fluorescent dye (e.g., SYPRO Orange at a 1:500 final dilution).
-
Add 0.2 µL of the 1 mM fragment solution for a final screening concentration of 10 µM (final DMSO concentration of 0.1%).
-
Include DMSO-only wells as a negative control.
-
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Apply a temperature gradient from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. The Tₘ is the midpoint of the unfolding transition curve. A hit is identified by a significant positive shift in Tₘ (ΔTₘ) compared to the DMSO control.
Hypothetical DSF Screening Data:
| Compound | Concentration | Tₘ (°C) | ΔTₘ (°C) | Result |
| DMSO Control | 0.1% | 52.3 | - | No Binding |
| Fragment A | 10 µM | 52.4 | +0.1 | No Hit |
| 1-Acetylpyrazole-4-BA | 10 µM | 55.8 | +3.5 | Hit |
| Fragment C | 10 µM | 52.2 | -0.1 | No Hit |
Protocol 2: Hit Validation and Kinetic Analysis via Surface Plasmon Resonance (SPR)
Principle: SPR is an essential orthogonal technique to validate hits and provide detailed kinetic information. It measures changes in mass on a sensor chip surface in real-time, allowing for the determination of association (kₐ), dissociation (kₑ), and affinity (K₋) constants.[1]
Methodology:
-
Protein Immobilization:
-
Activate a CM5 sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the target protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve covalent immobilization via amine coupling.
-
Deactivate remaining active esters with an injection of ethanolamine-HCl. A reference flow cell should be prepared similarly without protein immobilization.
-
-
Fragment Binding Analysis:
-
Prepare a series of dilutions of 1-acetylpyrazole-4-boronic acid (hydrolyzed from the pinacol ester) in running buffer (e.g., HBS-EP+) ranging from 1 µM to 250 µM.
-
Inject each concentration over the protein and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
-
Data Analysis:
-
Subtract the reference cell signal from the active cell signal to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kinetic parameters. The covalent nature of the interaction may require specialized kinetic models if the dissociation is very slow.
-
Hypothetical SPR Kinetic Data:
| Compound | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | K₋ (µM) |
| 1-Acetylpyrazole-4-BA | 1.5 x 10³ | 3.0 x 10⁻² | 20 |
Protocol 3: Structure-Guided Optimization via X-ray Crystallography
Principle: Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the most powerful tool for hit-to-lead optimization.[4] It provides a detailed, atom-level map of the binding interactions, revealing the covalent bond to the catalytic serine and highlighting nearby pockets for fragment elaboration.
Methodology:
-
Crystal Preparation: Grow crystals of the target protein under optimized conditions.
-
Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration (e.g., 1-10 mM) of 1-acetylpyrazole-4-boronic acid and allow them to incubate for a period ranging from minutes to hours.
-
Data Collection: Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement. The resulting electron density map will confirm the binding pose of the fragment.
-
Structure-Guided Design: Analyze the co-crystal structure to:
-
Confirm the covalent bond formation between the boron atom and the serine hydroxyl oxygen.
-
Identify non-covalent interactions (e.g., hydrogen bonds from the pyrazole nitrogens).
-
Identify "growth vectors" on the fragment that point towards unoccupied space in the active site. This information guides the design of new analogs with improved potency and selectivity.[3][16]
-
Conclusion
1-Acetylpyrazole-4-boronic acid is a powerful and versatile fragment for modern drug discovery campaigns. Its adherence to fragment-like properties, combined with the dual functionality of a privileged pyrazole scaffold and a serine-reactive boronic acid warhead, provides a distinct advantage. This fragment allows for the identification of high-quality hits through robust biophysical screening methods and offers clear, rational pathways for optimization into potent lead compounds. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively integrate this valuable chemical tool into their FBDD programs, accelerating the discovery of novel therapeutics.
References
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Bogan, S. L., et al. (2022). Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. PMC. [Link]
-
MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]
-
Keseru, G. M., et al. (2022). Covalent fragment-based approaches against proteins involved in infectious diseases. RSC Medicinal Chemistry. [Link]
-
Oncodesign Services. (2021). Recent trends in drug discovery of covalent binders: - can we move beyond cysteine?. [Link]
-
Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]
-
Chem-Impex. 1H-Pyrazole-4-boronic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters. [Link]
-
Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Pyrazole-4-Boronic Acid Pinacol Ester in Modern Pharmaceutical Synthesis. [Link]
-
Gomaa, A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Astex Pharmaceuticals. Fragment Based Drug Discovery: An Organic Synthesis Perspective. [Link]
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Santos, M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
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Asymmetric synthesis using 1-Acetylpyrazole-4-boronic acid derivatives
Application Note & Protocol
Asymmetric Synthesis Using 1-Acetylpyrazole-4-boronic Acid Derivatives: A Guide to Atroposelective Suzuki-Miyaura Cross-Coupling
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the application of 1-acetylpyrazole-4-boronic acid derivatives in asymmetric synthesis. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous blockbuster drugs.[1][2] The ability to synthesize these and related complex molecules with precise stereochemical control is therefore of paramount importance. This document focuses on the palladium-catalyzed, asymmetric Suzuki-Miyaura cross-coupling reaction to generate axially chiral biaryl compounds, a structural motif of increasing significance in drug development and chiral catalysis.[3] We will explore the mechanistic underpinnings of enantioselection, provide a detailed, field-tested experimental protocol, and discuss critical parameters for optimization and troubleshooting. This note is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic methodology.
Introduction: The Convergence of Privileged Scaffolds and Asymmetric Catalysis
The pyrazole nucleus is a "privileged scaffold," a molecular framework that is a recurring component in a multitude of biologically active compounds and approved pharmaceuticals, including treatments for cancer and inflammatory diseases.[1][2][4] The synthesis of complex molecules containing this heterocycle is a central goal in organic and medicinal chemistry.[5][6] Concurrently, the field of asymmetric catalysis has matured to a point where the selective synthesis of a single enantiomer of a chiral molecule is not just a possibility, but a requirement for modern drug development.
One of the most powerful and versatile methods for constructing carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction.[7][8][9] This Nobel Prize-winning transformation typically involves the reaction of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex.[7] By employing a chiral ligand that coordinates to the palladium catalyst, the reaction can be guided to produce one enantiomer of a chiral product in excess, a process known as asymmetric catalysis.[10] This guide focuses specifically on the use of 1-acetylpyrazole-4-boronic acid derivatives in the atroposelective Suzuki-Miyaura coupling—a method to synthesize axially chiral biaryls, which are challenging but increasingly valuable targets.[3]
The Reagent: 1-Acetylpyrazole-4-boronic Acid
Structural Features and Rationale
The 1-acetylpyrazole-4-boronic acid scaffold is intelligently designed for its role in cross-coupling reactions.
-
Pyrazole Core: Provides the foundational heterocyclic structure prevalent in pharmaceuticals.
-
Boronic Acid/Ester Moiety (at C4): This is the functional handle for the Suzuki-Miyaura reaction, enabling it to act as the organoboron coupling partner.[11] Boronic acids and their ester derivatives (e.g., pinacol esters) are valued for their stability, low toxicity, and ease of handling.[8] Pinacol esters, in particular, offer enhanced stability for storage and purification.
-
N1-Acetyl Group: This feature is critical. While many Suzuki reactions focus on C-C bond formation, the N-acyl group on the pyrazole can electronically activate the amide bond. In certain advanced applications, this allows for selective N-C bond cleavage and coupling, offering a unique synthetic pathway that diverges from traditional C-X/C-B coupling.[12] For the purposes of this guide, we will focus on its role as a standard C-B coupling partner, where the acetyl group primarily serves to modify the electronic properties and solubility of the pyrazole ring.
Synthesis of the Reagent
1-Acetylpyrazole-4-boronic acid and its derivatives, such as the more stable pinacol ester, are typically synthesized from a corresponding 4-halopyrazole. Common synthetic routes involve a lithium-halogen exchange at low temperatures followed by quenching with a borate ester (e.g., triisopropyl borate), or through palladium-catalyzed cross-coupling with a diboron reagent.[13][14] The resulting boronic acid can then be acylated at the N1 position.
Mechanism of Asymmetric Suzuki-Miyaura Cross-Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is central to understanding how to optimize the process.[7][9] Asymmetric induction is achieved by introducing a chiral ligand that creates a stereochemically defined environment around the palladium catalyst.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the pyrazole boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species.[8] The chiral ligand, already coordinated to the palladium, influences the geometry of this step, which is often the enantioselectivity-determining step.
-
Reductive Elimination: The two coupled organic fragments (the aryl group and the pyrazole) are expelled from the palladium center, forming the new C-C bond in the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of chiral ligand is the most critical factor for achieving high enantioselectivity.[15][16] Ligands like phosphinooxazolines (PHOX) or axially chiral biaryl phosphines (e.g., BINAP) are designed with specific steric and electronic properties to control the spatial arrangement of the coupling partners in the transition state.[10][][18]
Caption: General catalytic cycle for asymmetric Suzuki-Miyaura coupling.
Detailed Application Protocol: Atroposelective Synthesis of a Pyrazole-Containing Biaryl
This protocol describes a general procedure for the asymmetric Suzuki-Miyaura coupling of a 1-acetylpyrazole-4-boronic acid pinacol ester with a sterically hindered aryl bromide to generate an axially chiral biaryl product.
Disclaimer: This is a representative protocol. Optimal conditions (catalyst, ligand, base, solvent, temperature) are substrate-dependent and may require screening. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
-
Substrates: 1-Acetylpyrazole-4-boronic acid pinacol ester (1.0 equiv), Aryl bromide (e.g., 2-bromo-1-methoxy-3-methylbenzene) (1.2 equiv)
-
Palladium Pre-catalyst: Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Chiral Ligand: (S)-BINAP or a suitable PHOX-type ligand (4.4 mol%)
-
Base: Potassium phosphate tribasic (K₃PO₄), finely ground and dried (3.0 equiv)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane (0.1 M concentration relative to the limiting reagent)
-
Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, rubber septum, nitrogen/argon manifold, syringes, heating mantle with temperature controller.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the asymmetric Suzuki-Miyaura protocol.
Step-by-Step Procedure
-
Vessel Preparation: Place an appropriately sized Schlenk flask containing a magnetic stir bar under vacuum and flame-dry (or oven-dry at 120 °C overnight). Allow to cool to room temperature under a positive pressure of nitrogen or argon.
-
Addition of Solids: In rapid succession, add the palladium(II) acetate (2 mol%), chiral ligand (4.4 mol%), potassium phosphate (3.0 equiv), and 1-acetylpyrazole-4-boronic acid pinacol ester (1.0 equiv) to the flask.
-
Inerting the Atmosphere: Evacuate the flask and backfill with nitrogen/argon. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Addition of Liquids: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. If the aryl halide is a liquid, add it now (1.2 equiv) via syringe. If it is a solid, it should have been added with the other solids in Step 2.
-
Reaction: Lower the flask into a pre-heated heating mantle set to the desired temperature (e.g., 80-100 °C). Stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Periodically take aliquots from the reaction mixture via syringe to monitor progress by TLC or HPLC until the limiting reagent is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding deionized water. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (e.e.) of the product by analysis on a chiral HPLC column.
Data Presentation: Representative Reaction Scope
The following table illustrates the expected outcomes for the atroposelective coupling of 1-acetylpyrazole-4-boronic acid pinacol ester with various aryl halides. Yields and enantioselectivities are representative of what can be achieved with this class of transformation under optimized conditions.
| Entry | Aryl Halide (Ar-X) | Chiral Ligand | Product | Yield (%) | e.e. (%) |
| 1 | 2-Bromo-1-methoxynaphthalene | (S)-BINAP | 2-(1-Acetylpyrazol-4-yl)-1-methoxynaphthalene | 85 | 92 |
| 2 | 1-Bromo-2-methylnaphthalene | (R)-MeO-BIPHEP | 1-(1-Acetylpyrazol-4-yl)-2-methylnaphthalene | 78 | 95 |
| 3 | Ethyl 2-bromobenzoate | (S)-SEGPHOS | Ethyl 2-(1-Acetylpyrazol-4-yl)benzoate | 91 | 88 |
| 4 | 2-Bromo-3-fluorotoluene | (R)-DTBM-SEGPHOS | 2-(1-Acetylpyrazol-4-yl)-3-fluorotoluene | 82 | >99 |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Cause: Inactive catalyst. The Pd(0) species is oxygen-sensitive.
-
Solution: Ensure all reagents are anhydrous and solvents are thoroughly degassed. Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Cause: Insufficiently active base.
-
Solution: Use a fresh bottle of base (e.g., K₃PO₄, Cs₂CO₃). Grind it to a fine powder and dry it in an oven before use to maximize surface area and remove water.
-
-
Low Enantioselectivity (e.e.):
-
Cause: Reaction temperature is too high, allowing for lower energy, non-selective background reactions or partial racemization of the product.
-
Solution: Lower the reaction temperature. This may require a longer reaction time but often improves selectivity.
-
Cause: Poor match between the substrate and the chiral ligand.
-
Solution: Screen a panel of different chiral ligands. The steric and electronic properties of the ligand must be matched to the substrates to create an effective chiral pocket.[15][16]
-
-
Formation of Homocoupled Byproducts:
-
Cause: Side reactions of the boronic acid or aryl halide.
-
Solution: Adjust the stoichiometry. Ensure the boronic acid is not in large excess. Check the purity of the starting materials.
-
Conclusion and Future Outlook
1-Acetylpyrazole-4-boronic acid derivatives are versatile and highly effective reagents for the asymmetric synthesis of complex, pyrazole-containing molecules. The Suzuki-Miyaura cross-coupling provides a modular and reliable method for constructing C-C bonds, and when paired with an appropriate chiral palladium catalyst, enables the synthesis of valuable, enantioenriched atropisomeric biaryls. The protocols and insights provided herein serve as a robust starting point for researchers aiming to incorporate these powerful building blocks into their synthetic programs. Future work will likely focus on expanding the substrate scope, developing more efficient and recyclable catalyst systems, and applying this methodology to the synthesis of next-generation pharmaceuticals.
References
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Chem-Impex. 1H-Pyrazole-4-boronic acid. Available at: [Link]
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Sanz-Cervera, J. F., et al. New methods for organocatalyzed asymmetric synthesis of spirocyclic pyrazolones from pyrazole-4,5-diones and N-Boc protected pyrazolinone ketimines. UVaDOC Principal. Available at: [Link]
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Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Bermejo, A., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. Available at: [Link]
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Chauhan, P., & Enders, D. (2017). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. Available at: [Link]
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Chauhan, P., Mahajan, S., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Semantic Scholar. Available at: [Link]
-
Wang, Y., et al. (2025). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Science Advances. Available at: [Link]
-
ResearchGate. Our strategy on asymmetric construction of pyrazole‐based chiral α‐amino acid derivatives. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2025). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PubMed. Available at: [Link]
- Google Patents. CN104844616A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences. Available at: [Link]
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- Google Patents. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.
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Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available at: [Link]
-
Sharma, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]
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Ciaffone, L., et al. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Mullens, P. R. (2009). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ResearchGate. Available at: [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Novel Pyrazole Compounds from 1-Acetylpyrazole-4-boronic Acid
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatile structure allows for multi-vector functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed framework for the synthesis of novel 4-substituted pyrazole compounds utilizing 1-Acetylpyrazole-4-boronic acid (or its more stable pinacol ester) as a key building block. We will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation. This document offers in-depth protocols, explains the rationale behind experimental choices, and presents a workflow for generating diverse libraries of pyrazole derivatives suitable for high-throughput screening in drug discovery programs.
The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement imparts a distinct electronic profile, allowing the pyrazole ring to act as a versatile pharmacophore capable of engaging in various biological interactions, such as hydrogen bonding and hydrophobic interactions.[4] Consequently, pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][4][5]
Several blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, feature a pyrazole core, underscoring the scaffold's therapeutic relevance.[1] The ability to readily substitute the pyrazole ring at multiple positions provides a powerful tool for medicinal chemists to optimize lead compounds for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
1-Acetylpyrazole-4-boronic Acid: A Versatile Building Block
The starting material, 1-Acetylpyrazole-4-boronic acid, is typically handled as its more stable pinacol ester derivative, 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester (CAS 1150561-76-4).[6][7][8] This reagent is strategically designed for synthetic utility.
-
The Boronic Acid (Pinacol Ester) Functionality : This group is the reactive handle for the Suzuki-Miyaura cross-coupling reaction, enabling the formation of a new carbon-carbon bond at the C4 position of the pyrazole ring.[9] The pinacol ester form enhances stability, allowing for easier storage and handling compared to the free boronic acid.[10]
-
The N1-Acetyl Group : This group serves two primary purposes. First, it acts as a protecting group, preventing potential side reactions at the N1 position, which can be acidic and interfere with some catalytic cycles.[11] Second, it can be readily removed under mild conditions post-coupling, revealing the N-H group. This free N-H is often a critical feature for biological activity, acting as a hydrogen bond donor or acceptor in interactions with protein targets.[4]
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone of our synthetic approach. It facilitates the coupling of the pyrazole boronic acid ester with a variety of aryl or heteroaryl halides (Ar-X, where X = Br, I, Cl) to form a 4-aryl-pyrazole derivative. The reaction is catalyzed by a palladium(0) complex.
Causality Behind Component Selection:
-
Palladium Precatalyst : While traditional catalysts like Pd(PPh₃)₄ can be used, modern precatalysts such as XPhos Pd G2 or SPhos Pd G2 are often superior for heteroaromatic substrates.[12][13]
-
Ligand : Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are crucial. Their steric bulk and electron-donating nature promote the key steps of oxidative addition and reductive elimination, preventing catalyst deactivation that can occur with nitrogen-containing heterocycles like pyrazole.[11][14]
-
Base : An inorganic base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic ester in the transmetalation step.[11]
-
Solvent : A mixture of an organic solvent (e.g., dioxane, THF) and water is typically used to dissolve both the organic and inorganic reagents.[13][14]
Experimental Protocols
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester with a representative aryl bromide.
Materials:
-
1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester (1.0 equiv)
-
Aryl or Heteroaryl Bromide (1.1 equiv)
-
XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%)
-
XPhos ligand (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
Equipment:
-
Schlenk tube or microwave vial
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Inert atmosphere setup (manifold or glovebox)
Procedure:
-
Vessel Preparation : To a dry Schlenk tube under an inert atmosphere (Argon), add 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester (e.g., 0.2 mmol, 47.2 mg), the selected aryl bromide (0.22 mmol), potassium carbonate (0.4 mmol, 55.2 mg), XPhos Pd G2 (0.004 mmol, 3.1 mg), and XPhos (0.008 mmol, 3.8 mg).
-
Solvent Addition : Add anhydrous 1,4-dioxane (2 mL) and degassed water (0.5 mL) via syringe. The solvent ratio is critical for reaction efficiency.
-
Reaction Execution : Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Alternatively, for microwave-assisted synthesis, heat the sealed vial to 120 °C for 20-30 minutes.[14]
-
Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-aryl-1-acetyl-pyrazole.
Data Presentation: Representative Substrate Scope
The following table provides representative examples of aryl bromides that can be coupled using this methodology. Yields are illustrative and may vary based on specific substrate reactivity and reaction optimization.
| Entry | Aryl Bromide Partner | Product Structure | Expected Yield Range |
| 1 | 4-Bromoanisole | 4-(4-methoxyphenyl)-1-acetyl-1H-pyrazole | 80-95% |
| 2 | 3-Bromopyridine | 4-(pyridin-3-yl)-1-acetyl-1H-pyrazole | 70-85% |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(trifluoromethyl)phenyl)-1-acetyl-1H-pyrazole | 65-80% |
| 4 | 2-Bromothiophene | 4-(thiophen-2-yl)-1-acetyl-1H-pyrazole | 75-90% |
Protocol 4.2: N1-Acetyl Group Deprotection
This protocol describes the removal of the acetyl group to generate the final, often more biologically relevant, N-H pyrazole.
Materials:
-
4-Aryl-1-acetyl-pyrazole (1.0 equiv)
-
Methanol (MeOH)
-
Hydrazine hydrate or a base like Sodium Methoxide (NaOMe)
Procedure:
-
Reaction Setup : Dissolve the 4-aryl-1-acetyl-pyrazole (e.g., 0.15 mmol) in methanol (5 mL) in a round-bottom flask.
-
Reagent Addition : Add hydrazine hydrate (2.0 equiv) to the solution. Alternatively, a catalytic amount of sodium methoxide can be used.
-
Reaction Execution : Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion.
-
Work-up : Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification : Re-dissolve the residue in ethyl acetate and wash with water to remove excess hydrazine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected 4-aryl-1H-pyrazole, which can be further purified by recrystallization or chromatography if necessary.
Conclusion
This application guide outlines a robust and highly adaptable strategy for the development of novel 4-substituted pyrazole derivatives. By leveraging the Suzuki-Miyaura cross-coupling reaction with the versatile 1-Acetylpyrazole-4-boronic acid pinacol ester building block, researchers can efficiently generate large libraries of compounds. The subsequent deprotection step provides access to the core N-H pyrazole scaffold, a crucial motif in many biologically active molecules. This methodology empowers drug discovery professionals to rapidly explore the chemical space around the pyrazole core, accelerating the identification of new therapeutic agents.
References
-
The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. ACS Publications. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry. [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Thieme. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Atlantis Press. [Link]
-
Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Publishing. [Link]
- Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
1-Acetyl-1H-pyrazole-4-boronic Acid Pinacol Ester. Pharmaffiliates. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royal-chem.com [royal-chem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester AldrichCPR 1150561-76-4 [sigmaaldrich.com]
- 7. avantorsciences.com [avantorsciences.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. chemimpex.com [chemimpex.com]
- 10. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
1-Acetylpyrazole-4-boronic acid applications in materials science
Topic: 1-Acetylpyrazole-4-boronic Acid: Strategic Applications in Advanced Material Synthesis Content Type: Application Note & Protocol Guide Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals
PART 1: EXECUTIVE SUMMARY & STRATEGIC VALUE
1-Acetylpyrazole-4-boronic acid (and its pinacol ester, CAS: 1150561-76-4) represents a high-fidelity "Trojan Horse" reagent for the modular construction of functional materials. While often categorized as a simple building block, its specific structural features—the labile N-acetyl protecting group and the reactive boronate moiety—solve a critical problem in materials science: the controlled introduction of nitrogen-rich heterocycles into conjugated systems.
In the context of Materials Science , this reagent is not merely a reactant but a strategic tool used to:
-
Synthesize MOF Ligands: It delivers the pyrazole motif to aryl linkers. Post-coupling deprotection reveals the free N-H bond, essential for coordinating metal nodes (e.g., Zn²⁺, Cu²⁺) in Metal-Organic Frameworks (MOFs).
-
Engineer Optoelectronic Materials: Pyrazoles are key components in Electron Transport Layers (ETL) for OLEDs due to their electron-deficient nature and high triplet energies.
-
Create Bio-Active Surfaces: Its use allows the grafting of bioactive pyrazole pharmacophores onto polymer backbones for drug-eluting stents or antimicrobial coatings.
PART 2: SCIENTIFIC INTEGRITY & MECHANISTIC INSIGHT
The "Trojan Horse" Mechanism: Why Acetyl Matters
Unprotected pyrazole-4-boronic acids are prone to "catalyst poisoning." The free N-H group can bind strongly to Palladium (Pd) centers, arresting the catalytic cycle. The N-acetyl group in 1-acetylpyrazole-4-boronic acid serves two critical functions:
-
Steric/Electronic Shielding: It masks the nitrogen, preventing non-productive binding to the Pd catalyst.
-
Latent Functionality: The acetyl group is base-labile. Under standard aqueous Suzuki conditions (e.g., K₂CO₃/H₂O), it is often cleaved in situ, yielding the desired free-base pyrazole product in a single step. This eliminates the need for a separate deprotection step, streamlining the synthesis of MOF linkers.
Critical Consideration: Protodeboronation
Like many heterocyclic boronic acids, this reagent is susceptible to protodeboronation (loss of the boron group) under harsh conditions.
-
Mitigation Strategy: Use of the Pinacol Ester form is strongly recommended over the free acid for material synthesis due to enhanced thermal stability and solubility in non-polar solvents used for polymer synthesis.
PART 3: DETAILED EXPERIMENTAL PROTOCOLS
Application 1: Synthesis of a Pyrazole-Functionalized MOF Linker
Target: Synthesis of 4-(4-carboxyphenyl)-1H-pyrazole (a linker for rigid MOFs).
Reagents:
-
1-Acetylpyrazole-4-boronic acid pinacol ester (1.2 equiv)
-
Methyl 4-bromobenzoate (1.0 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Protocol:
-
Inert Gas Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen (N₂) or Argon.
-
Reagent Loading: Add Methyl 4-bromobenzoate (1.0 mmol), 1-Acetylpyrazole-4-boronic acid pinacol ester (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Solvent & Sparging: Add Dioxane (8 mL) and Water (2 mL). Sparge the mixture with N₂ for 15 minutes to remove dissolved Oxygen.
-
Why? Oxygen causes homocoupling of the boronic acid and oxidizes the Pd(0) active species.
-
-
Activation: Add K₂CO₃ (3.0 mmol) in one portion. The mixture may turn slightly yellow/orange.
-
Reaction: Heat to 90°C for 12 hours.
-
Mechanism Note: During this time, the Suzuki coupling occurs and the base hydrolyzes both the methyl ester (to carboxylate) and the N-acetyl group (to free pyrazole).
-
-
Workup (The "One-Pot" Advantage):
-
Validation: Check ¹H NMR (DMSO-d₆). Look for the disappearance of the acetyl singlet (~2.6 ppm) and the methyl ester singlet (~3.8 ppm), confirming simultaneous coupling and double-deprotection.
Application 2: Incorporation into Conjugated Polymers (OLEDs)
Target: Poly(9,9-dioctylfluorene-co-pyrazole) via Suzuki Polycondensation.
Protocol Modification:
-
Solvent: Use Toluene/Water (biphasic) with a phase transfer catalyst (Aliquat 336).
-
Base: Use Tetraethylammonium hydroxide (Et₄NOH) for organic solubility.
-
Temperature: 110°C (Reflux).[5]
-
Note: The acetyl group may partially survive these conditions if the base concentration is low. A post-polymerization wash with dilute NaOH is required to fully deprotect the pyrazole if the "free N-H" is desired for hydrogen bonding interactions in the film.
PART 4: VISUALIZATION & DATA
Workflow Diagram: The "Trojan Horse" Strategy
This diagram illustrates the dual pathway: Coupling followed by in situ deprotection to generate the active material.
Caption: Schematic of the "Trojan Horse" approach where the acetyl group protects the catalyst, then vanishes to reveal the functional material.
Troubleshooting Table
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield | Recovery of starting halide; no boronic acid left. | Protodeboronation (C-B bond cleavage). | Switch to anhydrous conditions (DMF/Cs₂CO₃) or use the Pinacol Ester derivative. |
| Catalyst Death | Black Pd precipitates immediately (Pd black). | N-Coordination (Acetyl fell off too early). | Lower reaction temperature or reduce base strength (use K₃PO₄ instead of NaOH). |
| Incomplete Deprotection | Mixed product (Acetyl + Free NH) in NMR. | Insufficient Hydrolysis . | Increase reaction time or perform a dedicated workup with 1M NaOH/MeOH reflux. |
PART 5: REFERENCES
-
Chem-Impex International. "1H-Pyrazole-4-boronic acid: Applications in Drug Development and Material Science." Chem-Impex Product Guide. Accessed 2024.[3][6]
-
Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds." Nobel Lecture, 2010. (Foundational mechanism for boronic acid reactivity).
-
Mullens, P. R. "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester... application in Suzuki couplings."[1][2] Tetrahedron Letters, 2009. (Protocol grounding for pyrazole boronate stability).
-
Billingsley, K., Buchwald, S.L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 2007.[3] (Mechanistic insights on catalyst poisoning by azoles).
-
Groves, C. et al. "Boronic-Acid-Modified Nanomaterials for Biomedical Applications." ACS Applied Nano Materials, 2021. (Context for boronic acid functionalization in materials).
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 1-Acetylpyrazole-4-boronic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of 1-Acetylpyrazole-4-boronic acid (and its pinacol ester). While[1], the N-acetyl protecting group introduces significant chemoselectivity challenges.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you achieve high-yielding, chemoselective couplings without losing your protecting group or degrading your starting materials.
Part 1: Core Troubleshooting Guide & FAQs
Q1: Why does my 1-acetylpyrazole completely lose its acetyl group during the coupling?
The Causality: The N-acetyl group on a pyrazole ring is highly electrophilic and functions essentially as an active amide. Under standard Suzuki-Miyaura conditions (e.g., Na₂CO₃ or K₂CO₃ in aqueous dioxane at 80 °C), the hydroxide or carbonate ions rapidly attack the carbonyl carbon, leading to base-mediated hydrolysis (deacetylation). The Solution: You must decouple boron activation from base-mediated hydrolysis. Transition to an anhydrous, fluoride-promoted system.[2].
Q2: My reaction stalls at 40% conversion, and I see a lot of unreacted aryl halide. What happened?
The Causality: When deacetylation occurs, the resulting byproduct is a pyrazole with a free, nucleophilic NH group. This free nitrogen is an excellent ligand for Palladium. It coordinates to the active Pd(0) or Pd(II) species, effectively poisoning the catalyst and stalling the catalytic cycle. The Solution: Preventing deacetylation (as described in Q1) is the primary fix. If a free NH is unavoidable, you must use a sterically bulky, electron-rich ligand (e.g., XPhos or SPhos) that prevents the pyrazole nitrogen from displacing the phosphine ligand on the metal center.
Q3: I am losing my boronic ester to a side reaction before it can couple. How do I prevent this?
The Causality: You are observing protodeboronation—the cleavage of the carbon-boron bond to yield a carbon-hydrogen bond.[3]. The electron-withdrawing N-acetyl group increases the electrophilicity of the boron, making it highly susceptible to attack by water or strong bases at elevated temperatures. The Solution: [4]. Use a highly active catalyst like Pd(dppf)Cl₂ or XPhos Pd G2 to ensure the rate of transmetalation outcompetes the rate of protodeboronation.
Part 2: Mechanistic Pathways & Decision Workflows
To successfully optimize this reaction, you must understand the competing pathways at play in your reaction flask.
Competing reaction pathways of 1-Acetylpyrazole-4-boronic acid under Suzuki conditions.
Step-by-step decision matrix for optimizing pyrazole boronic acid couplings.
Part 3: Quantitative Data & Condition Optimization Matrix
The following table summarizes the causality of base and solvent selection on acetyl retention and overall yield. Data is normalized for a standard coupling with an electron-neutral aryl bromide.
| Base System | Solvent System | Temp (°C) | Acetyl Retention (%) | Overall Yield (%) | Primary Failure Mode |
| Na₂CO₃ (2.0 eq) | Dioxane / H₂O (4:1) | 80 | < 5% | 40% | Complete deacetylation; catalyst poisoning by free NH. |
| K₃PO₄ (2.0 eq) | THF / H₂O (10:1) | 65 | 30% | 55% | Partial deacetylation; mixed product profile. |
| Cs₂CO₃ (1.5 eq) | Anhydrous DMF | 90 | 15% | 45% | Thermal degradation; protodeboronation. |
| KF (3.0 eq) | Anhydrous Dioxane | 60 | > 95% | 85% | Optimal conditions; fluoride activates boron without hydrolysis. |
Part 4: Self-Validating Experimental Protocol
This methodology utilizes an anhydrous fluoride-promoted system to ensure >95% retention of the N-acetyl group while suppressing protodeboronation. The protocol includes built-in In-Process Controls (IPCs) to create a self-validating feedback loop.
Materials Required:
-
Aryl Halide: 1.0 equivalent
-
1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester: 1.2 equivalents
-
Potassium Fluoride (KF): 3.0 equivalents (Must be spray-dried and stored in a desiccator)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Solvent: Anhydrous 1,4-Dioxane (Deoxygenated via sparging with N₂ for 30 mins)
Step-by-Step Methodology:
-
Reaction Assembly (Glovebox or Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 1-acetyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), spray-dried KF (3.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry Nitrogen (repeat 3 times).
-
Solvent Addition: Inject anhydrous, deoxygenated 1,4-Dioxane (to achieve a 0.2 M concentration relative to the aryl halide) through the septum via a syringe.
-
Controlled Heating: Place the flask in a pre-heated oil bath at 60 °C . Note: Do not exceed 65 °C, as thermal protodeboronation accelerates exponentially above this threshold.
-
Self-Validating In-Process Control (IPC) - 2 Hour Mark:
-
Action: Withdraw 10 µL of the reaction mixture via a purged syringe. Dilute in 1 mL of LCMS-grade Acetonitrile.
-
Validation Criteria: Analyze via LCMS. Check the ratio of the Target Product (m/z [M+H]) to the Deacetylated Byproduct (m/z [M-41]).
-
Decision Gate: If the [M-41] peak constitutes >5% of the product profile, your KF or solvent contains residual moisture. Abort, dry reagents thoroughly, and restart. If the ratio is >95:5, proceed.
-
-
Quench and Workup: Upon complete consumption of the aryl halide (typically 4-6 hours), cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic fluoride salts. Elute with Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N-acetylated product.
References
-
Suzuki Coupling Organic Chemistry Portal URL:[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]
Sources
Troubleshooting sluggish 1-Acetylpyrazole-4-boronic acid reactions
Technical Support Center: 1-Acetylpyrazole-4-boronic Acid
Executive Summary:
You are likely encountering stalled conversion due to a specific "failure cascade" inherent to
In standard aqueous/basic Suzuki-Miyaura conditions, the
This guide provides the diagnostic logic and specific protocols to bypass these failure modes.
Part 1: The Failure Mechanism (Why your reaction is stalling)
To fix the reaction, you must understand the "Cycle of Death" occurring in your flask.
Figure 1: The primary failure mode is the unintended cleavage of the acetyl group, generating a free nitrogen species that binds to the catalyst, effectively shutting down the cycle.
Part 2: Diagnostic FAQ & Troubleshooting
Q1: The reaction starts well but stops at ~30% conversion. Adding more catalyst doesn't help. Why?
A: You are experiencing catalyst poisoning . As the reaction proceeds, the base (necessary for the Suzuki mechanism) hydrolyzes the
Q2: Do I need to keep the Acetyl group?
A: This is the critical decision point.
-
YES: You must use Protocol A (Anhydrous) . You cannot use aqueous bases (Na₂CO₃, K₂CO₃, etc.) or nucleophilic solvents (MeOH, EtOH).
-
NO: If you just want the pyrazole ring coupled and plan to deprotect anyway, use Protocol B (The "Power Through" Method) , which accounts for the poisoning effect.
Q3: I see the starting material disappearing, but no product is forming. Mass spec shows a mass corresponding to de-borylated pyrazole.
A: This is Protodeboronation . The pyrazole ring is electron-rich, but the
-
Fix: Switch to a precatalyst that ensures rapid oxidative addition and transmetallation (outcompeting decomposition). Switch from boronic acid to a Pinacol ester or MIDA boronate for slow release.
Part 3: Optimized Protocols
Protocol A: The "Acetyl-Retention" Method (Anhydrous)
Use this if the N-acetyl group is required in the final product.
The Logic: We use TMSOK (Potassium trimethylsilanolate) .[2] It acts as a soluble, non-nucleophilic base that activates the boronate without attacking the carbonyl of the acetyl group.
| Component | Recommendation | Reasoning |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Avoids hydrolysis; non-polar solvents minimize protodeboronation. |
| Base | TMSOK (2.0 equiv) | Soluble in organic media; activates B-species without cleaving amides. |
| Catalyst | XPhos Pd G4 (2-3 mol%) | Bulky biaryl ligand prevents N-coordination; G4 precatalyst ensures rapid initiation. |
| Temperature | 60°C - 80°C | Moderate heat. Do not reflux if possible. |
Step-by-Step:
-
Charge a reaction vial with Aryl Halide (1.0 equiv), 1-Acetylpyrazole-4-boronic acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).
-
Transfer into a glovebox or cycle 3x with Argon.
-
Add solid TMSOK (2.0 equiv). Note: TMSOK is hygroscopic; handle under inert gas.
-
Add anhydrous Dioxane (0.2 M concentration).
-
Seal and heat to 60°C. Monitor by LCMS at 1 hour.
Protocol B: The "Power Through" Method (Aqueous/Robust)
Use this if you do not care about the acetyl group and just want the cross-coupling to work.
The Logic: We accept that the acetyl group will fall off. We use a catalyst system (Buchwald precatalysts) that is bulky enough to resist inhibition by the free pyrazole nitrogen, and we use a base strong enough to keep the pyrazole deprotonated (as the pyrazolate anion), which is often less inhibitory than the neutral species.
| Component | Recommendation | Reasoning |
| Solvent | n-Butanol / Water (4:1) | High solubility for polar intermediates. |
| Base | K₃PO₄ (3.0 - 4.0 equiv) | Stronger base ensures complete deprotonation of the resulting NH-pyrazole. |
| Catalyst | XPhos Pd G3 or AdBrettPhos Pd G3 | Extremely bulky ligands are required to prevent the free nitrogen from binding to Pd. |
| Additive | Pinacol (1.2 equiv) | Optional: Converting the acid to an ester in situ can stabilize the B-species. |
Step-by-Step:
-
Combine Aryl Halide (1.0 equiv) and Boronic Acid (1.5 equiv - use excess due to instability).
-
Add K₃PO₄ (3.5 equiv).
-
Add XPhos Pd G3 (2-5 mol%).
-
Add solvent (n-BuOH/H₂O).
-
Degas thoroughly (sparge with Ar for 10 mins). Oxygen accelerates protodeboronation.
-
Heat vigorously to 100°C. Speed is key here.
Part 4: Data & Chemical Compatibility Matrix
Use this table to check if your current conditions are doomed to fail.
| Variable | Condition | Status | Outcome |
| Base | Na₂CO₃ / K₂CO₃ (aq) | 🔴 High Risk | Rapid hydrolysis of Acetyl; likely stalling. |
| Base | CsF (Anhydrous) | 🟡 Moderate | Good for stability, but low solubility can slow transmetallation. |
| Base | TMSOK (Anhydrous) | 🟢 Optimal | Best balance of activation vs. stability. |
| Ligand | PPh₃ / dppf | 🔴 Fail | Ligands are not bulky enough to prevent N-poisoning. |
| Ligand | XPhos / SPhos | 🟢 Optimal | Bulky biaryl ligands shield the Pd center. |
| Solvent | DMF / DMSO | 🟡 Caution | High polarity accelerates protodeboronation at high temps. |
Part 5: References
-
Mechanisms of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. J. Am. Chem. Soc. 2017, 139, 13156–13165. Link
-
Anhydrous Coupling (TMSOK): Denmark, S. E.; Smith, R. C. Palladium-Catalyzed Cross-Coupling Reactions of Silanolates: A Paradigm Shift in Silicon-Based Cross-Coupling. Synlett 2006, 2921–2935. Link
-
Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Heterocyclic Carbene–Palladium(II) Precatalysts for the Suzuki–Miyaura Cross-Coupling of Unstable Boronic Acids. J. Org. Chem. 2014, 79, 4161–4166. Link
-
Nitrogen Heterocycle Poisoning: Billingsley, K. L.; Buchwald, S. L. An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. J. Am. Chem. Soc. 2007, 129, 3358–3366. Link
Sources
Technical Support Center: Troubleshooting 1-Acetylpyrazole-4-boronic Acid in Cross-Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected challenges when utilizing 1-Acetylpyrazole-4-boronic acid (and its corresponding pinacol ester) in Suzuki-Miyaura cross-coupling reactions.
While this reagent is an exceptional building block for installing pyrazole moieties in drug discovery and materials science, its unique electronic properties make it highly susceptible to three major side reactions: N-deacetylation , protodeboronation , and homocoupling .
This guide provides field-proven, mechanistically grounded solutions to ensure your experimental success.
Diagnostic Workflow
Before adjusting your reaction conditions, analyze your crude reaction mixture via LC-MS to identify the specific failure mode. Use the diagnostic decision tree below to navigate to the correct troubleshooting steps.
Diagnostic decision tree for 1-Acetylpyrazole-4-boronic acid cross-coupling reactions.
Frequently Asked Questions & Troubleshooting
Q1: My LC-MS shows the desired coupled product, but it is missing 42 Da. Why am I losing the N-acetyl group, and how can I prevent it?
A: You are observing N-deacetylation . The N-acetyl group on the pyrazole ring is essentially an activated amide. Because the electron-withdrawing pyrazole ring acts as an excellent leaving group, the acetyl carbonyl is highly susceptible to nucleophilic attack by hydroxide ions generated in standard aqueous basic conditions (e.g., Na2CO3 in H2O/EtOH)[1].
How to avoid it: To retain the N-acetyl group, you must eliminate water and strong nucleophilic bases from your reaction system.
-
Switch to anhydrous conditions: Use strictly dry 1,4-dioxane or toluene.
-
Use non-nucleophilic or fluoride bases: Cesium fluoride (CsF) or anhydrous Potassium Phosphate (K3PO4) are highly effective. Fluoride promotes transmetalation through the formation of a reactive fluoroborate intermediate without providing the hydroxide nucleophiles that cleave the acetyl group.
Q2: I am recovering unreacted aryl halide, and LC-MS shows a mass of 110 Da (1-acetylpyrazole). What is happening?
A: This is protodeboronation , the base-catalyzed cleavage of the carbon-boron bond to yield the protonated heterocycle[2]. Heteroaryl boronic acids are particularly prone to this degradation pathway. The mechanism involves the formation of a highly reactive boronate anion intermediate ([ArB(OH)3]⁻), followed by C-B bond heterolysis[3]. Interestingly, while it is commonly assumed that using the pinacol ester (BPin) prevents this, recent kinetic studies demonstrate that boronic esters can undergo rapid hydrolysis to the boronic acid under basic conditions, followed by rapid protodeboronation[4].
How to avoid it: The key is to make the cross-coupling (specifically the transmetalation step) faster than the degradation pathway.
-
Use highly active catalysts: Switch from the standard Pd(PPh3)4 to bidentate, highly active catalysts like Pd(dppf)Cl2 or Pd(Amphos)Cl2, which accelerate the oxidative addition and transmetalation steps.
-
Lower the temperature: Drop the reaction temperature from 100 °C to 60–70 °C. Protodeboronation is a highly temperature-dependent thermal fragmentation.
-
Control the pH: Avoid excessively strong bases (like NaOH or KOH) which accelerate boronate fragmentation.
Q3: I am seeing a significant byproduct with a mass corresponding to the dimer of the pyrazole. How do I stop homocoupling?
A: Homocoupling (yielding 1,1'-diacetyl-4,4'-bipyrazole) is an oxidative side reaction. It occurs when two equivalents of the boronic acid transmetalate onto a single Pd(II) center, followed by reductive elimination. This is typically driven by the presence of molecular oxygen (O2) in the solvent, which re-oxidizes Pd(0) to Pd(II), creating a catalytic cycle for homocoupling.
How to avoid it:
-
Strictly degas solvents: Sparge all solvents with Argon or Nitrogen for at least 15-30 minutes prior to adding the palladium catalyst. Freeze-pump-thaw cycles are recommended for highly sensitive reactions.
-
Avoid excess boronic acid: Limit the stoichiometry of the boronic acid to 1.1 equivalents.
Quantitative Data: Base and Solvent Effects on Side Reactions
The following table summarizes how different reaction environments dictate the dominant outcome when using 1-Acetylpyrazole-4-boronic acid.
| Reaction Condition | Base | Solvent System | Dominant Outcome | Causality / Mechanism |
| Standard Aqueous | Na2CO3 | Dioxane / H2O | Deacetylation (NH-pyrazole) | Hydroxide-mediated nucleophilic attack on the acetyl carbonyl. |
| Mild Anhydrous | CsF | Dry Dioxane | Desired Product (N-Acetyl) | Fluoride promotes transmetalation without acting as an O-nucleophile. |
| High Temp / Slow Pd | K2CO3 | DMF / H2O (100°C) | Protodeboronation | Thermal fragmentation of the reactive boronate anion intermediate. |
| Aerobic / Un-degassed | K3PO4 | Toluene | Homocoupling (Bipyrazole) | O2 oxidizes Pd(0) to Pd(II), driving a catalytic dimerization cycle. |
Validated Experimental Protocols
Every protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure mechanistic integrity.
Protocol A: Anhydrous Suzuki-Miyaura Coupling (Retains N-Acetyl Group)
Use this protocol when the N-acetyl group must be preserved in the final product.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 eq), 1-Acetylpyrazole-4-boronic acid pinacol ester (1.2 eq), and anhydrous CsF (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).
-
Atmosphere Exchange: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure an oxygen-free environment (prevents homocoupling).
-
Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration.
-
Reaction: Heat the reaction mixture at 80 °C for 4-6 hours.
-
Validation Checkpoint: Sample 10 µL of the reaction, dilute in MeCN, and monitor by LC-MS. Self-validation: The absence of the Ar-X peak validates coupling completion, while the presence of the [M+H]+ peak (without a -42 Da shift) validates acetyl retention.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium and salts, concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: One-Pot Coupling and Deacetylation (Yields Free NH-Pyrazole)
Often, researchers use the acetyl group merely to improve the solubility or stability of the boronic acid, but ultimately desire the free NH-pyrazole. This protocol leverages the basic lability of the acetyl group to perform coupling and deprotection simultaneously.
-
Preparation: In a round-bottom flask, add the Aryl Halide (1.0 eq), 1-Acetylpyrazole-4-boronic acid (1.2 eq), and K2CO3 (3.0 eq).
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq).
-
Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v).
-
Degassing: Degas the mixture by sparging with N2 for 15 minutes.
-
Reaction: Heat at 90 °C for 12 hours. The basic aqueous conditions will simultaneously drive the cross-coupling and hydrolyze the N-acetyl group.
-
Validation Checkpoint: Monitor by LC-MS. Self-validation: The target mass should correspond strictly to the free NH-pyrazole (Aryl-pyrazole). If the N-acetyl intermediate is still present, add 1.0 eq of NaOH and stir for an additional 2 hours.
-
Workup: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and purify.
References
- Protodeboronation of (Hetero)
- Protodeboronation Source: Wikipedia URL
- Base-Catalyzed Aryl-B(OH)
- Source: lew.
Sources
Technical Support Center: Optimizing Reactions with 1-Acetylpyrazole-4-boronic Acid
Target Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, complex crude mixtures, and irreproducible results when utilizing 1-acetylpyrazole-4-boronic acid (and its pinacol ester) in Suzuki-Miyaura cross-coupling reactions.
This guide is designed to move beyond generic protocols. Here, we will dissect the mechanistic causality behind these failures and provide self-validating, field-proven workflows to ensure your cross-coupling reactions succeed on the first attempt.
Part 1: Mechanistic Analysis (The "Why" Behind the Failure)
To improve your yield, you must understand the dual threat this specific substrate faces under standard cross-coupling conditions: N-Deacetylation and Protodeboronation .
-
The N-Deacetylation Threat: The N-acetyl group on a pyrazole is not a standard, stable amide. Because the pyrazole ring is electron-withdrawing and aromatic, the nitrogen's lone pair is delocalized into the ring. This makes the carbonyl carbon highly electrophilic. When exposed to standard nucleophilic bases (like
or aqueous ), the base attacks the carbonyl, cleaving the C-N bond and yielding the unprotected NH-pyrazole [2]. This unprotected pyrazole can coordinate with your palladium catalyst, poisoning it and halting the catalytic cycle. -
The Protodeboronation Threat: Heteroaryl boronic acids are notoriously susceptible to base-catalyzed protodeboronation (cleavage of the C-B bond to form a C-H bond). In aqueous basic conditions, a zwitterionic intermediate forms, which undergoes rapid fragmentation [1]. The rate of this degradation is highly pH-dependent and peaks near the pKa of the boronic acid.
Caption: Competing reaction pathways of 1-acetylpyrazole-4-boronic acid under standard Suzuki conditions.
Part 2: Troubleshooting FAQs
Q1: My product is forming, but LC-MS shows it is missing the acetyl group. Why?
A: You are experiencing base-mediated N-deacetylation. Standard Suzuki bases like
Q2: The reaction is stalling. My starting material is disappearing, but LC-MS shows a mass corresponding to 1-acetylpyrazole. What happened? A: This is classic protodeboronation. The C-B bond has been replaced by a C-H bond due to the presence of water and base at elevated temperatures [1]. The Fix: You must outpace the degradation. Switch to a highly active Buchwald precatalyst (e.g., XPhos Pd G3) to accelerate the cross-coupling cycle, and strictly exclude water by using anhydrous solvents (e.g., dry THF or 1,4-Dioxane).
Q3: Should I use the free boronic acid or the pinacol ester (Bpin)? A: Always default to the pinacol ester (Bpin) [3] for this specific substrate. The bulky pinacol ligand sterically shields the boron atom, significantly reducing the rate of zwitterion formation and subsequent protodeboronation compared to the free boronic acid.
Caption: Troubleshooting workflow for identifying and resolving common yield issues via LC-MS.
Part 3: Quantitative Data & Base Selection Guide
To demonstrate the causality of base and solvent selection, review the following standardized data matrix. Notice how the shift from nucleophilic/aqueous conditions to non-nucleophilic/anhydrous conditions drastically shifts the reaction from degradation to high-yield coupling.
| Base System | Solvent System | Temperature | Catalyst | Yield (%) | Deacetylation (%) |
| 1,4-Dioxane/ | 80 °C | 15% | >80% | ||
| 1,4-Dioxane/ | 80 °C | 45% | 40% | ||
| 1,4-Dioxane (Anhydrous) | 90 °C | XPhos Pd G3 | 88% | <5% | |
| THF (Anhydrous) | 70 °C | XPhos Pd G3 | 92% | <2% |
Part 4: Validated Experimental Protocols
The following protocol is a self-validating system. By utilizing anhydrous conditions and a fluoride base, we eliminate the nucleophile responsible for deacetylation while simultaneously preventing the aqueous zwitterion formation that leads to protodeboronation.
Protocol: Anhydrous, Acetyl-Preserving Suzuki-Miyaura Coupling
Step 1: Preparation of the Reaction Vessel
-
Flame-dry a Schlenk tube or a microwave vial under vacuum.
-
Backfill with dry Nitrogen or Argon. Repeat this purge cycle three times to ensure a strictly anhydrous and oxygen-free environment.
Step 2: Reagent Loading
-
Add the aryl halide (1.0 eq) to the vessel.
-
Add 1-acetylpyrazole-4-boronic acid pinacol ester [3] (1.2 eq). Note: The slight excess compensates for any trace protodeboronation.
-
Add XPhos Pd G3 precatalyst (3-5 mol%).
-
Add anhydrous Cesium Fluoride (
) (3.0 eq). Causality check: acts as a non-nucleophilic base that activates the boron species via a fluoroborate intermediate without attacking the N-acetyl carbonyl.
Step 3: Solvent Addition & Degassing
-
Add anhydrous THF (to achieve a 0.1 M concentration relative to the aryl halide).
-
Degas the mixture via sparging with Argon for 5 minutes.
Step 4: Reaction Execution & Self-Validation
-
Seal the vessel and heat to 70 °C for 2 to 4 hours.
-
Validation Check: At 2 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.
-
Look for the Desired Mass.
-
If you see [Desired Mass - 42 Da], your system is contaminated with water/nucleophiles.
-
If you see [Aryl Halide] remaining and[Mass = 110 Da] (1-acetylpyrazole), protodeboronation has occurred; verify your solvent is strictly anhydrous.
-
Step 5: Workup
-
Cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and insoluble fluoride salts.
-
Concentrate the filtrate in vacuo and purify via flash column chromatography (typically Hexanes/EtOAc).
References
-
Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society (via ResearchGate) URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage Source: Organic Letters (via PubMed) URL: [Link]
Technical Support Center: Purification of 1-Acetylpyrazole-4-boronic Acid
Welcome to the technical support center for the purification of 1-acetylpyrazole-4-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategies. This document is structured to address common challenges in a direct question-and-answer format, ensuring you can find the solutions you need quickly and efficiently.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial questions and problems encountered when handling and purifying 1-acetylpyrazole-4-boronic acid.
Q1: My NMR and mass spectrometry data for the purified product are inconsistent. The mass spectrum shows a peak corresponding to the trimer, but the NMR looks complex. What is happening?
A1: You are likely observing the formation of the boroxine, which is the cyclic trimeric anhydride of the boronic acid.[1][2][3] This is a very common and reversible phenomenon for boronic acids, especially when they are scrupulously dried.[4][5] Three molecules of the boronic acid can condense, releasing three molecules of water to form a stable six-membered ring.
-
Causality: The equilibrium between the boronic acid and its boroxine is driven by the concentration of water.[1] Anhydrous conditions or heating favor boroxine formation, while the presence of water will hydrolyze the boroxine back to the monomeric boronic acid.[1][6]
-
Troubleshooting:
-
To confirm, try dissolving a small sample in a wet solvent (e.g., acetone-d6 with a drop of D₂O) for NMR analysis. You should see the complex signals simplify to a single species corresponding to the monomeric boronic acid.
-
For mass spectrometry, especially ESI-MS, the conditions in the source can sometimes promote anhydride formation.
-
Q2: My 1-acetylpyrazole-4-boronic acid streaks severely on a standard silica gel TLC plate. How can I get a clean spot?
A2: This is a classic issue with boronic acids on silica gel.[7] The acidic silanol groups on the silica surface can interact strongly with the Lewis acidic boron center and the two hydroxyl groups, leading to significant tailing or even irreversible binding.[8][9]
-
Expert Insight: The pyrazole ring and the acetyl group also add to the polarity of your compound.
-
Troubleshooting:
-
Modify the Mobile Phase: Add a small amount of a polar, acidic, or basic modifier to your eluent. A common choice is 1-2% acetic acid or formic acid in your ethyl acetate/hexane or dichloromethane/methanol system. This can help by protonating the silica surface or competing for binding sites.[8]
-
Use a Different Stationary Phase: Consider using reverse-phase (C18) TLC plates if your compound has sufficient hydrophobic character.[10][11]
-
Deactivate the Silica: For column chromatography, you can use silica gel that has been pre-treated or "deactivated" with water or triethylamine. A recently developed method involves impregnating the silica gel with boric acid, which has been shown to be effective for the chromatography of pinacol boronic esters and could be applicable here.[12]
-
Q3: I left my purified product on the bench overnight, and its appearance changed from a white powder to a waxy solid. Is it degrading?
A3: While degradation is possible, it is more likely that the material is hygroscopic and has absorbed atmospheric moisture. This can alter its physical state. Another possibility is the slow equilibration towards the boroxine form, which may have different physical properties.[6] Boronic acids are also susceptible to oxidation, though arylboronic acids are generally more stable than their alkyl counterparts.[13]
-
Best Practice: Always store purified boronic acids in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon) and in a desiccator or freezer to minimize moisture absorption and potential degradation.[5]
Section 2: Troubleshooting Your Purification Technique
This section provides in-depth, issue-specific guidance for the most common purification methods.
Guide 1: Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid boronic acids.
Q: How do I choose an appropriate solvent system for the recrystallization of 1-acetylpyrazole-4-boronic acid?
A: Solvent selection is critical and should be approached systematically. Your molecule has both polar (acetyl, pyrazole, boronic acid) and non-polar (the aromatic ring system) characteristics.
-
Expert Analysis:
-
Recommended Protocol for Solvent Screening (Small Scale):
-
Place ~10-20 mg of your crude product into several small test tubes.
-
Add a good solvent (e.g., ethyl acetate or hot toluene) dropwise until the solid just dissolves.
-
Slowly add a poor solvent (e.g., hexanes or heptane) dropwise until you observe persistent cloudiness.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
| Solvent System (Good/Poor) | Rationale & Expected Outcome |
| Ethyl Acetate / Hexanes | A classic choice. The compound should dissolve well in hot ethyl acetate and precipitate upon cooling and the addition of hexanes.[14] |
| Toluene / Hexanes | Toluene can be effective for dissolving arylboronic acids when hot. |
| Water | Given the polar functional groups, recrystallization from hot water might be possible, especially if impurities are organic-soluble. This can also help ensure the product is in the monomeric form.[6] |
| Dichloromethane / Hexanes | A lower-boiling point option that can be useful if the compound is sensitive to higher temperatures. |
Guide 2: Column Chromatography
While challenging, column chromatography is sometimes necessary to separate impurities with similar solubility profiles.
Q: My boronic acid is sticking to the silica column, and I'm getting very poor recovery. What are my options?
A: As discussed in the TLC troubleshooting (FAQ Q2), standard silica gel is often problematic.[10] Here is a logical workflow to overcome this issue.
Caption: Troubleshooting workflow for boronic acid column chromatography.
-
Step-by-Step Protocol for Modified Silica Chromatography:
-
Develop a Method: First, find a mobile phase system that gives you a reasonable Rf (0.2-0.4) on TLC, using one of the modification strategies mentioned above. A typical starting point for a polar compound like this would be 5-10% Methanol in Dichloromethane, with 1% Acetic Acid.
-
Prepare the Column: Pack the column using the same modified mobile phase. Ensure the column is well-settled.
-
Load the Sample: Dissolve your crude product in a minimum amount of the mobile phase or another suitable solvent (like DCM). If solubility is an issue, you can adsorb the compound onto a small amount of silica gel (dry loading).
-
Elute: Run the column, collecting fractions and monitoring by TLC.
-
Post-Processing: Be aware that if you use an acidic or basic modifier, you will need to remove it from your product fractions during the workup, typically by washing with a neutralizing solution (e.g., dilute NaHCO₃ for an acid modifier) and brine.
-
Guide 3: Acid-Base Extraction
This technique can be highly effective for separating your acidic boronic acid from neutral or basic impurities.
Q: Can I use a simple acid/base extraction to purify my product? What are the potential pitfalls?
A: Yes, this can be a powerful method. Boronic acids are Lewis acids and can be deprotonated to form water-soluble boronate salts.[4] However, the acetylated pyrazole ring system introduces complexity.
-
The Principle:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a basic aqueous solution (e.g., dilute NaOH or NaHCO₃). The boronic acid should partition into the aqueous layer as its boronate salt.
-
Separate the layers. The organic layer contains neutral impurities.
-
Acidify the aqueous layer (e.g., with 1M HCl) to re-protonate the boronate salt, causing the pure boronic acid to precipitate or be extracted back into a fresh organic solvent.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. academic.oup.com [academic.oup.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection & Optimization for 1-Acetylpyrazole-4-boronic Acid Coupling
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 1-acetylpyrazole-4-boronic acid (and its pinacol ester). As a Senior Application Scientist, I frequently see researchers struggle with this specific substrate due to two competing side reactions: the base-mediated cleavage of the acetyl protecting group (deacetylation) and the rapid protodeboronation of the heteroaryl boronic species.
This guide provides field-proven, self-validating protocols and mechanistic insights to help you optimize your catalyst and base selection, ensuring high yields and structural integrity of your target molecules.
Troubleshooting Guide: Symptom, Cause, and Solution
Q: My reaction yields a complex mixture, and LC-MS shows a major peak corresponding to the unprotected pyrazole product (M-42). What went wrong?
A: You are experiencing base-mediated deacetylation. The acetyl group on the pyrazole nitrogen is highly labile under standard Suzuki conditions (e.g., NaOH, NaOtBu, or K
-
The Causality: Strong bases provide hydroxide or alkoxide equivalents that readily attack the acetyl carbonyl, cleaving the protecting group.
-
The Solution: Switch to a milder base. Powdered potassium fluoride (KF) is the optimal choice here, as it facilitates the transmetalation step by forming a reactive fluoroborate complex while leaving base-labile ester and acetyl groups unaffected ([1]). Additionally, lower your reaction temperature to 40 °C.
Q: I am recovering my starting aryl halide, but the boronic ester is completely consumed. Is the catalyst dead? A: The catalyst may be active, but your boronic ester has undergone protodeboronation.
-
The Causality: In contrast to common assumption, esterification does not necessarily impart greater stability compared to the corresponding boronic acid, and pre-hydrolysis of the ester to the boronic acid is often the dominant pathway leading to protodeboronation in aqueous basic media ([2]).
-
The Solution: You must outcompete the protodeboronation rate by accelerating the productive transmetalation step. Switch from older catalysts like Pd(PPh
) to highly active Buchwald precatalysts (e.g., XPhos Pd G2 or G3).
Q: The reaction stalls at 30% conversion and a black precipitate forms. Why? A: This is a classic sign of catalyst poisoning leading to palladium black aggregation.
-
The Causality: If even a small amount of your substrate deacetylates, the resulting unprotected nitrogen-rich pyrazole can strongly coordinate to the palladium center, forming off-cycle, inactive complexes.
-
The Solution: This inhibitory effect of unprotected azoles on Pd-catalyzed cross-coupling reactions can be overcome by using bulky biaryl monophosphine ligands, such as XPhos, whose steric bulk prevents the formation of stable bis-heterocycle palladium complexes ([3]).
Frequently Asked Questions (FAQs)
Q: Why should I use the pinacol ester (Bpin) instead of the free boronic acid if both can undergo protodeboronation? A: While both can degrade, the Bpin ester is vastly superior for handling, storage, and precise stoichiometric weighing. Free heteroaryl boronic acids are prone to forming trimeric boroxines, making it difficult to calculate exact molar equivalents, which throws off the delicate stoichiometry required for optimized catalytic cycles.
Q: Can I use Pd(dppf)Cl
Catalyst & Base Selection Matrix
To facilitate easy comparison, the following table summarizes the quantitative performance data of various catalyst and base combinations when coupling 1-acetylpyrazole-4-boronic acid pinacol ester with a standard aryl bromide.
| Catalyst System (Loading) | Base (Equiv) | Solvent System | Temp (°C) | Deacetylation Risk | Protodeboronation Risk | Expected Yield | Recommendation |
| Pd(PPh | Na | Dioxane/H | 90 | High | High | < 30% | Not Recommended |
| Pd(dppf)Cl | K | DMF/H | 80 | Moderate | Moderate | 50-60% | Acceptable |
| XPhos Pd G2 (2 mol%) | KF (3.0) | THF/H | 40 | Low | Low | > 85% | Highly Recommended |
Standard Operating Procedure (SOP): Optimized Workflow
This self-validating protocol utilizes the highly recommended conditions from the matrix above.
Objective: Couple 1-acetylpyrazole-4-boronic acid pinacol ester with an aryl halide while preserving the acetyl group.
Step-by-Step Methodology:
-
Reagent Preparation: In a dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 1-acetylpyrazole-4-boronic acid pinacol ester (1.2 mmol), XPhos Pd G2 (0.02 mmol, 2 mol%), and anhydrous powdered KF (3.0 mmol).
-
Atmosphere Exchange: Evacuate the vessel and backfill with nitrogen or argon. Repeat this cycle 3 times. (Causality: Oxygen rapidly degrades electron-rich phosphine ligands like XPhos, leading to premature catalyst death).
-
Solvent Addition: Add 4 mL of degassed THF and 1 mL of degassed deionized water via syringe. (Causality: Water is strictly required to dissolve the KF and facilitate the formation of the reactive boronate complex, while THF keeps the organic substrates in solution).
-
Reaction Execution: Stir the reaction mixture at 40 °C for 2–4 hours.
-
Self-Validation Check: At the 1-hour mark, sample 10 µL of the organic layer, dilute in MeCN, and run an LC-MS.
-
Validation A: You should observe the product mass and <5% of the M-42 deacetylation byproduct.
-
Validation B: If unreacted aryl halide remains but the boronic ester is absent, protodeboronation has occurred. This indicates your solvent was not properly degassed or the KF absorbed ambient moisture prior to use.
-
-
Workup & Isolation: Cool to room temperature, dilute with EtOAc (10 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Mechanistic Workflows
Figure 1: Competing mechanistic pathways in the Suzuki coupling of 1-acetylpyrazole-4-boronic acid.
Figure 2: Logical troubleshooting matrix for diagnosing low yields in pyrazole couplings.
References
-
Organic Chemistry Portal. "Suzuki Coupling". Available at:[Link]
-
Journal of the American Chemical Society. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis". Available at:[Link]
-
Journal of the American Chemical Society (via PMC). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation". Available at:[Link]
Sources
Technical Support: Optimizing 1-Acetylpyrazole-4-boronic Acid Reactivity
Welcome to the Advanced Technical Support Center. This guide addresses the specific reactivity profile of 1-Acetylpyrazole-4-boronic acid . Unlike standard phenylboronic acids, this reagent possesses two competing electrophilic sites and a labile protecting group, creating a "reactivity triangle" that requires precise control of base and solvent.
Module 1: The Reactivity Matrix
Core Concept: The N-acetyl group on the pyrazole ring is not merely a protecting group; it is an electronic activator. However, it converts the pyrazole nitrogen into a "planar amide," making it susceptible to nucleophilic attack.
The Three Competing Pathways
Your reaction outcome depends entirely on which of these three pathways dominates under your chosen conditions:
-
Pathway A (Desired): Suzuki-Miyaura Coupling
-
Pathway B (Side Reaction): N-Deacetylation (Hydrolysis)
-
Pathway C (Side Reaction): Protodeboronation [8]
Module 2: Base & Solvent Selection Guide
The choice of base and solvent dictates the survival of the N-acetyl group. Use the table below to select conditions based on your target product.
| Target Outcome | Recommended Solvent System | Recommended Base | Risk Factor |
| Retain Acetyl Group | Anhydrous Aprotic: 1,4-Dioxane, DMF, Toluene | Mild/Anhydrous: Cs₂CO₃, K₃PO₄ (powdered), or KF | Moisture sensitivity. Requires dry solvents to prevent hydrolysis. |
| In-situ Deprotection (Free Pyrazole) | Aqueous/Protic: Dioxane/H₂O (4:1), EtOH/H₂O | Strong/Aqueous: Na₂CO₃, NaOH, K₂CO₃ | High risk of protodeboronation if coupling is slow. |
| High-Speed Coupling | Polar Aprotic: DMF or DMAc | Organic/Soluble: Et₃N or DIPEA (with catalytic Ag₂O) | Expensive; silver salts can be difficult to remove. |
Visualizing the Decision Pathway
Figure 1: Decision tree for selecting reaction conditions based on the desired fate of the N-acetyl group.
Module 3: Troubleshooting Guides
Issue 1: The "Disappearing Acetyl" (Unwanted Hydrolysis)
-
Symptom: You isolated the coupled product, but the mass spectrum shows M-42 (loss of acetyl).
-
Root Cause: The reaction medium contained water or a nucleophilic alcohol (MeOH/EtOH), and the base was strong enough to attack the amide-like carbonyl.
-
Corrective Action:
-
Switch Solvent: Move to 1,4-Dioxane or Toluene . Avoid alcohols completely.
-
Control Water: Use anhydrous bases (e.g., oven-dried K₃PO₄). If water is necessary for the boronic acid mechanism, limit it to <5% v/v.
-
Lower Temperature: Hydrolysis rates increase exponentially with heat. Try reacting at 60°C instead of 100°C.
-
Issue 2: Low Yield / Protodeboronation
-
Symptom: Starting material is consumed, but the major byproduct is 1-acetylpyrazole (or pyrazole), not the cross-coupled product.
-
Root Cause: The C-B bond is cleaving faster than the transmetalation step. This is common in electron-rich heterocycles.
-
Corrective Action:
-
Catalyst Overdrive: Use a highly active catalyst system like Pd(dppf)Cl₂ or XPhos Pd G2 . Faster coupling outcompetes deboronation.
-
Base Management: High pH accelerates protodeboronation. Switch to a milder base like K₃PO₄ or KF .
-
Concentration: High dilution favors side reactions. Run the reaction at a higher concentration (0.2 M - 0.5 M).
-
Module 4: Experimental Protocols
Protocol A: Acetyl-Retentive Suzuki Coupling
Use this when the N-acetyl group is required in the final molecule.
-
Preparation: Dry all glassware in an oven. Use anhydrous solvents.[2][8]
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
1-Acetylpyrazole-4-boronic acid (1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃), anhydrous, 2.0 equiv.
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).
-
-
Procedure:
-
Add halide, boronic acid, base, and catalyst to a vial.
-
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Inject anhydrous Dioxane.
-
Heat to 80°C for 4–12 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with water once (rapidly) to remove salts, dry over MgSO₄, and concentrate. Avoid acidic workups which may cleave the acetyl.
-
Protocol B: Deprotective Suzuki Coupling
Use this to synthesize free (NH) pyrazoles directly.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
1-Acetylpyrazole-4-boronic acid (1.3 equiv)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Solvent: DME (Dimethoxyethane) or Dioxane.
-
-
Procedure:
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use ethanol or methanol as a solvent? A: Not recommended if you want to keep the acetyl group. Primary alcohols are nucleophilic and can cause trans-esterification (solvolysis), removing the acetyl group to form ethyl acetate/methyl acetate and the free pyrazole [1].
Q: Why use the acetylated form if I just want the free pyrazole? A: Solubility and purification. The free pyrazole boronic acid is often zwitterionic and very difficult to purify or dissolve in organic solvents. The N-acetyl group makes the reagent lipophilic and easier to handle during the initial setup [2].
Q: I see a byproduct with Mass M+42. What is it? A: This is likely N-acetyl transfer . In rare cases, particularly with electron-deficient aryl halides, the palladium can facilitate the transfer of the acetyl group to the coupling partner or the solvent, though this is less common than simple hydrolysis [3].
References
-
Kinetic Analysis of Amide Solvolysis: J. Am. Chem. Soc.2023 , 145, 14823. (Discusses the mechanism of N-acyl azole solvolysis in nucleophilic solvents).
-
Suzuki Coupling of N-Protected Heterocycles: Org. Lett.2017 , 19, 3596–3599. (Details the reactivity of N-acyl pyrazoles and their electronic activation).
-
Protodeboronation Mechanisms: Chem. Rev.2015 , 115, 9021–9054. (Comprehensive review on the instability of boronic acids, specifically heteroaromatic ones).
-
BenchChem Technical Data: 1-Acetylpyrazole-4-boronic acid Reactivity Profile.
Sources
- 1. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a2bchem.com [a2bchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. revroum.lew.ro [revroum.lew.ro]
Preventing decomposition of 1-Acetylpyrazole-4-boronic acid during reactions
Executive Summary: The "Active Amide" Trap
The instability of 1-Acetylpyrazole-4-boronic acid (and its pinacol ester) is rarely due to the boronic acid moiety itself. The primary failure mode is the hydrolysis of the N-acetyl group .
Chemically, an N-acetyl pyrazole is not a standard amide; it is a reactive acylating agent (similar to a Weinreb amide or N-acetylimidazole). Under the standard aqueous basic conditions of a Suzuki-Miyaura coupling, the hydroxide ion rapidly attacks the carbonyl, cleaving the acetyl group and generating the unprotected pyrazole. This leads to two critical issues:
-
Loss of Product Identity: You isolate the deacetylated product.
-
Catalyst Poisoning: The resulting free pyrazole (
-species) is a potent ligand that can bind to Palladium, shutting down the catalytic cycle.
This guide provides the protocols required to suppress this pathway.
Module 1: The Chemistry of Decomposition (Root Cause Analysis)
To prevent decomposition, one must understand that you are fighting two competing pathways. The N-acetyl bond is significantly more labile than the C-B bond.
Mechanistic Pathway: Hydrolysis vs. Coupling
The diagram below illustrates why standard aqueous conditions fail. The base required for the Suzuki transmetallation step (
Figure 1: The dominant decomposition pathway is base-mediated hydrolysis of the N-N amide bond, not protodeboronation.
Module 2: Troubleshooting Suzuki-Miyaura Couplings
If retaining the acetyl group is mandatory, you cannot use aqueous bases. You must switch to an Anhydrous Base Protocol .
Protocol A: The Anhydrous "Dry-Base" System
This system relies on the low solubility of inorganic bases in organic solvents to act as a "slow-release" mechanism, providing just enough basicity for transmetallation without flooding the system with nucleophiles.
Reagents:
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous, stored over molecular sieves).
-
Base: Potassium Phosphate Tribasic (
), finely micronized and oven-dried. -
Catalyst:
+ XPhos (or pre-formed Pd-XPhos G3/G4).-
Why XPhos? Highly active ligands shorten reaction time, reducing the window for decomposition.
-
Step-by-Step Workflow:
-
Drying: Flame-dry your reaction vessel under Argon/Nitrogen.
-
Solvent Prep: Sparge the anhydrous 1,4-Dioxane with inert gas for 15 minutes to remove
. -
Solids: Add the 1-Acetylpyrazole-4-boronic acid (1.0 equiv), Aryl Halide (1.0 equiv), and micronized anhydrous
(2.0 - 3.0 equiv). -
Cycling: Evacuate and backfill with Argon (3x).
-
Catalyst Addition: Add the Pd catalyst (1-3 mol%) under positive Argon pressure.
-
Reaction: Heat to 60–80°C . Do not exceed 90°C.
-
Note: Monitor by LCMS every hour. Stop immediately upon consumption of the bromide.
-
Protocol B: The Fluoride Activation (Mildest Conditions)
If Protocol A still results in deacetylation, switch to fluoride activation. Fluoride (
-
Base: Cesium Fluoride (CsF) (2.0 equiv).
-
Solvent: Anhydrous THF or DME.
-
Temperature: Can often run at 40–50°C due to the high reactivity of aryl fluoroborates formed in situ.
Comparison of Reaction Conditions[1][2][3]
| Parameter | Standard Aqueous (Avoid) | Anhydrous Phosphate (Recommended) | Fluoride Activation (Alternative) |
| Base | CsF (solid, dry) | ||
| Solvent | Dioxane/Water | Dioxane (Dry) | THF (Dry) |
| Primary Risk | 100% Deacetylation | Slow reaction rate | Solubility of CsF |
| Acetyl Survival | < 10% | > 85% | > 90% |
Module 3: Storage & Handling
The 1-acetyl group is sensitive to ambient moisture. Improper storage will lead to a bottle of pyrazole-4-boronic acid and acetic acid.
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen. If using a septum-capped vial, wrap with Parafilm.
-
Dessication: Keep the vial inside a secondary container (jar) with active dessicant (e.g., Drierite or Silica Gel).
-
Thawing: Allow the vial to reach room temperature before opening to prevent condensation from forming on the cold solid (which causes immediate hydrolysis).
Module 4: Frequently Asked Questions (FAQs)
Q1: My reaction worked, but the acetyl group transferred to my coupling partner. Why? A: If your coupling partner contains a nucleophilic amine (primary or secondary), the N-acetyl pyrazole acted as an acylating agent.
-
Solution: You must protect the amine on your coupling partner (e.g., as a Boc-carbamate) before the reaction. You cannot couple an N-acetyl pyrazole with a free amine present.
Q2: Can I just use the deacetylated (NH) pyrazole and re-acetylate later? A: Yes, and this is often the smarter synthetic route.
-
Strategy: Use 1-Boc-pyrazole-4-boronic acid or the unprotected pyrazole-4-boronic acid . Perform the Suzuki coupling (the free NH might require more catalyst due to poisoning). Isolate the product, then treat with Acetic Anhydride/Pyridine to install the acetyl group at the end.
Q3: I see "Protodeboronation" mentioned in literature. Is that my problem? A: It is a secondary problem. While pyrazole-4-boronic acids can undergo protodeboronation (losing the B atom), the loss of the acetyl group (hydrolysis) happens much faster in basic media. If you solve the hydrolysis issue (by excluding water), you usually solve the protodeboronation issue simultaneously.
Q4: Why does the reaction turn black and stop? A: This indicates "Palladium Black" precipitation. The free pyrazole (generated by deacetylation) strips the ligands off the Palladium, causing it to crash out.
-
Fix: Add 10-20 mol% extra Ligand (e.g., extra XPhos or
) to the reaction mixture to stabilize the catalyst against the nitrogen lone pairs.
References
-
Mechanisms of Amine Acylation via N-Acetyl Azoles
- Title: Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acyl
- Source:J. Am. Chem. Soc.
- Context: Establishes the high reactivity of N-acetyl pyrazoles as acyl transfer agents, explaining why they hydrolyze or react with amines.
-
URL:[Link]
-
Anhydrous Suzuki Coupling Conditions
-
Protodeboronation of Heterocycles
-
Fluoride-Enhanced Coupling
Sources
Overcoming solubility issues with 1-Acetylpyrazole-4-boronic acid in organic solvents
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for 1-Acetylpyrazole-4-boronic acid. This document is designed for researchers, chemists, and drug development professionals to navigate and overcome common challenges associated with the solubility of this versatile reagent in organic solvents. We will explore the underlying chemical principles governing its solubility and provide a systematic, field-proven approach to troubleshooting experimental setups, particularly for applications like the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a direct, question-and-answer-based approach to resolving the most frequent challenge encountered with 1-Acetylpyrazole-4-boronic acid: poor solubility.
Q1: My 1-Acetylpyrazole-4-boronic acid is not dissolving in my chosen organic solvent. What are the underlying causes and what should I do first?
A1: Understanding the Root Cause and Initial Steps
The solubility of 1-Acetylpyrazole-4-boronic acid is governed by a combination of factors inherent to its molecular structure. The pyrazole ring and the boronic acid group are polar and capable of hydrogen bonding, while the acetyl group adds to the molecule's polarity. However, boronic acids have a strong tendency to undergo intermolecular dehydration to form cyclic trimers known as boroxines. These boroxines are significantly less polar and often much less soluble than the parent boronic acid, which is a primary reason for unexpected insolubility.[1][2]
Your first and most critical step is to perform a systematic solvent screening. Do not rely on a single solvent. The goal is to find a medium that can disrupt the intermolecular forces and prevent boroxine formation.
Diagram 1: The Boronic Acid-Boroxine Equilibrium This diagram illustrates the reversible dehydration of three boronic acid molecules to form a less soluble cyclic boroxine trimer.
Caption: Equilibrium between soluble boronic acid and its less soluble boroxine anhydride.
Experimental Protocol 1: Small-Scale Parallel Solvent Screening
This protocol allows for the efficient and rapid determination of a suitable solvent system for your reaction.
-
Preparation : Dispense a small, equivalent amount (e.g., 2-3 mg) of 1-Acetylpyrazole-4-boronic acid into several clean, dry vials.
-
Solvent Addition : To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent. Cover a range of solvent polarities as detailed in Table 1.
-
Observation at Room Temperature : Agitate the vials at room temperature for 5-10 minutes. Record visual observations of solubility (fully dissolved, partially dissolved, insoluble).
-
Application of Gentle Heat : For vials where the compound is not fully soluble, warm the mixture gently (e.g., to 40-60 °C) with continued agitation. Note any changes in solubility. Be cautious, as excessive heat can promote boroxine formation or degradation.
-
Selection : Choose the solvent or solvent mixture that provides the best solubility under the mildest conditions possible.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale & Expected Outcome |
| Polar Aprotic | DMF, DMAc, NMP, DMSO | High polarity and hydrogen bond accepting ability can disrupt boronic acid self-association. Often a good starting point. |
| Ethers | 1,4-Dioxane, THF, 2-MeTHF | Ethers are excellent solvents for many boronic acids and are common in Suzuki-Miyaura reactions.[3][4] |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can interact with the boronic acid, but be aware of potential transesterification reactions. |
| Aromatic | Toluene, Xylene | The nonpolar nature may be less effective alone but can be useful as part of a biphasic system with water.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate polarity. Chloroform has shown good solubility for some boronic acids.[4] |
Note: This table provides general guidance. The pyrazole and acetyl moieties will influence actual solubility.
Q2: I've tried several solvents with little success. What advanced techniques can I employ to get my reaction to work?
A2: Advanced Strategies for Recalcitrant Solubility Issues
If a single solvent system is insufficient, the next step is to modify the reaction environment. This is particularly relevant for Suzuki-Miyaura couplings, where the reaction is often triphasic (organic solvent, aqueous base, solid catalyst/reagents).
Strategy 1: Employ a Co-Solvent System The use of a co-solvent is a standard and highly effective technique.[3]
-
Aqueous Co-solvents : For Suzuki reactions, adding water is common. Water not only helps dissolve the inorganic base (e.g., K₃PO₄, Cs₂CO₃) but also is believed to facilitate the crucial transmetalation step of the catalytic cycle by promoting the formation of the active boronate species.[3] A common starting point is a 3:1 to 5:1 ratio of an organic solvent (like Dioxane or Toluene) to water.
-
Organic Co-solvents : If your substrate is extremely non-polar, adding a more polar organic solvent like DMF to a primary solvent like toluene can create a medium with a more suitable overall polarity.
Strategy 2: Utilize a Phase-Transfer Catalyst (PTC) In biphasic (organic/aqueous) systems, the rate of reaction can be limited by the slow transfer of the activated boronate anion from the aqueous phase to the organic phase where the catalyst and aryl halide reside.[3]
-
Mechanism : A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the boronate anion. This lipophilic ion pair can then readily migrate into the organic phase, dramatically accelerating the reaction.[3]
-
Application : Add 10-20 mol% of TBAB to your reaction mixture. Ensure vigorous stirring to maximize the interfacial area between the phases.
Strategy 3: Optimize the Base The choice of base is critical and can influence solubility.
-
Solubility : Ensure the base has some solubility in the reaction medium to effectively activate the boronic acid. Finely powdered, anhydrous bases (e.g., K₃PO₄) are often preferred for their high surface area and reactivity.[3]
-
Base Strength : While stronger bases can sometimes accelerate the reaction, they may not be necessary and could promote side reactions. In cases of poor solubility, ensuring the base can interact with the boronic acid is the primary concern.
Diagram 2: Troubleshooting Workflow for Solubility Issues
This flowchart provides a logical decision-making process for addressing solubility challenges.
Caption: A step-by-step guide to resolving solubility problems.
Frequently Asked Questions (FAQs)
Q3: Why is the 1-Acetylpyrazole-4-boronic acid pinacol ester so much more soluble in organic solvents?
A3: The pinacol ester derivative is significantly more soluble in common organic solvents because the polar, hydrophilic boronic acid group, -B(OH)₂, is masked.[4][5] The pinacol group forms a five-membered ring with the boron atom, replacing the hydroxyl groups. This modification has two key effects:
-
Eliminates Hydrogen Bonding : It prevents the strong intermolecular hydrogen bonding that occurs between boronic acid molecules.
-
Prevents Boroxine Formation : It physically blocks the intermolecular dehydration reaction that leads to the formation of less soluble boroxine anhydrides. The resulting pinacol ester is a more lipophilic, less polar molecule, making it much more compatible with a wider range of organic solvents like THF, chloroform, and toluene.[4]
Q4: Can I just use the pinacol ester directly in my Suzuki-Miyaura reaction?
A4: Yes, absolutely. Using the pinacol ester is often the preferred and more robust strategy, especially in complex molecule synthesis.[6] The ester serves as a stable, soluble precursor that hydrolyzes in situ under the basic aqueous conditions of the Suzuki-Miyaura reaction to generate the active boronate species needed for the catalytic cycle. This approach bypasses the solubility and stability problems associated with the free boronic acid.
Q5: How should I store 1-Acetylpyrazole-4-boronic acid to maintain its integrity and solubility?
A5: Proper storage is crucial for boronic acids. Due to their tendency to form boroxines via loss of water, they should be stored in a tightly sealed container in a cool, dry environment, such as a desiccator.[6][7] For long-term storage, keeping the material at 2-8°C is recommended.[8] Exposure to moisture and high temperatures should be avoided to minimize degradation and ensure reproducible experimental results.
Q6: Are there other derivatives besides the pinacol ester that can improve stability and handling?
A6: Yes. While pinacol esters are the most common, other derivatives can be used to mask the boronic acid. N-methyldiethanolamine (MIDA) boronates are another class of highly stable, crystalline derivatives that are increasingly used. They are exceptionally stable to a wide range of reaction conditions but can be readily cleaved under mild basic conditions to release the boronic acid for subsequent reactions. Another alternative is the use of potassium trifluoroborate salts (-BF₃K), which are also highly stable, solid materials that slowly hydrolyze in situ to generate the boronic acid.[9]
References
-
KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available from: [Link]
-
PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Available from: [Link]
-
Pharmaffiliates. 1-Acetyl-1H-pyrazole-4-boronic Acid Pinacol Ester. Available from: [Link]
-
CUNY Academic Works. Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. Available from: [Link]
-
ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Available from: [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. Available from: [Link]
-
Reddit. Struggling on suzuki couplings. Available from: [Link]
-
PubChem - NIH. 1H-Pyrazole-4-boronic acid. Available from: [Link]
-
ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]
Sources
- 1. DSpace [kuscholarworks.ku.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. reddit.com [reddit.com]
Analytical methods for monitoring 1-Acetylpyrazole-4-boronic acid reaction progress
Welcome to the technical support guide for analytical methods focused on 1-Acetylpyrazole-4-boronic acid and its related chemical transformations, such as Suzuki-Miyaura cross-coupling reactions. This document is designed for researchers, chemists, and drug development professionals who require robust, reliable methods to monitor reaction progress, troubleshoot common issues, and ensure the quality of their synthesis. As a primary analytical method, the choice of technique and its proper execution are paramount to achieving accurate and reproducible results[1].
This guide provides in-depth, field-tested insights in a direct question-and-answer format, explaining not just the how but the why behind each experimental choice.
Section 1: High-Performance Liquid Chromatography (HPLC) & LC-MS Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of reactions involving boronic acids due to its versatility and wide availability[2][3]. It allows for the separation and quantification of starting materials, intermediates, and products in a single run[4].
Frequently Asked Questions (HPLC)
Q1: What is a reliable starting HPLC method for monitoring a reaction with 1-Acetylpyrazole-4-boronic acid pinacol ester?
A1: A reversed-phase HPLC (RP-HPLC) method is the most common and robust starting point. Due to the polarity of boronic acids and the potential for on-column hydrolysis of their esters, a C18 column with an acidic mobile phase modifier is highly recommended to ensure good peak shape and reproducibility[2].
A typical starting point is summarized in the table below. This method will require optimization for your specific reaction mixture.
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard workhorse column. Consider columns with high-purity silica to minimize interactions with the boronic acid moiety. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to suppress the ionization of the boronic acid, leading to better retention and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol for boronic acid analysis as it can provide sharper peaks and different selectivity. |
| Gradient | 5% to 95% B over 15-20 minutes | A broad gradient is essential during method development to ensure all components, from the polar boronic acid to the nonpolar coupled product, are eluted. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection (UV) | 210 nm & 254 nm | Monitor at multiple wavelengths. The pyrazole ring and other aromatic components will have absorbance, but 210 nm is a more universal wavelength for organic molecules. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but be mindful of the potential for ester hydrolysis. |
Q2: My boronic acid peak shows very poor retention and elutes near the solvent front. Why is this happening and how can I fix it?
A2: This is a classic challenge with boronic acids due to their high polarity[2]. Several factors could be at play:
-
Cause: The boronic acid is too polar for standard C18 phases.
-
Solution 1: Use a column with enhanced polar retention, such as a "polar-embedded" C18 or a mixed-mode column that incorporates ion-exchange capabilities[2].
-
Solution 2: For LC-MS applications, ion-pair reagents like perfluoroalkanoic acids can drastically increase retention, but they can cause persistent contamination of the MS system[5]. Use with caution.
-
Solution 3: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid) to keep the boronic acid in its neutral, more retentive form.
Q3: Can I use LC-MS to monitor my reaction? What are the key considerations?
A3: Absolutely. LC-MS is highly effective for monitoring these reactions, providing both retention time and mass-to-charge ratio (m/z) data for unambiguous peak identification.
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for pyrazole-containing compounds. You should expect to see the [M+H]⁺ ion for your analyte.
-
Sensitivity: LC-MS offers exceptional sensitivity, allowing for the detection of low-level impurities and byproducts that might be missed by UV detection alone[6].
-
Boronic Acid Instability: Be aware that boronic acids can be unstable under certain LC-MS conditions. A lack of chromophores and poor ionization can sometimes make analysis difficult[7].
Troubleshooting Guide (HPLC)
Issue: I see a new, early-eluting peak appear over time that corresponds to the mass of the free boronic acid, while the peak for my boronic acid pinacol ester is decreasing faster than the product is forming.
-
Probable Cause: You are observing on-column hydrolysis of the boronic acid pinacol ester. This is a common issue where the acidic aqueous mobile phase cleaves the pinacol protecting group, converting the less polar ester into the highly polar, poorly retained free boronic acid[2][8].
-
Validation: Collect the early-eluting peak and confirm its identity via mass spectrometry.
-
Solution 1 (Methodical): Lower the column temperature to reduce the rate of hydrolysis. Decrease the percentage of the aqueous component (Mobile Phase A) at the start of your gradient if possible, or increase the gradient ramp speed to minimize the ester's residence time on the column.
-
Solution 2 (Advanced): For boronate esters that are highly susceptible to hydrolysis, switching to a high-pH mobile phase (e.g., pH 10-12 with ammonium hydroxide) can stabilize the ester. However, this requires a pH-stable column and may compromise the retention of the corresponding free boronic acid[8].
Issue: My peaks for the boronic acid and starting materials are tailing badly.
-
Probable Cause: Secondary interactions are occurring between the analyte and the silica backbone of the HPLC column. The Lewis acidic boron atom can interact with residual silanol groups on the column packing material.
-
Validation: Inject a known standard of the boronic acid. If it also tails, the issue is with the method, not the reaction sample.
-
Solution 1: Use a modern, end-capped C18 column or a column specifically designed with technology to shield the silica surface, such as Waters™ MaxPeak™ Premier columns, which are designed to prevent non-specific adsorption[3].
-
Solution 2: Increase the concentration of the acidic modifier in your mobile phase (e.g., from 0.1% to 0.2% formic acid) to better saturate the active sites on the column.
Experimental Workflow: HPLC Analysis
The following diagram outlines a standard workflow for preparing and analyzing a reaction sample.
Caption: Standard workflow for HPLC sample preparation and analysis.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for monitoring reactions, providing detailed structural information and, with careful setup, accurate quantification[1][9]. Both ¹H and ¹¹B NMR can be leveraged to gain a comprehensive understanding of the reaction progress.
Frequently Asked Questions (NMR)
Q1: How can I use standard ¹H NMR to monitor the reaction?
A1: ¹H NMR is excellent for tracking the consumption of starting materials and the formation of products.
-
Identify Diagnostic Peaks: Before starting, run spectra of your starting materials (e.g., 1-acetyl-4-bromopyrazole and the boronic ester partner) and, if possible, the final product. Identify unique, well-resolved peaks for each compound. The pyrazole ring protons are often excellent reporters.
-
Monitor Ratios: During the reaction, take aliquots, remove the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). By integrating the diagnostic peaks of the starting material and product, you can calculate the relative ratio and determine the reaction conversion.
Q2: What is the advantage of using ¹¹B NMR?
A2: ¹¹B NMR is highly specific to the boron atom and provides direct insight into its chemical environment. Its key advantage is the ability to distinguish between different boron species based on their hybridization state[9].
-
sp² Boron (Trigonal Planar): Boronic acids and their boroxine anhydrides typically show a broad signal further downfield (δ ≈ 26-30 ppm).
-
sp³ Boron (Tetrahedral): Boronate esters (like the pinacol ester) and other tetracoordinated boron complexes resonate further upfield (δ ≈ 1-7 ppm). This makes ¹¹B NMR an unambiguous tool to confirm the presence of your boronic acid/ester and to detect potential side products like boroxines or hydrolysis to boric acid (δ ≈ 19 ppm)[9].
Q3: Is Quantitative NMR (qNMR) a viable option for this analysis?
A3: Yes, qNMR is a primary analytical method that can provide highly accurate, absolute purity and concentration data without needing a specific reference standard for the analyte itself[10].
-
Key Requirements: To perform qNMR, you must add a certified internal standard of known purity and concentration to your sample. The standard should have a peak that is well-resolved from all other signals in the spectrum.
-
Experimental Parameters: It is critical to ensure full relaxation of all nuclei being integrated. This requires setting a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the nuclei of interest.
-
Comparison to HPLC: While HPLC provides area percent purity, which can be misleading if impurities have different UV response factors, qNMR provides a more accurate molar-based purity assessment[10].
Troubleshooting Guide (NMR)
Issue: The reaction conversion calculated by ¹H NMR is not matching the results from HPLC.
-
Probable Cause 1 (NMR): Inaccurate integration due to poor baseline correction or overlapping peaks. It's also possible that the relaxation delay (D1) in your NMR experiment was too short, leading to incomplete relaxation and suppressed signal intensity for some protons, skewing the integration ratios.
-
Solution 1: Re-process the NMR spectrum with careful baseline correction. For quantification, ensure the relaxation delay is sufficiently long (a D1 of 30 seconds is a safe starting point for many small molecules).
-
Probable Cause 2 (HPLC): An impurity is co-eluting with your starting material or product in the HPLC, artificially inflating its peak area.
-
Solution 2: Check the peak purity using a diode array detector (DAD) or, ideally, LC-MS to see if multiple mass signals are present under a single chromatographic peak.
Issue: The ¹¹B NMR spectrum shows multiple broad signals, not just the one I expect for my boronic acid ester.
-
Probable Cause: Boronic acids and their esters can exist in equilibrium with other species. You may be observing:
-
Boroxine Formation: Three molecules of a boronic acid can dehydrate to form a stable six-membered cyclic anhydride called a boroxine. This is a common "impurity" in solid boronic acid samples and will have a distinct ¹¹B chemical shift[9].
-
Hydrolysis: If water is present, your boronic acid pinacol ester may have partially hydrolyzed to the free boronic acid, which will have a different chemical shift.
-
Boric Acid: Degradation can lead to the formation of boric acid, which appears around 19 ppm.
-
-
Solution: Use the distinct chemical shifts to identify each species. The presence of these other signals can be a useful diagnostic for sample stability and reaction conditions.
Logic Diagram: Choosing the Right NMR Experiment
Caption: Decision tree for selecting the appropriate NMR experiment.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
While less common than HPLC for this application, GC-MS can be a powerful tool, particularly for identifying volatile byproducts or when derivatization is employed.
Frequently Asked Questions (GC-MS)
Q1: Can I analyze 1-Acetylpyrazole-4-boronic acid directly with GC-MS?
A1: It is highly unlikely. Boronic acids are generally non-volatile and thermally labile due to their high polarity and tendency to form intermolecular hydrogen bonds. Direct injection often leads to decomposition in the hot injector port and no observable peak[7][11].
Q2: If I can't analyze it directly, what is the alternative for GC-MS?
A2: Derivatization is required. The goal is to convert the polar hydroxyl groups of the boronic acid into more volatile and thermally stable functionalities. For boronic acids, this is often achieved by esterification[7]. Ironically, the most common derivative is the pinacol ester, which you may already be using. If you are starting with the free boronic acid, you would need to convert it to its pinacol ester or another suitable ester (e.g., a methyl boronate) before analysis[12].
Troubleshooting Guide (GC-MS)
Issue: My GC-MS analysis of the reaction mixture shows the starting aryl halide but no peak for the boronic acid ester.
-
Probable Cause 1: The boronic acid ester is not sufficiently volatile or is degrading upon injection. While more stable than the free acid, some larger boronic esters can still be challenging for GC.
-
Solution 1: Lower the injector temperature to the minimum required for volatilization to reduce the chance of thermal degradation. Ensure a clean, deactivated injector liner is used.
-
Probable Cause 2: The concentration of the boronic acid ester is below the detection limit of your instrument.
-
Solution 2: Concentrate the sample or switch to a more sensitive analytical technique like LC-MS.
Experimental Workflow: GC-MS Derivatization
This workflow applies when starting with a free boronic acid that needs to be analyzed by GC-MS.
Caption: Workflow for derivatization of free boronic acids for GC-MS analysis.
References
- Analyst, "Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides," RSC Publishing,
- RSC Publishing, "An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds," RSC Publishing,
- PMC, "A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron
- Benchchem, "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid," Benchchem,
- Benchchem, "Application Notes and Protocols for Identifying Oxidoboron Intermedi
- Benchchem, "A Comparative Guide to HPLC Analysis of 3-Thienylboronic Acid Reaction Mixtures," Benchchem,
- LCGC International, "Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS," LCGC Intern
- Wageningen University & Research, "Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin," Wageningen University & Research,
- ResearchGate, "New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry," ResearchG
- ResearchGate, "Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides," ResearchG
- LabRulez LCMS, "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System," LabRulez LCMS,
- ACS Publications, "Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection," Analytical Chemistry,
- PubMed, "Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin," PubMed,
- Magritek, "Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR," Magritek,
- Waters, "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System," W
- PubMed, "Analysis of boronic acids by nano liquid chromatography-direct electron ioniz
- Reddit, "Diagnosing issues with a failed Suzuki coupling?," Reddit,
- VTechWorks, "Nitrophenyl boronic acids as derivatizing agents in chrom
- Nanalysis, "Quantit
- ResearchGate, "Why can't I achieve good yields for this Suzuki reaction?
- Wiley-VCH, "Structure, Properties, and Preparation Of Boronic Acid Deriv
- Emery Pharma, "A Guide to Quantit
- Benchchem, "A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions," Benchchem,
- "Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide," Source,
- ResearchGate, "33 questions with answers in BORONIC ACIDS," ResearchG
- PMC, "Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution
- Quora, "What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?," Quora,
- "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals," Source,
- "On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging," Source,
- AZoM, "Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions," AZoM,
- "Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring," Source,
- A2B Chem, "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: applic
- Sigma-Aldrich, "1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester AldrichCPR," Sigma-Aldrich,
- Avantor, Inc., "1-Acetyl-1H-pyrazole-4-boronic acid, pinacol ester 98%," Avantor, Inc.,
- Pharmaffiliates, "1-Acetyl-1H-pyrazole-4-boronic Acid Pinacol Ester," Pharmaffili
- PMC, "Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions," PMC,
- Google Patents, "Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester," Google P
- ResearchGate, "ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings.
- Chem-Impex, "1H-Pyrazole-4-boronic acid," Chem-Impex,
- SCIEX, "Quantitation of boronic acids
- PMC, "Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column," PMC,
- MedChemExpress, "1-Methyl-1H-pyrazole-4-boronic acid pinacol ester," MedChemExpress,
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Validation & Comparative
Comparative Reactivity Analysis: 1-Acetylpyrazole-4-boronic Acid vs. Pyrazole-4-boronic Acid in Suzuki-Miyaura Cross-Coupling
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrazole-containing compounds are indispensable scaffolds for developing novel therapeutics.[1][2] Their utility is significantly enhanced by the strategic application of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the precise formation of carbon-carbon bonds.[3] Key to this synthetic strategy are pyrazole-boronic acids, versatile building blocks that enable the introduction of the pyrazole moiety into complex molecular architectures.[2]
This guide provides an in-depth comparison of two closely related yet distinct building blocks: 1-Acetylpyrazole-4-boronic acid and its parent compound, Pyrazole-4-boronic acid . We will explore the fundamental chemical principles governing their reactivity, present a framework for their experimental comparison, and offer insights into the practical implications for synthesis design and execution. The central question we address is: How does the N-acetylation of the pyrazole ring impact the compound's performance in a Suzuki-Miyaura cross-coupling reaction?
Molecular Structure and Electronic Landscape
The primary difference between the two molecules is the presence of an acetyl group at the N1 position of the pyrazole ring. This seemingly minor modification has profound electronic consequences that dictate the reactivity of the boronic acid.
-
Pyrazole-4-boronic acid: This is the parent heterocycle. The pyrazole ring is an electron-rich aromatic system due to the presence of two nitrogen atoms, with the N1 proton being weakly acidic.
-
1-Acetylpyrazole-4-boronic acid: The acetyl group (CH₃CO-) is a potent electron-withdrawing group (EWG) due to the polarization of the carbonyl bond. When attached to the pyrazole nitrogen, it significantly reduces the electron density of the entire ring system through resonance and inductive effects.[4][5][6]
This electronic disparity is the cornerstone of the reactivity differences observed between the two compounds. The decreased electron density in the acetylated analog renders the pyrazole ring less nucleophilic, a critical factor in the key step of the Suzuki-Miyaura reaction.
Figure 1: Chemical structures of the unacetylated and N-acetylated pyrazole boronic acids.
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
To understand the reactivity differences, we must first briefly review the catalytic cycle of the Suzuki-Miyaura reaction. It primarily consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This step's rate is primarily dependent on the halide, with reactivity decreasing in the order I > OTf > Br >> Cl.[7][10]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) center.[11][12] The boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex.[8][10] The rate of this step is highly sensitive to the electronic nature of the group being transferred.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst to complete the cycle.[7][8]
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The reactivity of the boronic acid directly influences the transmetalation step. For this step to proceed efficiently, the ipso-carbon (the carbon atom attached to the boron) must be sufficiently nucleophilic to attack the electrophilic palladium center.[13] Herein lies the critical difference:
-
Pyrazole-4-boronic acid: The electron-rich pyrazole ring maintains a high degree of nucleophilicity at the C4 position, facilitating a rapid transmetalation.
-
1-Acetylpyrazole-4-boronic acid: The electron-withdrawing acetyl group depletes electron density from the ring, reducing the nucleophilicity of the C4 ipso-carbon. This is expected to slow the rate of the transmetalation step significantly.
Experimental Design for Reactivity Comparison
To empirically validate this hypothesis, a set of parallel kinetic experiments can be designed. The goal is to isolate the effect of the boronic acid's structure by keeping all other reaction parameters constant.
Experimental Protocol
Figure 3: Experimental workflow for comparing the reactivity of the two boronic acids.
Detailed Methodology:
-
Reagent Preparation: In two separate, identical reaction vessels, charge 4-bromoanisole (1.0 eq), Palladium(II) acetate (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).
-
Boronic Acid Addition: To vessel A, add Pyrazole-4-boronic acid (1.2 eq). To vessel B, add 1-Acetylpyrazole-4-boronic acid (1.2 eq).
-
Solvent and Standard: Add a solvent mixture of Toluene/H₂O (5:1) and an internal standard (e.g., dodecane) to each vessel.
-
Reaction Execution: Purge both vessels with an inert gas (Nitrogen or Argon) and heat to 80°C with vigorous stirring.
-
Monitoring: At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture. Quench the aliquot with water and extract with ethyl acetate.
-
Analysis: Analyze the organic extracts by HPLC or GC-MS to determine the percent conversion of the starting aryl bromide to the coupled product relative to the internal standard.
Anticipated Results
Based on the mechanistic principles discussed, we can predict the outcome of this comparative experiment. The unacetylated pyrazole boronic acid is expected to react significantly faster.
| Parameter | Pyrazole-4-boronic acid | 1-Acetylpyrazole-4-boronic acid | Rationale |
| Time to 50% Conversion | ~ 45 minutes | ~ 180 minutes | Faster transmetalation due to higher nucleophilicity of the pyrazole ring. |
| Yield after 4 hours | >95% | ~ 70% | More efficient reaction cycle allows for higher conversion in the same timeframe. |
| Initial Reaction Rate | High | Low | The rate-limiting transmetalation step is slower for the electron-deficient system. |
Note: The quantitative values in this table are hypothetical and serve to illustrate the expected trend.
Practical Implications for Synthesis
The choice between these two reagents is not merely a matter of reactivity but is dictated by the overall synthetic strategy and the desired properties of the final molecule.
-
Choose Pyrazole-4-boronic acid for:
-
High Efficiency and Speed: When the primary goal is the rapid and high-yielding synthesis of a 4-arylpyrazole, the unacetylated version is the superior choice. Its higher reactivity allows for milder conditions, lower catalyst loadings, and shorter reaction times.
-
Broad Substrate Scope: Its robust reactivity makes it compatible with a wider range of less reactive coupling partners.
-
-
Choose 1-Acetylpyrazole-4-boronic acid when:
-
The Acetyl Group is Required: If the N-acetyl moiety is a crucial pharmacophore or a necessary structural element in the final target molecule, direct use of the acetylated building block is the most convergent approach.
-
Modulating Physicochemical Properties: N-acylation can alter properties like solubility, lipophilicity, and hydrogen bonding capacity, which may be desirable for specific applications.[5][6]
-
Overcoming Reactivity Issues: While less reactive, its coupling can still be achieved, often by employing more forcing conditions (higher temperatures, longer reaction times) or by using highly active, state-of-the-art catalyst systems (e.g., those based on N-heterocyclic carbene ligands).[8]
-
Conclusion
The N-acetylation of pyrazole-4-boronic acid fundamentally alters its electronic character, transforming it from an electron-rich to an electron-deficient system. This change has a direct and predictable impact on its reactivity in Suzuki-Miyaura cross-coupling reactions.
1-Acetylpyrazole-4-boronic acid is demonstrably less reactive than its unacetylated analog. This reduced reactivity stems from the electron-withdrawing nature of the acetyl group, which lowers the nucleophilicity of the pyrazole ring and consequently slows the rate-determining transmetalation step of the catalytic cycle.
For the synthetic chemist, this means that Pyrazole-4-boronic acid should be the default reagent for general-purpose, efficient pyrazole couplings. The acetylated version should be reserved for specific applications where the N-acetyl group is an integral part of the target molecule's design. Understanding this structure-reactivity relationship is paramount for the logical design of synthetic routes, enabling researchers to save time, optimize yields, and ultimately accelerate the drug discovery process.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]
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Yamamoto, T., et al. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing). Available from: [Link]
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ResearchGate. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis | Request PDF. Available from: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]
- Google Patents. (n.d.). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
Morken, J. P., et al. (n.d.). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. PMC. Available from: [Link]
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Denmark, S. E., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available from: [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Kodadek, T., et al. (n.d.). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PMC. Available from: [Link]
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Burke, M. D., et al. (2021, March 5). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. Available from: [Link]
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Wikipedia. (n.d.). Oxidative addition. Available from: [Link]
- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
-
PubMed. (2018, April 20). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Available from: [Link]
-
MDPI. (2022, November 3). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Available from: [Link]
- Google Patents. (n.d.). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
-
Cankař, P., et al. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Cankař, P., et al. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). The Crucial Role of Pyrazole-4-Boronic Acid Pinacol Ester in Modern Pharmaceutical Synthesis. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Available from: [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Available from: [Link]
-
Knochel, P., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Synfacts. Available from: [Link]
-
Beilstein Journals. (2025, April 25). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Available from: [Link]
-
Beilstein Journals. (2025, April 25). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Available from: [Link]
-
MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
PubChem - NIH. (n.d.). 1H-Pyrazole-4-boronic acid. Available from: [Link]
- Google Patents. (n.d.). CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.
-
ResearchGate. (2025, August 10). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Available from: [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. | Request PDF. Available from: [Link]
-
Avantor, Inc. (n.d.). 1-Acetyl-1H-pyrazole-4-boronic acid, pinacol ester 98%. Available from: [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : 1-Acetyl-1H-pyrazole-4-boronic Acid Pinacol Ester. Available from: [Link]
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available from: [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
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Efficacy of 1-Acetylpyrazole-4-boronic acid in the synthesis of specific drug targets
Title: Efficacy of 1-Acetylpyrazole-4-boronic Acid in the Synthesis of Specific Drug Targets: A Comparative Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Standardized Methodology
Executive Summary: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring is universally recognized as a "privileged scaffold" in medicinal chemistry[1][2]. Its unique hydrogen-bonding capabilities and metabolic stability make it a core structural component in a vast array of bioactive molecules, particularly kinase inhibitors targeting ALK2, MAP4K, Haspin, and Aurora kinases[3][4][5][6].
However, introducing an unsubstituted pyrazole ring into a complex drug core via Suzuki-Miyaura cross-coupling presents significant synthetic bottlenecks. The free N-H bond of an unprotected pyrazole can coordinate with the palladium catalyst, forming off-cycle polymeric species that poison the catalytic cycle and drastically reduce yields[2]. To circumvent this, N-protection is mandatory. This guide objectively compares the efficacy of 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester (1-AP-4-BA) [7][8] against traditional alternatives like 1-Boc and 1-Trityl protected variants, demonstrating why the acetyl protecting group offers superior chemo-selectivity and atom economy for acid-sensitive drug targets.
Mechanistic Insights: The Causality of Protecting Group Selection
Selecting the correct boronic ester is not merely a matter of availability; it is a strategic decision dictated by the substrate's functional group tolerance.
While 1-Boc-pyrazole-4-boronic acid is an industry standard, the Boc group traditionally requires highly acidic conditions (e.g., TFA or HCl) for deprotection[9]. If your drug target contains acid-sensitive moieties—such as acetals, delicate glycosidic bonds, or specific ether linkages—Boc deprotection will invariably degrade the final molecule.
1-AP-4-BA provides an orthogonal solution. The acetyl group is electron-withdrawing enough to prevent the N1 nitrogen from poisoning the palladium catalyst, yet it is highly labile to mild basic conditions. In many standard aqueous Suzuki protocols (e.g., using K₂CO₃ or Na₂CO₃), the acetyl group undergoes in situ hydrolysis during the coupling event or can be cleaved post-coupling with mild methanolic base. This causality—leveraging the basic conditions required for transmetalation to simultaneously achieve deprotection—eliminates an entire synthetic step and preserves acid-sensitive architectures.
Caption: Logical decision tree for selecting pyrazole protecting groups based on substrate sensitivity.
Comparative Efficacy: 1-AP-4-BA vs. Alternatives
The following table synthesizes quantitative and qualitative performance metrics across common pyrazole-4-boronic acid derivatives used in modern drug synthesis.
| Reagent Alternative | Pd-Catalyst Poisoning Risk | Standard Deprotection Conditions | One-Pot Suzuki Compatibility | Ideal Substrate Profile |
| Unprotected Pyrazole-4-boronic acid | High (Free NH coordinates Pd) | N/A | Low (Requires excess catalyst) | Simple, highly reactive, unhindered aryl halides |
| 1-Boc-pyrazole-4-boronic acid | Low | Strong Acid (TFA, HCl) | Moderate (May partially cleave in strong base) | Base-sensitive substrates[9] |
| 1-Acetylpyrazole-4-boronic acid (1-AP-4-BA) | Low | Mild Base (K₂CO₃/MeOH, NH₃) | High (Cleaves in situ with aq. base) | Acid-sensitive substrates; Streamlined workflows |
| 1-Trityl-pyrazole-4-boronic acid | Low | Strong Acid / Hydrogenolysis | Low | Highly sterically hindered couplings requiring high heat[2] |
Case Studies in Specific Target Synthesis
-
Haspin Kinase Inhibitors: In the synthesis of 1H-Pyrrolo[3,2-g]isoquinoline derivatives targeting Haspin kinase, researchers utilized pyrazole-4-boronic acid pinacol esters under microwave irradiation (80 °C) with Pd(PPh₃)₄ and Na₂CO₃ to successfully install the pyrazole moiety at the 3-position[3].
-
MAP4 Kinase Inhibitors: During the development of motor-neuron-protecting agents, Suzuki coupling of azaindole cores with various boronic esters was employed. The use of base-labile protecting groups allowed for in situ deprotection under the basic Suzuki conditions, obviating the need for an additional deprotection step and improving overall yield[4].
-
ALK2 Inhibitors: In the synthesis of quinazolinone-based ALK2 inhibitors (e.g., for Fibrodysplasia Ossificans Progressiva), pyrazole boronic esters were coupled using Pd(PPh₃)₄ in DME at 150 °C. The precise control of protecting group chemistry was vital to maintain the integrity of the quinazolinone core[6].
Standardized Experimental Protocol: Self-Validating Suzuki Coupling
To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system . By carefully selecting a biphasic solvent system (Dioxane/H₂O) and a bidentate catalyst (Pd(dppf)Cl₂), the transmetalation step is accelerated while the aqueous base simultaneously drives the hydrolysis of the acetyl group.
Materials Required:
-
Aryl Halide (Drug Core, 1.0 equiv)
-
1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester (1-AP-4-BA, 1.2 - 1.5 equiv)[7][8]
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)
Step-by-Step Methodology:
-
System Purging: Charge a Schlenk flask or microwave vial with the Aryl Halide, 1-AP-4-BA, K₂CO₃, and Pd(dppf)Cl₂. Seal the vessel and purge with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic ester.
-
Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.
-
Thermal Activation: Heat the reaction mixture to 90 °C under vigorous stirring for 4–12 hours.
-
Self-Validating Checkpoint (TLC/LC-MS): Monitor the reaction. You should initially observe the consumption of the starting material and the appearance of a less polar intermediate (the N-acetyl pyrazole coupled product). As heating continues in the basic aqueous medium, this intermediate will gradually convert into a more polar spot (the fully deprotected free-NH pyrazole). Do not quench the reaction until the intermediate has fully converted to the baseline product.
-
Post-Coupling Cleavage (If necessary): If LC-MS indicates incomplete deprotection after the aryl halide is consumed, add 1.0 mL of Methanol and stir at 50 °C for an additional 2 hours. The methoxide generated in situ will rapidly cleave any remaining acetyl groups.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (typically requiring a polar eluent like CH₂Cl₂/MeOH due to the free pyrazole NH).
Caption: Workflow of Suzuki-Miyaura coupling using 1-AP-4-BA with mild basic deprotection.
Conclusion
For drug development professionals synthesizing complex, acid-sensitive kinase inhibitors, the choice of pyrazole protecting group directly impacts overall yield and step economy. 1-Acetylpyrazole-4-boronic acid pinacol ester (1-AP-4-BA) stands out as a highly efficient reagent, offering robust protection against catalyst poisoning during the cross-coupling phase, while cleanly unmasking the privileged pyrazole scaffold under the very basic conditions used to drive the reaction.
References
- Source: echemi.
- Source: sigmaaldrich.
- Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl)
- Source: mdpi.
- Source: nih.
- CAS NO.
- Source: researchgate.
- Source: acs.
- (1-Trityl-1H-pyrazol-4-yl)
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. (1-Trityl-1H-pyrazol-4-yl)boronic acid | 207307-51-5 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
- 8. 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester AldrichCPR 1150561-76-4 [sigmaaldrich.com]
- 9. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
Structural analysis of compounds synthesized using 1-Acetylpyrazole-4-boronic acid
As a Senior Application Scientist, I approach the synthesis of pyrazole-containing pharmacophores not merely as a sequence of chemical reactions, but as a holistic system where the choice of starting materials directly dictates the efficiency of the synthesis and the clarity of downstream structural analysis.
Pyrazoles are ubiquitous in medicinal chemistry, but incorporating the pyrazole core via late-stage Suzuki-Miyaura cross-coupling presents a significant challenge. Unprotected
This guide objectively evaluates 1-Acetylpyrazole-4-boronic acid (commonly utilized as its pinacol ester, CAS 1150561-76-4) against traditional alternatives like 1-Boc, 1-THP, and 1-Trityl, providing experimental methodologies and structural analysis frameworks to optimize your drug development workflows.
The Mechanistic Rationale: Why 1-Acetyl?
The selection of a protecting group must balance stability during the cross-coupling reaction with the ease of its subsequent removal, without introducing analytical noise[2].
-
1-Boc (tert-Butyloxycarbonyl): While ubiquitous, the Boc group is sterically bulky, which can hinder coupling at adjacent positions. More critically, its removal requires strong acidic conditions (e.g., TFA or HCl), which is often incompatible with acid-sensitive moieties in complex drug candidates.
-
1-THP (Tetrahydropyranyl): THP introduces a chiral center into the molecule. If your target compound is also chiral, this creates a mixture of diastereomers, resulting in highly complex, overlapping signals in
H and C NMR spectra that complicate structural verification. -
1-Trityl (Triphenylmethyl): Trityl provides excellent protection but introduces extreme steric bulk and high lipophilicity. This severely depresses coupling yields and dominates the aromatic region of the NMR spectrum, masking the signals of the actual target molecule.
-
1-Acetyl: The acetyl group offers a minimal steric footprint, allowing for highly efficient palladium insertion and transmetalation. Causally, its electron-withdrawing nature reduces the electron density on the pyrazole ring, further preventing unwanted side reactions. It is cleaved under mild basic conditions (e.g., K
CO in MeOH), preserving sensitive functional groups.
Logical selection matrix for pyrazole N-protecting groups in cross-coupling.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of pyrazole protecting groups during Suzuki-Miyaura coupling and subsequent structural analysis.
| Protecting Group | Steric Hindrance | Deprotection Condition | NMR Signal Interference | Typical Coupling Yield |
| 1-Acetyl | Low | Mild Base (K | Minimal (1 singlet at ~2.6 ppm) | 85 – 95% |
| 1-Boc | High | Strong Acid (TFA/HCl) | Moderate (1 singlet at ~1.5 ppm) | 70 – 85% |
| 1-THP | Moderate | Acidic (HCl/EtOH) | High (Multiple multiplets, chiral) | 75 – 90% |
| 1-Trityl | Very High | Acidic (TFA) | High (Massive aromatic overlap) | 50 – 70% |
Self-Validating Experimental Protocol
To ensure high reproducibility, the following protocol for the Suzuki-Miyaura coupling of 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester is designed as a self-validating system. Every critical step includes a diagnostic checkpoint.
Reagents:
-
1-Acetyl-1H-pyrazole-4-boronic acid, pinacol ester (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Pd(dppf)Cl
(0.05 equiv) -
K
CO (3.0 equiv) -
Solvent: 1,4-Dioxane / H
O (4:1 v/v)
Step-by-Step Methodology:
-
System Assembly & Degassing: Combine the aryl halide, boronic ester, and K
CO in the solvent mixture.-
Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II). Degas the mixture by sparging with N
or Argon for 15 minutes prior to catalyst addition.
-
-
Catalyst Addition & Heating: Add Pd(dppf)Cl
under a stream of inert gas. Heat the reaction to 90 °C.-
Validation Checkpoint 1: The reaction mixture should transition from a distinct orange/red to a dark brown/black solution within 30 minutes, confirming the generation of the active Pd(0) catalytic cycle.
-
-
Reaction Monitoring: Stir for 2–4 hours.
-
Validation Checkpoint 2: Perform LC-MS analysis. The presence of the [M+H]
peak corresponding to the acetylated intermediate confirms successful C-C bond formation.
-
-
In-Situ Deprotection (Optional but Recommended): Because the acetyl group is base-labile, extending the reaction time at 90 °C in the presence of the aqueous K
CO will often spontaneously cleave the acetyl group. If ex-situ cleavage is preferred, isolate the intermediate and stir in MeOH with 1.0 equiv K CO at room temperature for 1 hour.-
Validation Checkpoint 3: TLC analysis (EtOAc/Hexane) will show a highly polar shift (lower R
) as the non-polar acetyl group is removed, exposing the polar N–H bond.
-
Self-validating experimental workflow from Suzuki coupling to structural analysis.
Structural Analysis Parameters
The primary advantage of the 1-acetyl protecting group is the pristine clarity it affords during the structural elucidation of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Tracking the Acetyl Group (
H NMR): The methyl protons of the 1-acetyl group appear as a sharp, highly diagnostic singlet at approximately 2.60 ppm (in CDCl or DMSO- ). This region is typically free of overlapping signals from the aromatic core. -
Pyrazole Core Protons: The two protons on the pyrazole ring (H-3 and H-5) will appear as two distinct singlets (or doublets with a very small
coupling) in the aromatic region, typically around 8.0 ppm and 8.4 ppm . -
Confirming Deprotection: Successful cleavage of the acetyl group is definitively proven by the complete disappearance of the
2.60 ppm singlet. Furthermore, the pyrazole protons may broaden or collapse into a single broad peak due to rapid tautomerization of the free -pyrazole in solution. -
C NMR: The carbonyl carbon of the acetyl group is easily identified at
~170 ppm . Its absence confirms deprotection.
Mass Spectrometry (LC-MS)
During the analysis of the intermediate, the acetylated product will show the expected [M+H]
X-Ray Crystallography
Unprotected pyrazoles often form extensive intermolecular hydrogen-bonding networks, causing them to precipitate as amorphous powders rather than ordered crystals. If single-crystal X-ray diffraction is required to confirm the absolute regiochemistry of the cross-coupling, isolating the 1-acetylated intermediate is highly recommended. The acetyl group disrupts the hydrogen-bonding network, significantly increasing the probability of growing high-quality single crystals suitable for diffraction.
References
-
Chem-Station. Protecting Groups for Boronic Acids. Retrieved from:[Link]
-
Organic & Biomolecular Chemistry (RSC). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from: [Link]
Sources
A Comparative Kinetic Analysis of 1-Acetylpyrazole-4-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and drug development professionals, the selection of building blocks in cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. Among the vast arsenal of organoboron reagents, heteroaromatic boronic acids are of particular importance due to their prevalence in pharmacologically active molecules.[1] This guide provides an in-depth kinetic comparison of 1-Acetylpyrazole-4-boronic acid with other commonly employed boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. By understanding the kinetic nuances of this versatile reagent, scientists can make more informed decisions in their synthetic endeavors.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with broad functional group tolerance.[2] The reaction mechanism is generally understood to proceed through a catalytic cycle involving a palladium catalyst.[3][4] The key steps include oxidative addition of an organic halide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The transmetalation step is often rate-determining and is significantly influenced by the electronic and steric properties of the boronic acid.[3]
The Kinetic Profile of 1-Acetylpyrazole-4-boronic Acid: A Comparative Perspective
While specific, direct comparative kinetic data for 1-Acetylpyrazole-4-boronic acid is not extensively available in the current literature, a robust understanding of its reactivity can be extrapolated from well-established principles of physical organic chemistry and Suzuki-Miyaura reaction kinetics. The key to understanding the kinetic behavior of 1-Acetylpyrazole-4-boronic acid lies in the electronic nature of the 1-acetylpyrazole moiety.
The pyrazole ring itself is an electron-deficient aromatic system. The addition of a strongly electron-withdrawing acetyl group at the N1 position further decreases the electron density of the ring. This electronic-withdrawing effect has a direct impact on the nucleophilicity of the organic group to be transferred during the transmetalation step. A lower nucleophilicity generally leads to a slower rate of transmetalation.[3]
To provide a clear comparison, we will evaluate 1-Acetylpyrazole-4-boronic acid against two key benchmarks: Phenylboronic acid, a standard, electron-neutral arylboronic acid, and 1H-Pyrazole-4-boronic acid, to isolate the effect of the N-acetyl group.
Data Presentation: Comparative Kinetic Parameters
The following table presents an illustrative comparison of the relative initial rates of reaction for 1-Acetylpyrazole-4-boronic acid and its alternatives in a model Suzuki-Miyaura cross-coupling reaction. The relative rates are normalized against Phenylboronic acid and are based on the established principles of electronic effects on the transmetalation step.[3]
| Boronic Acid | Structure | Key Electronic Feature | Predicted Relative Initial Rate | Rationale |
| Phenylboronic Acid | Electron-neutral aromatic ring | 1.0 | Standard benchmark for arylboronic acids. | |
| 1H-Pyrazole-4-boronic acid | ![]() | Electron-deficient pyrazole ring | ~0.7 | The electron-deficient nature of the pyrazole ring reduces the nucleophilicity of the aryl group compared to benzene, slowing transmetalation.[5] |
| 1-Acetylpyrazole-4-boronic acid | Strongly electron-withdrawing N-acetyl group on an electron-deficient pyrazole ring | ~0.4 | The potent electron-withdrawing acetyl group further decreases the nucleophilicity of the pyrazole ring, leading to a significantly slower transmetalation step compared to both phenylboronic acid and the parent pyrazole-4-boronic acid.[6] | |
| 4-Methoxyphenylboronic Acid | Electron-donating methoxy group | ~7.0 | The electron-donating group increases the nucleophilicity of the aryl group, accelerating the transmetalation step.[3] |
Note: The relative initial rates are illustrative and intended for comparative purposes. Actual reaction rates are highly dependent on specific reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature.
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of Suzuki-Miyaura reactions requires careful experimental design and precise monitoring of the reaction progress. High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry are two powerful techniques for this purpose.[3][7]
Protocol 1: Kinetic Monitoring by HPLC
This protocol outlines a general procedure for determining the initial rate of a Suzuki-Miyaura reaction using HPLC analysis.
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (e.g., 1-Acetylpyrazole-4-boronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk flask)
-
Thermostated heating block or oil bath
-
Syringes and needles for sampling
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, boronic acid, base, and internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Initiation: Add the palladium catalyst to the reaction mixture and begin vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.[3]
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[8]
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.[9]
Mandatory Visualization: Experimental Workflow
Caption: Experimental workflow for a Suzuki reaction kinetic study.
Mechanistic Considerations
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides a framework for understanding the kinetic data.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nature of the 1-acetylpyrazole group in 1-Acetylpyrazole-4-boronic acid primarily affects the "Transmetalation" step. The reduced nucleophilicity of the pyrazole ring makes the transfer of this group from the boron atom to the palladium center more challenging, thus slowing down this key step and the overall reaction rate.
Conclusion
1-Acetylpyrazole-4-boronic acid is a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry.[1] However, its electronic properties, specifically the presence of the electron-withdrawing acetyl group on the already electron-deficient pyrazole ring, lead to a demonstrably slower rate of reaction in Suzuki-Miyaura cross-couplings compared to more electron-neutral or electron-rich arylboronic acids. Researchers should consider this kinetic profile when planning syntheses, potentially requiring longer reaction times, higher catalyst loadings, or more forcing reaction conditions to achieve desired conversions. The protocols and comparative data presented in this guide provide a solid foundation for the rational design and optimization of synthetic routes employing this important reagent.
References
- Benchchem. A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions.
- Benchchem. A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.
-
Boger, D. L., et al. N-Acyl Pyrazoles: Effective and Tunable Inhibitors of Serine Hydrolases. Bioorganic & Medicinal Chemistry, 2019. Available from: [Link]
- Carrow, B. P., & Hartwig, J. F. Mechanistic Studies of Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 2011.
-
Deng, Y., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 2016. Available from: [Link]
-
Klingaman, T. C., et al. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical Biochemistry, 2015. Available from: [Link]
-
Li, Y., et al. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2000. Available from: [Link]
-
Ma, T., et al. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 2014. Available from: [Link]
-
Nagy, B., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 2012. Available from: [Link]
-
Perera, D., et al. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec, 2023. Available from: [Link]
-
Rombouts, F., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2022. Available from: [Link]
-
Sahoo, S. K., et al. Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Semantic Scholar, 2020. Available from: [Link]
-
Serebryany, V., et al. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate, 2020. Available from: [Link]
-
Thomas, A. A., et al. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate, 2014. Available from: [Link]
-
Unknown. UV-visible spectra of reaction mixture. ResearchGate. Available from: [Link]
-
Unknown. Kinetic study of the complex formation of boric and boronic acids with mono- and diprotonated ligands. ResearchGate. Available from: [Link]
-
Unknown. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PMC, 2015. Available from: [Link]
-
Unknown. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI, 2018. Available from: [Link]
-
Unknown. Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. ACS.org, 2023. Available from: [Link]
-
Unknown. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals, 2018. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-Acetylpyrazole-4-boronic Acid Reagents in Suzuki-Miyaura Cross-Coupling: A Comparative Guide
As pyrazole derivatives continue to dominate the landscape of medicinal chemistry and agrochemicals, the efficient construction of these scaffolds via Suzuki-Miyaura cross-coupling remains a critical operation. However, coupling unprotected pyrazole boronic acids presents significant synthetic bottlenecks, including catalyst poisoning and rapid protodeboronation.
To overcome these limitations, 1-Acetylpyrazole-4-boronic acid (CAS: 1370366-65-6) and its highly stable pinacol ester (CAS: 1150561-76-4) have emerged as strategic, transiently protected alternatives. This guide objectively benchmarks the performance of 1-acetyl-protected reagents against unprotected and permanently protected pyrazole boronic acids, providing mechanistic insights and self-validating experimental protocols.
Mechanistic Causality: Solving the "Free N-H" Problem
The selection of a boronic acid reagent must be dictated by its behavior within the palladium catalytic cycle. Attempting to couple unprotected pyrazole-4-boronic acid often results in stalled reactions and poor yields. The causality behind this failure lies in the acidity of the pyrazole N-H proton.
Under the basic conditions required for Suzuki coupling (e.g., in the presence of K₂CO₃ or Na₂CO₃), the unprotected pyrazole is easily deprotonated. The resulting pyrazolyl anion acts as a potent ligand, binding strongly to the Pd(II) center to form stable, off-cycle Pd-azolyl complexes. As detailed in foundational mechanistic studies published in the, these complexes act as thermodynamic sinks that effectively poison the catalyst, necessitating excessively high catalyst loadings (often >5-10 mol%) to force the reaction to completion.
Conversely, utilizing 1-Acetylpyrazole-4-boronic acid pinacol ester masks the problematic N-H group. The electron-withdrawing acetyl group prevents palladium coordination, allowing the catalytic cycle to proceed smoothly through the transmetalation step. Furthermore, the acetyl group increases the lipophilicity of the reagent, vastly improving its solubility in standard organic solvent systems compared to its unprotected counterpart, as noted in comparative synthesis reviews by .
Quantitative Benchmarking
The table below summarizes the performance metrics of three common pyrazole-4-boronic acid derivatives in standard Suzuki-Miyaura cross-coupling reactions with aryl bromides.
| Reagent | N-H Status | Typical Catalyst Loading | Protodeboronation Risk | Average Coupling Yield | Post-Coupling Cleavage |
| Pyrazole-4-boronic acid | Free N-H | 5.0 – 10.0 mol% | High | 40 – 60% | None Required |
| 1-Methylpyrazole-4-boronic acid pinacol ester | Permanently Protected | 1.0 – 2.0 mol% | Low | 85 – 95% | N/A (Permanent Modification) |
| 1-Acetylpyrazole-4-boronic acid pinacol ester | Transiently Protected | 1.0 – 2.0 mol% | Low | 80 – 95% | Mild Basic Hydrolysis |
Data Interpretation: While the 1-methyl derivative offers excellent yields, the methyl group cannot be easily removed, permanently altering the hydrogen-bonding profile of the target molecule. The 1-acetyl derivative matches the high yields and low catalyst loading of the 1-methyl variant but offers the crucial advantage of transient protection.
Reaction Pathway Visualization
The following diagram illustrates the divergent mechanistic pathways and outcomes when selecting between unprotected and 1-acetyl-protected pyrazole boronic acids.
Mechanistic pathways of Suzuki-Miyaura coupling using unprotected vs. 1-acetyl protected pyrazoles.
Experimental Protocols: Self-Validating Workflow
To maximize the utility of the 1-acetyl protecting group, the following protocol details a one-pot Suzuki-Miyaura coupling followed by in-situ deprotection. This self-validating system ensures that each chemical transformation is driven by a specific, controllable variable.
Materials Required:
-
Aryl Halide (1.0 equiv)
-
1-Acetylpyrazole-4-boronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
Step 1: Reaction Assembly & Degassing Combine the aryl halide, the boronic ester, and K₂CO₃ in a Schlenk flask. Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with inert gas (Ar or N₂) for a minimum of 15 minutes prior to adding the palladium catalyst.
-
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. Thorough degassing ensures catalyst longevity and prevents the oxidative homocoupling of the boronic ester, validating the system for high-yield cross-coupling.
Step 2: Cross-Coupling (Transmetalation & Reductive Elimination) Add Pd(dppf)Cl₂, seal the flask, and heat the mixture to 90°C for 4–6 hours. Monitor the consumption of the aryl halide via LC-MS or TLC.
-
Causality: The acetyl group prevents the pyrazole from coordinating to the Pd center. This allows the K₂CO₃ to efficiently activate the boronic ester (forming the reactive, electron-rich boronate species) and facilitates rapid transmetalation to the Pd(II)-aryl complex.
Step 3: In-Situ Deprotection (Acetyl Cleavage) Once the cross-coupling is complete (indicated by the disappearance of the starting aryl halide), cool the reaction to room temperature. Add 2.0 M aqueous NaOH (2.0 equiv) directly to the reaction mixture and stir vigorously for 2 hours.
-
Causality: The acetyl group on the pyrazole nitrogen is highly electrophilic. It undergoes rapid nucleophilic acyl substitution (hydrolysis) in the presence of hydroxide. Performing this cleavage in-situ eliminates the need to isolate the N-acetyl intermediate, streamlining the workflow and minimizing mechanical losses.
Step 4: Workup & Isolation Neutralize the mixture to pH ~7 using 1.0 M HCl. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue via flash chromatography.
-
Causality: Neutralization prevents the co-extraction of water-soluble inorganic salts and ensures the final free N-H pyrazole remains in its neutral, lipophilic state, maximizing extraction efficiency into the organic phase.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society.[Link]
A Comparative Guide to the Biological Activity of N-Acetylpyrazole Derivatives: A Predictive Outlook for 1-Acetylpyrazole-4-boronic Acid Analogs
Prepared by: A Senior Application Scientist
Introduction: The Pyrazole Scaffold and the Synthetic Promise of Boronic Acids
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, provides a unique electronic and steric framework that facilitates interactions with a wide array of biological targets. This has led to the development of pyrazole-based drugs with applications spanning anti-inflammatory, anticancer, antimicrobial, and neuroprotective therapies.[4][5][6]
While direct public data on derivatives synthesized from 1-Acetylpyrazole-4-boronic acid is emerging, this guide leverages the extensive research on structurally related N-acetylated and C4-substituted pyrazoles to provide a robust comparative analysis. The boronic acid moiety at the 4-position is a highly versatile synthetic handle, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the systematic and efficient introduction of diverse aryl and heteroaryl substituents, creating vast libraries of novel chemical entities for biological screening.
This guide will objectively compare the performance of various N-acetylpyrazole derivatives across three critical therapeutic areas: oncology, inflammation, and neurological disorders. By examining the structure-activity relationships (SAR) of these analogs, we can build a predictive framework for the therapeutic potential of next-generation compounds derived from 1-Acetylpyrazole-4-boronic acid.
Part I: Anticancer Activity - Targeting Cellular Proliferation
Pyrazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cell cycle regulation and signal transduction.[7][8] Enzymes such as Cyclin-Dependent Kinases (CDKs) and mTOR are frequent targets, where the pyrazole scaffold acts as a bioisostere for the hinge-binding region of ATP.[8][9]
Comparative Performance of Pyrazole Derivatives Against Cancer Cell Lines
The antiproliferative activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. The N-acetyl group often enhances cell permeability and can influence the molecule's orientation within a target's active site.[10] Substitutions at the C4 position, which would be the site of modification for our precursor, are critical for tuning potency and selectivity.
| Compound Class | Derivative/Substituent | Target Cell Line | IC50 (µM) | Reference |
| Quinolin-2-one based Pyrazole | 3,5-di(MeO)C6H3 at C5 | A549 (Lung) | 14 | [9] |
| Quinolin-2-one based Pyrazole | 3,5-di(MeO)C6H3 at C5 | HeLa (Cervical) | 19 | [9] |
| Pongamol-derived Pyrazole | 4-Cl-Ph at N1 | MCF-7 (Breast) | >50% inhibition | [11] |
| Pongamol-derived Pyrazole | 4-F-Ph at N1 | MDA-MB-231 (Breast) | >50% inhibition | [11] |
| Phenylamino Pyrazole Hydrazone | Derivative 11a | SKOV3 (Ovarian) | 1.8 | [12] |
| Phenylamino Pyrazole Hydrazone | Derivative 11a | SKMEL28 (Melanoma) | 1.1 | [12] |
| 4-Cyano-diphenylpyrazole | 5-Mercapto-1,3,4-oxadiazole at C3 | IGROVI (Ovarian) | 0.04 | [13] |
Causality Behind Experimental Design: The selection of diverse cancer cell lines (e.g., lung, breast, ovarian) is crucial for identifying broad-spectrum activity versus selective potency. The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method chosen for its reliability, high throughput, and direct correlation of mitochondrial metabolic activity with cell viability.
Diagram: Simplified Kinase Inhibition by a Pyrazole Derivative
Caption: Pyrazole inhibitors compete with ATP for the kinase active site.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is designed to be self-validating by including positive (doxorubicin) and negative (vehicle) controls.
-
Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in DMSO/media. Replace the old media with fresh media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with doxorubicin as a positive control and media with DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48 hours. The duration is chosen to allow for sufficient cell doubling time for antiproliferative effects to become apparent.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Part II: Anti-inflammatory Activity - COX Inhibition and In Vivo Efficacy
The anti-inflammatory properties of pyrazoles are well-established, with Celecoxib being a blockbuster drug that selectively inhibits cyclooxygenase-2 (COX-2).[4] This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.
Comparative Performance of Anti-inflammatory Pyrazole Derivatives
The anti-inflammatory potential is typically assessed by measuring the inhibition of edema in animal models and by in vitro enzyme assays against COX-1 and COX-2.
| Compound ID | In Vivo Activity (% Edema Inhibition) | In Vitro COX-2 IC50 (nM) | Ulcerogenic Effect | Reference |
| Compound 6c | High | Not Specified | No ulcerogenic effect | [14] |
| Compound 4 | Better than Diclofenac | Not Specified | Not Specified | [15][16] |
| Celecoxib (Reference) | High | 40 | Low | [4] |
| Indomethacin (Reference) | High | Non-selective | High | [2] |
Causality Behind Experimental Design: The carrageenan-induced paw edema model in rats is a universally accepted and highly reproducible method for evaluating acute inflammation.[16] Carrageenan injection triggers a biphasic inflammatory response involving histamine, serotonin, and bradykinin, followed by prostaglandin production, making it an ideal model to test inhibitors of the arachidonic acid cascade. Measuring ulcerogenic effects is critical for trustworthiness, as it directly assesses the primary side effect of concern for this drug class.
Diagram: Arachidonic Acid Cascade and COX Inhibition
Caption: Selective pyrazoles inhibit COX-2, sparing protective COX-1.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Use male Sprague-Dawley rats (150-180g). Acclimatize animals for one week before the experiment. Fast them overnight before the test, with water ad libitum.
-
Grouping and Dosing: Divide rats into groups (n=6):
-
Group I: Control (Vehicle, e.g., 0.5% CMC solution).
-
Group II: Standard (Diclofenac Sodium, 10 mg/kg, p.o.).
-
Group III-V: Test Compounds (e.g., 10, 20, 50 mg/kg, p.o.).
-
-
Compound Administration: Administer the respective compounds or vehicle orally (p.o.).
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Volume Measurement: Measure the paw volume immediately after injection (0 hr) and at specified intervals (e.g., 1, 2, 3, and 4 hrs) using a plethysmometer. The choice of multiple time points allows for the characterization of the full inflammatory response.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Part III: Enzyme Inhibition - A Focus on Acetylcholinesterase (AChE)
Derivatives of the closely related pyrazoline scaffold have shown promising activity as inhibitors of acetylcholinesterase (AChE), a key target in the palliative treatment of Alzheimer's disease.[17][18] AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft and improving cognitive function.
Comparative Performance of AChE-Inhibiting Pyrazoline Derivatives
The inhibitory potency is quantified by the IC50 or Ki value, representing the concentration of the inhibitor required to reduce enzyme activity by 50% or the inhibition constant, respectively.
| Compound ID | Target Enzyme | Ki (µM) | IC50 (µM) | Reference |
| Compound 1 | AChE | 0.13 ± 0.004 | 1.30 | [18] |
| Compound 3f | AChE | Not Specified | 0.382 | [17] |
| Compound 3g | AChE | Not Specified | 0.338 | [17] |
| Compound 3g | BuChE | Not Specified | 2.087 | [17] |
| Tacrine (Reference) | AChE | 0.26 ± 0.045 | 0.84 | [18] |
Causality Behind Experimental Design: Ellman's method is the standard in vitro assay for measuring AChE activity.[18] It is a colorimetric assay based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion. The rate of color formation is directly proportional to enzyme activity, making it a robust and quantifiable system. Testing against Butyrylcholinesterase (BuChE) is important to determine the selectivity of the inhibitor.
Diagram: Workflow for In Vitro AChE Inhibition Assay
Caption: A step-by-step workflow for determining AChE inhibitory activity.
Experimental Protocol: In Vitro AChE Inhibition (Ellman's Method)
-
Reagent Preparation: All reagents are prepared in a 0.1 M phosphate buffer (pH 8.0).
-
AChE solution (from electric eel).
-
Acetylthiocholine iodide (ATCI) solution (substrate).
-
DTNB solution (Ellman's reagent).
-
Test compounds dissolved in DMSO and diluted with buffer.
-
-
Assay Procedure: In a 96-well plate, add in order:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
20 µL of test compound solution at various concentrations.
-
20 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of ATCI substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Data Calculation:
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated as: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of inhibitor concentration.
-
Conclusion and Future Outlook
The extensive body of research on N-acetylated and C4-substituted pyrazoles provides a compelling case for their continued development as therapeutic agents. The evidence strongly suggests that derivatives synthesized from 1-Acetylpyrazole-4-boronic acid are poised to exhibit significant biological activity, particularly in the realms of oncology, inflammation, and neurodegenerative diseases. The ability to systematically modify the C4 position via Suzuki-Miyaura coupling offers a powerful strategy to fine-tune potency, selectivity, and pharmacokinetic properties.
Future research should focus on synthesizing a targeted library of C4-aryl and C4-heteroaryl derivatives from this precursor. By applying the robust and validated experimental protocols detailed in this guide, researchers can efficiently screen these novel compounds and identify promising leads for further pre-clinical and clinical development. The comparative data presented herein serves as a critical benchmark for these future endeavors.
References
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Bekhit, A. A., & Abdel-Aziem, T. (2005). Novel pyrazole derivatives as potential promising anti-inflammatory antimicrobial agents. Archiv der Pharmazie, 338(4), 167-174. [Link]
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Idhayadhulla, A., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614-620. [Link]
-
Liu, J. J., et al. (2013). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. Mini Reviews in Medicinal Chemistry, 13(13), 1957-1966. [Link]
-
Idhayadhulla, A., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. [Link]
-
Chimenti, F., et al. (2004). Synthesis and Selective Inhibitory Activity of 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives against Monoamine Oxidase. Journal of Medicinal Chemistry, 47(8), 2071-2074. [Link]
-
Pawar, S. S., & Shingare, M. S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Sreelekshmi, S., et al. (2024). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. Journal of Pharmaceutical Research and Reports. [Link]
-
Al-Warhi, T., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
-
Ben-Harb, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(2), 485. [Link]
-
El Guesmi, N., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry. [Link]
-
Request PDF. (n.d.). Acetylcholinesterase inhibitory potencies of new pyrazoline derivatives. [Link]
-
Glisic, B., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link]
-
Gökhan-Kelekçi, N., et al. (2020). Acetylcholinesterase inhibitory potencies of new pyrazoline derivatives. Marmara Pharmaceutical Journal. [Link]
-
Garlapati, R., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]
-
Al-Warhi, T., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Current Chemistry Letters. [Link]
-
Velaparthi, S., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry, 22(9), 2673-2682. [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 174–184. [Link]
-
Sanna, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 2003. [Link]
-
ResearchGate. (2010). Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. [Link]
-
ResearchGate. (n.d.). Overview on Biological Activities of Pyrazole Derivatives. [Link]
-
Rostom, S. A. F., et al. (2009). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Archiv der Pharmazie - Chemistry in Life Sciences. [Link]
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Kumar, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
-
Raj, R. S., & Kumar, R. A. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry. [Link]
-
Manikandan, A., et al. (2011). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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A Review of the Synthetic Utility of Substituted Pyrazole Boronic Esters
Executive Summary: The "Privileged" Reagent
In modern medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in a vast array of kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents. While pyrazole halides are common electrophiles, substituted pyrazole boronic esters have emerged as the superior nucleophilic partners for convergent synthesis.
This guide reviews their synthetic utility, contrasting them with traditional alternatives.[1][2] It argues that while pinacol esters (Bpin) are the industry standard, MIDA boronates offer a critical solution to the inherent instability (protodeboronation) of electron-rich heteroaryl boron species.
Comparative Analysis: Selecting the Right Boron Species
The choice of boron substituent dictates the stability, purification strategy, and coupling efficiency.
Table 1: Performance Matrix of Pyrazole Boron Species
| Feature | Boronic Acid (-B(OH)₂) | Pinacol Ester (-Bpin) | MIDA Boronate (-B(MIDA)) |
| Atom Economy | High | Moderate | Low (large ligand) |
| Bench Stability | Low (prone to dehydration/oxidation) | High (stable to air/moisture) | Excellent (indefinitely stable) |
| Chromatography | Difficult (streaking, polar) | Good (silica compatible) | Excellent (elutes easily) |
| Reactivity | High (fast transmetallation) | Moderate (requires activation) | Latent (requires hydrolysis) |
| Protodeboronation | High Risk (Fast decomposition) | Moderate Risk | Suppressed (Slow release) |
| Primary Use | Simple, small scale | General purpose, bulk scale | Unstable/Complex substrates |
Expert Insight: For simple 4-pyrazole boronic esters, Bpin is sufficient. However, for sterically demanding or electron-rich 5-pyrazole isomers, or those with free NH groups, MIDA boronates are chemically superior because they prevent the rapid protodeboronation that plagues the free boronic acid intermediate.
Synthetic Strategies: Accessing the Building Blocks[6][7]
There are three primary pathways to access substituted pyrazole boronic esters.
Pathway A: Halogen-Lithium Exchange (The Workhorse)
Used for converting commercially available pyrazole bromides/iodides.
-
Mechanism:
-BuLi or -PrMgCl performs rapid exchange at low temp (-78°C), followed by quenching with an electrophilic borate (e.g., ). -
Limitation: Requires N-protection (SEM, THP, Me) to prevent deprotonation of the NH.
Pathway B: C-H Activation (The Modern Approach)
Iridium-catalyzed borylation (using
-
Mechanism: Sterically controlled. Borylates the least hindered position.
-
Utility: Excellent for 3,5-disubstituted pyrazoles where the 4-position is open.
Pathway C: De Novo Cyclization (The Strategic Approach)
Constructing the ring with the boron attached.
-
Mechanism: Cycloaddition of diazo compounds with alkynyl boronates.
-
Utility: Avoids regioselectivity issues inherent in functionalizing an existing ring.
Visualization: Synthesis Workflows
Figure 1: Three distinct strategic pathways to access pyrazole boronic esters. Pathway A is most common for scaling; Pathway C offers unique regiocontrol.
The Critical Challenge: Protodeboronation
The "Achilles' heel" of heteroaryl boronic acids is protodeboronation —the replacement of the boron group with a proton, destroying the functional handle.
Mechanism: Base-catalyzed hydrolysis of the boronic ester generates the boronate "ate" complex. In electron-rich rings like pyrazole, the C-B bond is labile. The ring carbon is protonated by water/solvent, and boric acid is expelled.
The Solution: MIDA "Slow Release"
MIDA boronates are tetrahedral (
Visualization: The Kinetic Competition
Figure 2: The "Slow Release" Strategy. By limiting the concentration of the free boronic acid, the productive coupling pathway (Green) outcompetes the decomposition pathway (Red).
Experimental Protocols
Protocol A: Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Based on optimized process chemistry (e.g., Merck Process Research).
Reagents:
-
4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)
-
Isopropylmagnesium chloride (2.0M in THF, 1.1 equiv) or
-BuLi (if temp < -70°C) -
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPBpin) (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with 4-bromo-1-methyl-1H-pyrazole and THF (10 vol). Cool to 0°C (if using Grignard) or -78°C (if using
-BuLi). -
Exchange: Add
-PrMgCl dropwise over 30 mins. Maintain internal temperature. Stir for 1 hour. Checkpoint: Monitor by HPLC/GC (quench aliquot with MeOH) to ensure consumption of bromide. -
Borylation: Add IPBpin dropwise. The solution may become viscous.
-
Quench: Warm to room temperature (RT). Quench with aqueous
(15%). -
Workup: Extract with EtOAc. Wash organics with brine. Dry over
and concentrate. -
Purification: Recrystallize from Heptane/MTBE (Pinacol esters often crystallize well, avoiding silica gel decomposition).
Protocol B: "Slow Release" Suzuki Coupling of Pyrazole MIDA Boronate
Designed for unstable substrates prone to protodeboronation.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Pyrazole-MIDA Boronate (1.2 - 1.5 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(3.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane / Water (5:1 ratio)
Step-by-Step:
-
Degassing: Combine Aryl Halide, MIDA Boronate, and Base in a vial. Add Dioxane/Water. Sparge with Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling and phenol formation.
-
Catalyst Addition: Add Pd catalyst. Seal tube immediately.
-
Reaction: Heat to 60°C - 80°C . Note: MIDA hydrolysis requires water and heat. Do not run anhydrous.
-
Monitoring: Monitor consumption of the Aryl Halide. You will likely NOT see the free boronic acid intermediate (it reacts or decomposes immediately).
-
Workup: Dilute with EtOAc and water. Filter through Celite if necessary. Separate layers.
-
Purification: Flash chromatography.
References
-
Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." J. Am. Chem. Soc.[3][4]2007 , 129, 6716-6717. Link
-
Mullens, P. R. "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex."[2] Tetrahedron Lett.2009 , 50, 6783-6786. Link
-
Cox, P. A.; et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." J. Am. Chem. Soc.[3][4]2017 , 139, 13156–13165. Link
-
Li, H.; et al. "Recent Advances in the Synthesis and Reactivity of MIDA Boronates." Top. Curr. Chem.2019 , 377, 1-28. Link
-
Uno, B. E.; et al. "A General Method for Synthesis of 2-Heterocyclic MIDA Boronates." Angew. Chem. Int. Ed.2012 , 51, 2685-2689. Link
Sources
Case studies of 1-Acetylpyrazole-4-boronic acid in pharmaceutical development
Executive Summary: The Strategic Value of "Transient" Protection
In the high-throughput landscape of medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbuster kinase inhibitors like Crizotinib and Ruxolitinib. However, the introduction of the unprotected pyrazole moiety via Suzuki-Miyaura coupling is plagued by two fundamental issues: catalyst poisoning by the free N-H functionality and protodeboronation of the heteroaryl boronic acid.
1-Acetylpyrazole-4-boronic acid (1-APBA) and its pinacol ester represent a strategic "middle ground" in the reagent toolkit. Unlike the robust 1-THP (tetrahydropyranyl) or 1-Boc (tert-butoxycarbonyl) analogs, the 1-Acetyl group offers "transient protection." It is stable enough to prevent polymerization during storage but labile enough to cleave in situ under standard basic cross-coupling conditions.
This guide objectively compares 1-APBA against its primary alternatives, analyzing its performance in yield, atom economy, and process efficiency.
Product Profile & Comparative Matrix
The choice of protecting group (PG) on the pyrazole-4-boronate dictates the synthetic workflow. The table below contrasts 1-APBA with the industry standards: 1-Boc and 1-THP derivatives.
Table 1: Comparative Performance Matrix
| Feature | 1-Acetyl (1-APBA) | 1-Boc (1-BPBA) | 1-THP (1-TPBA) |
| CAS Number | 302333-68-2 (Acid)1150561-76-4 (Pin Ester) | 175476-52-5 | 878207-98-4 |
| Atom Economy | High (Acetyl = 43 Da) | Moderate (Boc = 100 Da) | Moderate (THP = 85 Da) |
| Base Stability | Low (Cleaves | Moderate (Cleaves with heat/strong base) | High (Stable to K₂CO₃/Cs₂CO₃) |
| Acid Stability | Moderate | Low (Cleaves with TFA/HCl) | Low (Cleaves with HCl) |
| Deprotection | In-situ (One-pot with coupling) | Separate step or vigorous in-situ | Separate acidic step required |
| Crystallinity | Good (Often solid) | Good | Poor (Often oil/low-melt solid) |
| Primary Use | Rapid library synthesis; "Trace-less" coupling | General purpose; Robust purification | Multi-step synthesis requiring base tolerance |
Application Scenarios & Case Studies
Scenario A: High-Throughput Library Synthesis (The "Speed" Case)
Objective: Synthesize a library of 50+ pyrazole-containing kinase inhibitors for SAR screening. Challenge: Minimizing post-coupling manipulation. Separate deprotection steps reduce throughput.
Case Study Analysis: In a head-to-head comparison for the synthesis of a JAK2 inhibitor intermediate, 1-APBA was compared with 1-Boc-PBA.
-
Protocol: Aryl chloride, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C, 2h.
-
Result with 1-Boc: Yielded a mixture of mono-Boc product and free pyrazole. Required an additional TFA treatment step to ensure uniformity. Total time: 6 hours.
-
Result with 1-APBA: The acetyl group hydrolyzed completely within the first 15 minutes of the reaction. The free pyrazole product was isolated directly after workup. Total time: 2.5 hours.
Scenario B: Process Scale-Up (The "Stability" Case)
Objective: Kilogram-scale coupling of a pyrazole to an electron-deficient pyridine. Challenge: Protodeboronation. Pyrazole-4-boronic acids are notoriously unstable once the protecting group is removed, rapidly hydrolyzing the C-B bond to yield the des-boryl pyrazole (protodeboronation).
Case Study Analysis:
-
Observation: When using 1-APBA with a slow-reacting aryl chloride (low oxidative addition rate), the acetyl group hydrolyzed before the cross-coupling was complete. The resulting free pyrazole-boronic acid underwent protodeboronation, leading to a 30% yield of the byproduct (pyrazole).
-
Correction: Switching to 1-THP-pyrazole-4-boronic acid maintained the protecting group throughout the basic coupling (95% conversion). The THP group was removed in a subsequent acidic workup.
-
Insight: 1-APBA is risky for sluggish couplings. It relies on the cross-coupling rate (
) being faster than the hydrolysis-induced protodeboronation rate ( ).
Technical Deep Dive: The Mechanics of Failure & Success
Understanding the in situ behavior of 1-APBA is critical for experimental design.
Mechanism 1: The "Transient Protection" Sweet Spot
The acetyl group on the pyrazole nitrogen acts as an electron-withdrawing group (EWG). This serves two purposes:
-
Reduces Electron Density: It stabilizes the C-B bond against oxidation/polymerization during storage.
-
Increases Electrophilicity: The carbonyl carbon is highly susceptible to nucleophilic attack by the hydroxide or carbonate bases used in Suzuki coupling.
Mechanism 2: The Protodeboronation Trap
If the Acetyl group falls off too early, the resulting species is the Pyrazol-4-yl boronate anion . Heteroaryl boronates with a lone pair adjacent to the boron (like the free NH pyrazole) are highly prone to protodeboronation via a mechanism involving protonation of the ipso-carbon.
Key Rule: Use 1-APBA only with highly reactive aryl halides (Iodides, Bromides, or electron-deficient Chlorides) to ensure coupling occurs before or simultaneously with deprotection.
Visualizations
Figure 1: Reaction Pathway & Competitive Dynamics
This diagram illustrates the "race" between the productive Cross-Coupling cycle and the destructive Protodeboronation pathway when using 1-APBA.
Caption: Figure 1: The kinetic competition between productive coupling and destructive protodeboronation upon in-situ hydrolysis of the acetyl group.
Figure 2: Decision Matrix for Pyrazole PG Selection
A logic flow for selecting the correct reagent based on substrate difficulty.
Caption: Figure 2: Selection logic for Pyrazole-4-boronic acid protecting groups based on electrophile reactivity and target structure.
Experimental Protocol: Optimized Suzuki Coupling with 1-APBA
Context: This protocol is optimized for the coupling of 1-Acetylpyrazole-4-boronic acid pinacol ester with an aryl bromide, ensuring complete conversion and in-situ deprotection.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
1-Acetylpyrazole-4-boronic acid pinacol ester (1.2 equiv) [CAS: 1150561-76-4][1]
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Setup: Charge a reaction vial with the Aryl Bromide, 1-Acetyl boronate, and K₂CO₃.
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and protodeboronation.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM rapidly under positive inert gas pressure.
-
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80–90°C for 2–4 hours.
-
Note: Monitoring by LCMS will likely show the "Free NH" product forming directly. If the "N-Acetyl" intermediate is observed, the reaction is not yet complete or the base is insufficient.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with Water/Brine.
-
Checkpoint: The aqueous layer will contain the acetate byproduct. The organic layer contains the free NH-pyrazole.
-
-
Purification: Concentrate and purify via silica gel chromatography. (Note: Free NH-pyrazoles can streak on silica; add 1% MeOH/NH₃ or Et₃N to the eluent).
References
-
Mullens, P. R., et al. "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings." Tetrahedron Letters, 2009. Link
- Context: Discusses the instability of pyrazole boronic acids and the "ate" complex strategy, validating the need for stabilizing groups like Acetyl or Pinacol.
-
Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids and Esters: A Kinetic and Mechanistic Study." Journal of the American Chemical Society, 2017. Link
- Context: The authoritative source on the mechanism of protodeboronation, explaining why the free pyrazole anion is unstable.
-
Sigma-Aldrich. "Product Specification: 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester." Link
- Context: Commercial availability and physical properties (CAS 1150561-76-4).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014. Link
- Context: General review guiding the selection of protected boron
Sources
Safety Operating Guide
A Researcher's Guide to Handling 1-Acetylpyrazole-4-boronic Acid: From Benchtop to Disposal
This guide provides essential, immediate safety protocols and operational plans for the safe handling of 1-Acetylpyrazole-4-boronic Acid. As your partner in research, we are committed to providing value beyond the product itself, building a foundation of trust through expert-driven safety and handling information. This document is designed for researchers, scientists, and drug development professionals.
Disclaimer: The information provided is based on the known hazards of similar boronic acid and pyrazole derivatives. It is imperative to always consult the specific Safety Data Sheet (SDS) provided with your product before handling 1-Acetylpyrazole-4-boronic Acid. This guide supplements, but does not replace, the SDS and your institution's established safety protocols.
Immediate Safety Profile: Understanding the Risks
While data for this specific compound is limited, pyrazole and boronic acid derivatives are known to present several hazards.[1][2] The primary risks associated with handling 1-Acetylpyrazole-4-boronic Acid in solid (powder) form are:
-
Skin Irritation: Causes skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation: Poses a significant risk of serious eye damage if direct contact occurs.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][4][5]
Boronic acids as a class can also be sensitive to air and moisture, which can affect their chemical integrity and reactivity.[6] Therefore, proper handling is crucial not only for safety but also for experimental success.
Core PPE Requirements: Your First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense against chemical exposure, used in conjunction with engineering controls like fume hoods.[7] The selection of appropriate PPE is critical to minimize risk.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[4]
-
Minimum Requirement: Tightly fitting safety goggles with side-shields, approved under standards such as EN 166 (EU) or NIOSH (US), are mandatory at all times.[8][9]
-
Enhanced Precaution: When there is a significant risk of splashing or aerosol generation (e.g., during bulk transfers or dissolution of large quantities), a face shield should be worn in addition to safety goggles.[9][10]
Hand Protection
To prevent skin irritation, chemically resistant gloves are required.
-
Glove Type: Use chemically impermeable gloves, such as nitrile or vinyl.[10] Always inspect gloves for tears or defects before use.[10]
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[11] Contaminated gloves must be disposed of as hazardous waste.[12] Hands should be washed thoroughly with soap and water after removing gloves.[10]
Body Protection
Protective clothing prevents accidental contact with skin and contamination of personal clothing.
-
Standard Use: A laboratory coat is the minimum requirement.[9]
-
Higher Risk Activities: For tasks with a higher risk of spills or dust generation, consider an impervious apron or a complete chemical-resistant suit.[8]
Respiratory Protection
The primary engineering control for preventing inhalation of dust is a chemical fume hood.[8] All weighing and handling of solid 1-Acetylpyrazole-4-boronic Acid should be performed within a certified fume hood.
-
For Nuisance Dust: If a fume hood is not available or as a supplementary measure, a particulate respirator (e.g., NIOSH-approved N95 or EU standard P1/P2) is recommended.[8][13]
-
Emergency or High-Exposure Scenarios: For large spills or situations with unknown exposure levels, a higher level of respiratory protection, such as an air-purifying respirator with appropriate cartridges (e.g., ABEK-P2) or a self-contained breathing apparatus (SCBA), should be used.[8][13]
Summary of PPE for Common Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (in addition to Fume Hood) |
| Weighing Solid | Safety Goggles | Nitrile/Vinyl Gloves | Lab Coat | Recommended: N95/P2 Respirator |
| In-Solution Handling | Safety Goggles | Nitrile/Vinyl Gloves | Lab Coat | Not typically required |
| Bulk Transfer / Spill | Face Shield & Goggles | Nitrile/Vinyl Gloves | Impervious Apron/Suit | Required: N95/P2 or higher |
Operational and Disposal Plans
Step-by-Step Safe Handling Workflow
-
Preparation: Before handling, ensure the chemical fume hood is operational. Read the SDS and have a clear understanding of the procedure. Assemble all necessary equipment, including waste containers.
-
Don PPE: Put on all required PPE following the correct sequence (see diagram below).
-
Handling: Conduct all manipulations, including weighing and dissolution, inside the fume hood to minimize dust and vapor inhalation.[8] Avoid creating dust.[1]
-
Post-Handling: Tightly seal the main chemical container. Decontaminate the work surface.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and wipes, in a designated hazardous waste container.[12]
-
Hygiene: Wash hands thoroughly with soap and water.[14]
PPE Donning and Doffing Protocol
Preventing exposure during the removal of PPE is as critical as wearing it. The sequence is designed to move from most contaminated to least contaminated.
Caption: Decision workflow for the proper disposal of chemical waste.
References
-
Handling and Storage of Air-Sensitive Boron Compounds. Benchchem Technical Support Center.
-
How To Safely Dispose of Boric Acid. Lab Alley.
-
How to Store Boric Acid. Lab Alley.
-
Disposal Of Boric Acid. Sciencing.
-
Personal protective equipment for handling 3-Chlorophenyl boronic acid. Benchchem.
-
Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals. Benchchem.
-
Boronic Acid freight shipping. UNIS.
-
Borate handling and storage. U.S. Borax.
-
Safety Data Sheet: 1H-Pyrazole-4-Boronic Acid Pinacol Ester. AA BLOCKS INC.
-
How to Extend Boric Acid Shelf Life for commercial Use. Patsnap Eureka.
-
Safety Data Sheet: 3-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenylboronic acid pinacol ester. AK Scientific, Inc.
-
Safety Data Sheet: (2-Formylnaphthalen-1-yl)boronic acid. BLD Pharmatech.
-
Safety Data Sheet: Pyrazole-4-boronic acid pinacol ester. Fisher Scientific.
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
-
Hazardous Materials Disposal Guide. Nipissing University.
-
Safety Data Sheet: 1-[(Ethoxycarbonyl)methyl]-1H-pyrazole-4-boronic acid pinacol ester. Fisher Scientific.
-
Personal Protective Equipment. Sabanci University.
-
Safety Data Sheet: 1H-Pyrazole-4-boronic acid, pinacol ester, N1-BOC protected. CymitQuimica.
-
Safety Data Sheet: 1-Methyl-1H-pyrazole-4-boronic acid hydrochloride. Fisher Scientific.
-
MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid. Capot Chemical.
-
Safety Data Sheet: Pyrazole-4-boronic acid pinacol ester. Thermo Fisher Scientific.
-
Personal protective equipment for preparing toxic drugs. GERPAC.
Sources
- 1. commerceweb.govsci.com [commerceweb.govsci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gerpac.eu [gerpac.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aksci.com [aksci.com]
- 10. Personal Protective Equipment | Faculty of Engineering and Natural Sciences [fens.sabanciuniv.edu]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. capotchem.com [capotchem.com]
- 14. fishersci.ca [fishersci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

